molecular formula C5H10O2Zn B093234 Zinc pivalate CAS No. 15827-10-8

Zinc pivalate

Cat. No.: B093234
CAS No.: 15827-10-8
M. Wt: 167.5 g/mol
InChI Key: RGMJDGBMMBIUOX-UHFFFAOYSA-N
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Description

Zinc pivalate is a valuable zinc carboxylate salt that serves as a precursor and catalyst in diverse scientific research applications. Its utility is particularly prominent in polymer science, where it acts as an efficient catalyst for transesterification reactions, such as in the synthesis of thermotropic liquid crystalline polymers (TLCPs). Density functional theory (DFT) studies reveal that this compound catalyzes these reactions by coordinating to reactants, significantly lowering the energy barrier of the rate-limiting step and enabling the synthesis of polymers with excellent chemical resistance and high thermal stability . Furthermore, this compound is a key starting material for preparing a novel class of air- and moisture-stable organozinc reagents, namely solid organozinc pivalates. These reagents demonstrate enhanced handling properties and have proven highly effective in various transition-metal-catalyzed cross-coupling reactions, including those mediated by cobalt and palladium catalysts, for the construction of C-C bonds in complex molecules . In materials chemistry, this compound is used to synthesize coordination complexes with interesting photophysical properties. For instance, a diaqua Zn(II) complex derived from pivalic acid has been studied for its photoluminescence behavior and its function as a photocatalyst for the degradation of organic pollutants like methylene blue, offering a potential application in environmental remediation . Additionally, dinuclear zinc(II) complexes incorporating pivalate ligands are investigated as structural and functional models for the active sites of zinc phosphoesterase enzymes, providing insights into the hydrolysis mechanisms of phosphodiester bonds in biomolecules .

Properties

CAS No.

15827-10-8

Molecular Formula

C5H10O2Zn

Molecular Weight

167.5 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;zinc

InChI

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);

InChI Key

RGMJDGBMMBIUOX-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(C)(C)C(=O)O.[Zn]

Other CAS No.

15827-10-8

Synonyms

zinc pivalate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc pivalate (B1233124) from zinc oxide and pivalic acid. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to meet the needs of researchers and professionals in drug development and chemical synthesis.

Introduction

Zinc pivalate, also known as zinc 2,2-dimethylpropanoate, is a versatile organozinc reagent. It serves as a crucial precursor in the preparation of various organozinc pivalates which are noted for their enhanced air and moisture stability compared to traditional organozinc compounds.[1] These stable reagents are valuable in a range of carbon-carbon bond-forming reactions, including Negishi cross-couplings, acylations, and copper-catalyzed allylations.[2] The synthesis of this compound itself is a straightforward acid-base reaction, typically involving the reaction of a zinc source, such as zinc oxide or zinc carbonate, with pivalic acid.

Synthetic Pathways

The primary and most direct method for synthesizing this compound involves the reaction of zinc oxide with pivalic acid. An alternative, yet similar, pathway utilizes zinc carbonate as the zinc source. Both methods are effective, with the choice often depending on the availability of starting materials and desired purity.

Reaction Scheme:

G General Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_products Products ZnO Zinc Oxide (ZnO) Zn_Pivalate This compound ZnO->Zn_Pivalate + Pivalic_Acid 2 x Pivalic Acid Pivalic_Acid->Zn_Pivalate H2O Water (H₂O) Zn_Pivalate->H2O +

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from both zinc oxide and zinc carbonate.

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

Experimental Workflow:

G start Start reactants Charge flask with toluene (B28343) and pivalic acid. start->reactants add_zno Add zinc oxide in portions. reactants->add_zno reflux Reflux with Dean-Stark trap for 16h. add_zno->reflux cool Cool to room temperature. reflux->cool concentrate Concentrate by rotary evaporation. cool->concentrate dry Dry under high vacuum at 100°C for >=6h. concentrate->dry product Obtain this compound as a white solid. dry->product

Caption: Workflow for this compound synthesis from zinc oxide.

Procedure:

  • A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with 250 mL of toluene.[2]

  • Pivalic acid (11.3 g, 110 mmol) is added to the toluene, forming a colorless solution.[2]

  • Zinc oxide (4.07 g, 50 mmol) is added in 1 g portions at 25 °C over 15 minutes, resulting in a colorless suspension.[2]

  • The flask is fitted with a Dean-Stark trap and a reflux condenser, and the suspension is stirred under a nitrogen atmosphere at reflux for 16 hours. During this time, water (0.9 mL, 50 mmol) is collected in the Dean-Stark trap.[2]

  • After cooling to 25 °C, the mixture is concentrated via rotary evaporation (50 °C/50 mmHg).[2]

  • The remaining pivalic acid and water are removed under high vacuum (0.1 mmHg) with a liquid nitrogen cold trap. The solid is then warmed to 100 °C in an oil bath and dried for at least 6 hours.[2]

  • The final product, this compound, is obtained as a puffy, amorphous white solid.[2]

This protocol is an alternative method for the synthesis of this compound.[4]

Procedure:

  • In a suitable reaction vessel, 250 mL of water is warmed to 60-70°C.[4]

  • Pivalic acid (56.1 g, 0.55 mol) is added to the warm water.[4]

  • Zinc carbonate (31.25 g, 0.25 mol) is added portion-wise over a period of 10 to 15 minutes.[4]

  • The temperature of the reaction mixture is then raised to 96-98°C and agitated for 1 hour.[4]

  • The mixture is subsequently cooled to 4°C in an ice bath for 30 minutes.[4]

  • The resulting suspension is filtered, and the filter cake is washed with cold water (1 x 75 mL) and cold acetone (B3395972) (3 x 50 mL).[4]

  • The product is dried at 60°C for 16 hours in a draft oven to yield this compound.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Quantities

Synthesis MethodZinc SourcePivalic AcidSolventProduct Yield
From Zinc Oxide4.07 g (50 mmol)11.3 g (110 mmol)Toluene (250 mL)13.1-13.2 g (98-99%)[2]
From Zinc Carbonate31.25 g (0.25 mol)56.1 g (0.55 mol)Water (250 mL)58 g (87%)[4]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₈O₄Zn[5]
Molecular Weight267.6 g/mol [5]
Melting Point305-315 °C (sublimation)[2][3]
¹H NMR (500 MHz, DMSO-d₆)δ: 1.08 (s, 9H)[2][3]
¹³C NMR (101 MHz, DMSO-d₆)δ: 28.3, 37.8, 184.0[2][3]
IR (diamond ATR, neat, cm⁻¹)2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609[2][3]

Handling and Storage

This compound should be stored under an inert atmosphere, such as argon, although it can be weighed in the air.[2][3]

Conclusion

The synthesis of this compound from zinc oxide and pivalic acid is a high-yielding and robust procedure, providing a stable and versatile reagent for organic synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field. The alternative synthesis from zinc carbonate also provides a viable route to this important compound. The enhanced stability of organozinc pivalates makes them attractive reagents for a wide array of synthetic transformations.

References

Physical and chemical properties of zinc pivalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Pivalate (B1233124)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pivalate (Zn(OPiv)₂), the zinc salt of pivalic acid, is a key chemical compound with significant utility in modern organic synthesis and materials science. It serves as an essential precursor for a novel class of air- and moisture-stable solid organothis compound reagents, which have overcome the handling limitations of traditional organozinc compounds.[1][2] These stabilized reagents are highly effective in a variety of transition-metal-catalyzed cross-coupling reactions, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its structural features and applications.

Physical and Chemical Properties

This compound is typically obtained as a puffy, amorphous white solid.[5] It exhibits enhanced stability compared to many other organometallic reagents, as it can be weighed in air, although storage under an inert argon atmosphere is recommended.[3][5] A key characteristic is its ability to sublime at high temperatures.[3][5]

Tabulated Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈O₄Zn[6][][8]
Molecular Weight 267.64 g/mol [6][]
Appearance Puffy, amorphous white solid[5]
Melting Point 305–315 °C (with sublimation)[3][5]
Boiling Point 166.2 °C at 760 mmHg[][9]
Solubility Soluble in water[10]
CAS Number 15827-10-8[6]
Structural and Chemical Properties

Crystal Structure: In its solid state, this compound exists as a one-dimensional coordination polymer, denoted as {Zn(Piv)₂}n.[11] Within this structure, each zinc(II) atom is situated in a distorted tetrahedral coordination environment.[1][11] It is bonded to four oxygen atoms, each belonging to a different pivalate anion.[1][11] Neighboring zinc atoms are linked by two bidentate bridging carboxylate groups, creating one-dimensional polymer chains.[11]

Stability: this compound is a key component in the formation of highly air- and moisture-stable organozinc reagents.[2] Formulations such as RZnOPiv⋅Mg(OPiv)X⋅nLiCl show significantly more resistance to degradation by moist air than conventional organometallic compounds.[][12] Studies suggest that the magnesium pivalate, Mg(OPiv)₂, component enhances this stability by sequestering water contaminants.[][12]

Thermal Behavior: Thermal analysis shows that this compound undergoes sublimation and vaporization in the temperature range of 430–550 K (157–277 °C).[11] This property is exploited during its purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

NMR Spectroscopy
NucleusSolventChemical Shift (δ)MultiplicityAssignment
¹H NMR DMSO-d₆1.08 ppmsinglet18H, -C(CH ₃)₃
¹³C NMR DMSO-d₆28.3 ppm-C(C H₃)₃
37.8 ppm-C (CH₃)₃
184.0 ppmC =O

Data sourced from Organic Syntheses Procedure (2018).[3][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information on the coordination of the carboxylate groups.

Wavenumber (cm⁻¹)Assignment
2962, 2929C-H stretching
1606, 1534Asymmetric and symmetric COO⁻ stretching
1481, 1457, 1426C-H bending
1228C-C stretching
791, 609O-C=O bending

Data sourced from Organic Syntheses Procedure (2018), recorded using a diamond ATR accessory.[3][5] The separation between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the bridging coordination mode of the pivalate ligands.[13]

Experimental Protocols

The following sections detail established methods for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary, reliable methods for synthesizing anhydrous this compound are commonly cited.

Method 1: From Zinc Oxide and Pivalic Acid

This protocol is valued for its efficiency and the high purity of the resulting product.

  • Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a Dean-Stark trap. The flask is charged with 250 mL of toluene.[3][5]

  • Addition of Reactants: Pivalic acid (11.3 g, 110 mmol) is added to the toluene. Subsequently, zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C, forming a suspension.[3][5]

  • Azeotropic Distillation: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap over approximately 16 hours.[3]

  • Workup and Isolation: After cooling, the reaction mixture is concentrated by rotary evaporation. The remaining solid is dried under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours to remove residual pivalic acid and water, yielding this compound as a white solid (98-99% yield).[5]

G Synthesis of this compound (Method 1) cluster_reactants Reactants cluster_process Process cluster_product Product ZnO Zinc Oxide Mix Mix in Toluene ZnO->Mix PivOH Pivalic Acid PivOH->Mix Reflux Reflux with Dean-Stark Trap Mix->Reflux Azeotropic Removal of Water Evap Rotary Evaporation Reflux->Evap Dry Dry under Vacuum (100 °C) Evap->Dry ZnOPiv2 This compound (White Solid) Dry->ZnOPiv2

References

An In-depth Technical Guide to Zinc Pivalate (CAS 15827-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinc Pivalate (B1233124) (CAS 15827-10-8), a versatile reagent increasingly utilized in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its applications, particularly in the formation of air- and moisture-stable organozinc reagents.

Core Properties and Safety Information

Zinc pivalate, also known as zinc bis(2,2-dimethylpropanoate), is a white, solid coordination complex.[1] It has gained significant attention as a precursor to a variety of organothis compound reagents that exhibit enhanced stability, making them valuable tools in complex molecule synthesis.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 15827-10-8[4]
Molecular Formula C10H18O4Zn[5]
Molecular Weight 267.6 g/mol [5]
Appearance Puffy amorphous white solid[1]
Melting Point 305-315 °C (sublimation)[1][6]
Solubility Soluble in water[4]
Storage Temperature Inert atmosphere, room temperature[7]
Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[5][8] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid dust formation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Hazard Statements:

  • H302: Harmful if swallowed[5][9]

  • H315: Causes skin irritation[5][9]

  • H319: Causes serious eye irritation[5][9]

  • H335: May cause respiratory irritation[9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Synthesis of this compound

Anhydrous this compound is a crucial precursor for generating various organothis compound reagents.[3] Two common methods for its synthesis are detailed below.

Synthesis from Zinc Oxide

This method involves the reaction of zinc oxide with pivalic acid in toluene.

  • A dry, 500 mL round-bottomed flask equipped with a magnetic stirring bar is charged with 250 mL of toluene.[1][6]

  • Pivalic acid (11.3 g, 110 mmol) is added to the flask.[1][6]

  • Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C.[1][6]

  • The resulting suspension is heated to reflux with a Dean-Stark trap to remove water.[1]

  • After the reaction is complete (indicated by the consumption of zinc oxide), the mixture is cooled to room temperature.[1]

  • The white solid product is collected by filtration, washed with toluene, and dried under vacuum at 100 °C for at least 6 hours.[1]

  • This procedure yields this compound (13.1-13.2 g, 98-99%) as a puffy amorphous white solid.[1]

Synthesis from Zinc Chloride

An alternative route involves the reaction of pivalic acid with methyllithium (B1224462), followed by the addition of zinc chloride.

  • In a dry, argon-flushed 500 mL Schlenk flask, dissolve pivalic acid (20.4 g, 200 mmol) in 100 mL of dry THF.[10]

  • Cool the solution to 0 °C.[10]

  • Add methyllithium (135 mL, 1.63 M in diethyl ether, 220 mmol) dropwise.[10]

  • Once methane (B114726) evolution ceases, add a 1.0 M solution of ZnCl2 in THF (100 mL, 100 mmol).[10]

  • Stir the mixture for 2 hours at 25 °C.[10]

  • Remove the solvent in vacuo to obtain this compound as a colorless solid in quantitative yield.[10]

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound.[3][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve a sample of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][6]

  • Acquire the ¹H NMR spectrum using a 500 MHz spectrometer.[1][6]

  • Expected ¹H NMR Spectrum (500 MHz, DMSO-d6): δ 1.08 (s, 9H).[1][6]

  • Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum on a 101 MHz spectrometer.[1][6]

  • Expected ¹³C NMR Spectrum (101 MHz, DMSO-d6): δ 28.3, 37.8, 184.0.[1][6]

Infrared (IR) Spectroscopy
  • Obtain the IR spectrum of a neat sample of this compound using a diamond ATR accessory.[1][6]

  • Expected IR Bands (diamond ATR, neat, cm⁻¹): 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609.[1][6]

Applications in Drug Development and Organic Synthesis

This compound is a key starting material for the preparation of a novel class of air- and moisture-stable solid organozinc pivalates.[3][12] These reagents have demonstrated enhanced handling properties and are highly effective in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in complex molecules.[3][13]

The stability and functional group tolerance of organozinc pivalates make them particularly suitable for the late-stage functionalization of biologically active compounds and in the synthesis of pharmaceutical scaffolds.[3][12][13] They have been successfully employed in cobalt- and palladium-catalyzed cross-coupling reactions.[3][4][13]

General Workflow for the Preparation of Organozinc Pivalates

The following diagram illustrates a generalized workflow for the preparation of organozinc pivalates from organic halides, which can then be used in subsequent cross-coupling reactions.

G cluster_0 Preparation of Organothis compound cluster_1 Application in Cross-Coupling Organic Halide (R-X) Organic Halide (R-X) Mg Insertion Mg Insertion Organic Halide (R-X)->Mg Insertion + Mg Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Mg Insertion->Grignard Reagent (R-MgX) Organothis compound (R-ZnOPiv) Organothis compound (R-ZnOPiv) Grignard Reagent (R-MgX)->Organothis compound (R-ZnOPiv) + Zn(OPiv)2 This compound This compound This compound->Organothis compound (R-ZnOPiv) Cross-Coupled Product (R-Ar) Cross-Coupled Product (R-Ar) Organothis compound (R-ZnOPiv)->Cross-Coupled Product (R-Ar) + Ar-X' Aryl/Vinyl Halide (Ar-X') Aryl/Vinyl Halide (Ar-X') Aryl/Vinyl Halide (Ar-X')->Cross-Coupled Product (R-Ar) Pd or Co Catalyst Pd or Co Catalyst Pd or Co Catalyst->Cross-Coupled Product (R-Ar)

Caption: General workflow for organothis compound synthesis and application.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a cross-coupling reaction involving an organothis compound can be conceptually illustrated as a signaling pathway, where the catalyst is "activated" and "regenerated".

G Catalyst (Pd(0) or Co(I)) Catalyst (Pd(0) or Co(I)) Oxidative Addition Oxidative Addition Catalyst (Pd(0) or Co(I))->Oxidative Addition + Ar-X Intermediate Complex Intermediate Complex Oxidative Addition->Intermediate Complex Transmetalation Transmetalation Intermediate Complex->Transmetalation + R-ZnOPiv Coupled Intermediate Coupled Intermediate Transmetalation->Coupled Intermediate Reductive Elimination Reductive Elimination Coupled Intermediate->Reductive Elimination Reductive Elimination->Catalyst (Pd(0) or Co(I)) Catalyst Regeneration Product (R-Ar) Product (R-Ar) Reductive Elimination->Product (R-Ar)

Caption: Catalytic cycle for a cross-coupling reaction.

Conclusion

This compound (CAS 15827-10-8) is a fundamentally important and versatile compound in modern organic synthesis. Its primary role as a precursor to stable and highly reactive organothis compound reagents has significant implications for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The detailed protocols and characterization data provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical tool.

References

Unraveling the Polymeric Architecture of Solid Zinc Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering an in-depth analysis of the molecular structure of solid zinc pivalate (B1233124), tailored for researchers, scientists, and professionals in drug development. This document elucidates the polymeric nature of zinc pivalate, detailing its coordination chemistry and structural parameters as determined by X-ray diffraction methods.

Executive Summary

Solid this compound, systematically named zinc bis(2,2-dimethylpropanoate), is a coordination complex with significant applications in catalysis and as a precursor in the synthesis of organozinc reagents.[1] Its solid-state structure is not a simple monomeric unit but rather a one-dimensional coordination polymer, denoted as {Zn(Piv)₂}n.[1] This polymeric chain architecture is a key determinant of its physical and chemical properties. This guide synthesizes the available structural data, experimental protocols for its synthesis and characterization, and visual representations of its molecular arrangement and preparation workflow.

Molecular and Crystal Structure

The definitive structure of solid this compound was established through X-ray powder diffraction analysis.[1] The analysis reveals a one-dimensional (1D) coordination polymer.

Coordination Environment of Zinc(II)

In the polymeric chain, each zinc(II) ion is coordinated to four oxygen atoms, each belonging to a different pivalate anion.[1] This coordination results in a tetrahedral geometry around each zinc center.[1] However, due to the steric hindrance imposed by the bulky tert-butyl groups of the bridging pivalate ligands, this tetrahedral geometry is distorted.[1]

Polymeric Chain Formation

The pivalate anions act as bidentate bridging ligands, linking adjacent zinc centers. Each pair of neighboring zinc atoms is connected by two such bridging carboxylate groups.[1] This arrangement propagates to form one-dimensional polymer chains. A notable feature of this chain is the presence of two distinct, alternating Zn···Zn interatomic distances.[1]

Table 1: Key Structural Parameters of Polymeric this compound

ParameterValue
Coordination Number of Zn(II)4
Geometry around Zn(II)Distorted Tetrahedral
Zn-O Bond Lengths1.960–2.001 Å[1]
Alternating Zn···Zn Distances3.366 Å and 3.470 Å[1]

Experimental Protocols

Synthesis of Anhydrous this compound

A well-established and reproducible method for the synthesis of anhydrous this compound involves the reaction of zinc oxide with pivalic acid.

Protocol:

  • Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stirring bar and a septum.

  • Reagent Addition: The flask is charged with 250 mL of toluene (B28343), followed by the addition of 11.3 g (110 mmol) of pivalic acid to form a colorless solution. Subsequently, 4.07 g (50 mmol) of zinc oxide is added in portions at 25 °C over 15 minutes, resulting in a colorless suspension.

  • Azeotropic Distillation: The flask is fitted with a Dean-Stark trap and a reflux condenser. The suspension is heated to reflux under a nitrogen atmosphere for 16 hours to remove water azeotropically.

  • Isolation and Drying: After cooling to room temperature, the toluene is removed under reduced pressure. The resulting white solid is then warmed to 100 °C in an oil bath and dried under high vacuum (0.1 mmHg) for at least 6 hours.

  • Product: Anhydrous this compound is obtained as a puffy, amorphous white solid in high yield (98–99%).

Table 2: Characterization Data for Synthesized this compound

PropertyValue
Melting Point305–315 °C (sublimation)
¹H NMR (500 MHz, DMSO-d₆)δ: 1.08 (s, 9H)
¹³C NMR (101 MHz, DMSO-d₆)δ: 28.3, 37.8, 184.0
IR (diamond ATR, neat, cm⁻¹)2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609
Structure Determination Methodology

The primary technique for elucidating the structure of solid this compound is X-ray Powder Diffraction (XRPD) .

General Workflow:

  • Sample Preparation: The synthesized crystalline powder of this compound is finely ground to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal structure, including the arrangement of atoms within the repeating unit of the polymer.

Visualizations

Molecular Structure of the Polymeric Chain

G Zn1 Zn O1 O Zn1->O1 O3 O Zn1->O3 Zn2 Zn Piv1 Piv O1->Piv1 O2 O O2->Zn2 Piv2 Piv O3->Piv2 O4 O O4->Zn2 Piv1->O2 Piv2->O4

Caption: Repeating unit of the 1D polymeric chain of this compound.

Experimental Workflow for Synthesis

G cluster_0 Reaction cluster_1 Isolation cluster_2 Product reagents ZnO + Pivalic Acid in Toluene reflux Reflux with Dean-Stark Trap (16h) reagents->reflux evaporation Solvent Evaporation (Reduced Pressure) reflux->evaporation drying High Vacuum Drying (100 °C, >6h) evaporation->drying product Anhydrous {Zn(Piv)₂}n drying->product

Caption: Workflow for the synthesis of anhydrous this compound.

References

Solubility of zinc pivalate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Zinc Pivalate (B1233124) in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc pivalate in common organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document consolidates qualitative observations from various sources and provides inferred solubility trends based on related zinc carboxylates. Furthermore, a detailed, generalized experimental protocol for determining the solubility of metal-organic compounds is presented, enabling researchers to ascertain precise solubility data under their specific laboratory conditions.

Introduction to this compound

This compound, with the chemical formula Zn(O₂CC(CH₃)₃)₂, is a zinc salt of pivalic acid. It serves as a precursor and catalyst in various organic syntheses, including as a component in the formation of organozinc reagents. Understanding its solubility is critical for reaction optimization, formulation development, and purification processes. The bulky tert-butyl groups of the pivalate ligands significantly influence its interaction with solvent molecules, differentiating its solubility profile from simpler zinc carboxylates like zinc acetate (B1210297).

Qualitative and Inferred Solubility of this compound

Solvent FamilyCommon SolventsObserved/Inferred Solubility of this compoundRationale and Supporting Evidence
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to Moderately Soluble Multiple sources describe the dissolution of this compound and organozinc pivalates in THF for synthetic applications. For instance, a solid this compound was reportedly dissolved in dry THF.[1] The ether oxygen can coordinate with the zinc center, facilitating dissolution.
Aromatic Hydrocarbons Toluene, BenzeneSlightly Soluble to Soluble (especially with heating) Toluene is used as a solvent in the synthesis of this compound, suggesting some degree of solubility, particularly at elevated temperatures.[2][3] Related long-chain zinc carboxylates like zinc stearate (B1226849) are soluble in aromatic hydrocarbons when heated.[4][5]
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformLikely Soluble to Moderately Soluble These solvents are often effective for dissolving metal-organic complexes. Zinc stearate, a related compound, is soluble in chlorinated hydrocarbons.[4][5]
Alcohols Methanol (B129727), EthanolSlightly Soluble to Sparingly Soluble Zinc acetate exhibits some solubility in methanol and ethanol.[6][7] However, zinc stearate is noted to be insoluble in alcohol.[4] The bulky, nonpolar nature of the pivalate groups may limit solubility in polar protic solvents compared to zinc acetate.
Ketones AcetoneLikely Sparingly Soluble to Insoluble Zinc acetate is reported as insoluble in acetone.[3] Similarly, zinc stearate shows very low solubility (<1 g/L) in acetone.[8] It is probable that this compound follows a similar trend.
Amides Dimethylformamide (DMF)Likely Soluble DMF is a polar aprotic solvent with strong solvating capabilities for metal salts. Zinc stearate, while having low solubility in many solvents, was tested in DMF.[8]
Nitriles Acetonitrile (B52724)Slightly Soluble to Sparingly Soluble Organothis compound reagents have been used in acetonitrile for catalytic reactions, implying at least partial solubility.[5] However, quantitative data for this compound itself is unavailable. Zinc stearate has very low solubility in acetonitrile.[8]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical Balance (± 0.1 mg)

  • Vials with solvent-resistant caps (B75204) (e.g., glass with PTFE-lined caps)

  • Constant Temperature Orbital Shaker or Magnetic Stirrer with Hotplate

  • Centrifuge

  • Calibrated Micropipettes

  • Volumetric Flasks

  • Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or a validated HPLC/UV method if the pivalate moiety is to be quantified).

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the exact mass of the this compound added.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker. The temperature should be controlled and recorded as solubility is temperature-dependent.

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow larger particles to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes). This step is critical to avoid artificially high solubility readings from suspended microparticles.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet at the bottom of the vial.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument. The dilution factor must be accurately recorded.

    • Analyze the concentration of zinc in the diluted solution using a pre-calibrated analytical method (e.g., AAS or ICP-OES).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution using the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

    Solubility (g/L) = (Concentration in diluted sample [g/L]) x (Dilution Factor)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Centrifuge to pellet undissolved solid C->D E Extract clear supernatant D->E F Dilute sample accurately E->F G Quantify Zinc concentration (e.g., AAS, ICP-OES) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for determining this compound solubility.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, qualitative evidence suggests it is most soluble in ethers like THF and aromatic hydrocarbons, particularly with heating. Its solubility in alcohols and other polar solvents is likely limited. For researchers requiring precise solubility values, the provided experimental protocol offers a robust framework for in-house determination. The complexity of the pivalate ligand compared to simpler carboxylates underscores the importance of empirical testing to establish the solubility profile of this compound in solvents relevant to specific applications in drug development and chemical synthesis.

References

A Technical Guide to Organozinc Pivalate Reagents: Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc reagents have long been recognized as powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.[1][2] Their utility, however, has historically been hampered by their sensitivity to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.[1][3] A significant breakthrough in this area was the development of solid organozinc pivalate (B1233124) reagents, a class of organometallics with markedly enhanced stability.[1] This technical guide provides an in-depth exploration of the discovery, history, preparation, and application of these user-friendly reagents.

Discovery and the Quest for Stability

The journey of organozinc chemistry began in 1848 with Edward Frankland's synthesis of the first organozinc compound, diethylzinc.[4][5] While foundational, the pyrophoric nature of such reagents limited their widespread use.[5][6] The development of organozinc halides offered some improvement in handling, but their moisture sensitivity remained a significant drawback.[6]

The pivotal innovation came from the research group of Paul Knochel, who in 2011 reported on a range of aryl- and heteroaryl zinc derivatives with significantly enhanced air and moisture stability.[3] These reagents, known as organozinc pivalates, are mixed zinc-magnesium organometallics that can be isolated as solids and handled in the air for short periods with minimal degradation.[6][7] This enhanced stability is attributed to the presence of magnesium pivalate (Mg(OPiv)₂), which is thought to sequester water molecules, thereby protecting the organozinc species.[8][9]

Discovery_Timeline cluster_0 Early Organozinc Chemistry cluster_1 The Pivalate Breakthrough Frankland_1848 1848: Frankland discovers diethylzinc Organozinc_Halides Development of Organozinc Halides Frankland_1848->Organozinc_Halides Evolution Limitations Challenges: - Air and moisture sensitivity - Pyrophoric nature Organozinc_Halides->Limitations Identifies Knochel_2011 2011: Knochel group develops air-stable organozinc pivalates Limitations->Knochel_2011 Addresses Solid_Reagents Isolation of solid, easy-to-handle organozinc pivalates Knochel_2011->Solid_Reagents Leads to Enhanced_Stability Key Advantage: Greatly enhanced air and moisture stability Solid_Reagents->Enhanced_Stability Provides

Structural Insights

The general structure of these reagents is often represented as RZnOPiv·Mg(OPiv)X·nLiCl (where OPiv = pivalate; R = aryl; X = Cl, Br, I).[8] Studies involving X-ray crystallography, NMR, and ESI mass spectrometry have provided a deeper understanding of their composition.[8][9] In a tetrahydrofuran (B95107) (THF) solution, it has been shown that these reagents can exist as separate organozinc halide and magnesium pivalate species.[8] The presence of lithium chloride (LiCl) is also crucial, as it enhances the solubility and reactivity of the organometallic species.[9]

Preparation of Organozinc Pivalate Reagents

Several reliable methods have been developed for the synthesis of organozinc pivalates, accommodating a wide array of functional groups.[1][6] These solid reagents are often prepared and then isolated by solvent evaporation, resulting in a foam or powder that can be stored and handled with greater ease than their solution-based counterparts.[10]

Synthesis_Workflows cluster_A Method A: Direct Magnesium Insertion cluster_B Method B: Halogen/Magnesium Exchange cluster_C Method C: Directed Metalation A_Start Ar/Het-X (X = Br, I) A_Step1 + Mg, LiCl A_Start->A_Step1 A_Step2 Transmetalation with Zn(OPiv)₂ A_Step1->A_Step2 A_Product Solid Ar/Het-ZnOPiv A_Step2->A_Product B_Start Ar/Het-X (X = Br, I) B_Step1 + i-PrMgCl·LiCl B_Start->B_Step1 B_Step2 Transmetalation with Zn(OPiv)₂ B_Step1->B_Step2 B_Product Solid Ar/Het-ZnOPiv B_Step2->B_Product C_Start Functionalized Arene/Heteroarene C_Step1 + TMPMgCl·LiCl C_Start->C_Step1 C_Step2 Transmetalation with Zn(OPiv)₂ C_Step1->C_Step2 C_Product Solid Ar/Het-ZnOPiv C_Step2->C_Product

Experimental Protocols

1. Preparation of this compound (Zn(OPiv)₂)[10]

  • Apparatus: A dry, tared 500 mL round-bottomed flask equipped with a magnetic stir bar and a septum.

  • Procedure:

    • The flask is charged with toluene (B28343) (250 mL).

    • Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

    • Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C.

    • The resulting suspension is heated to reflux with a Dean-Stark trap for 12 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under vacuum.

    • The white solid is heated to 100 °C under vacuum for at least 6 hours to yield this compound as a puffy amorphous white solid.

2. Preparation of an Arylthis compound via Halogen/Magnesium Exchange (Example: Pyridin-3-ylthis compound)[10]

  • Apparatus: A dry, argon-flushed 1 L Schlenk flask with a magnetic stir bar and septum.

  • Procedure:

    • 3-Bromopyridine (6.32 g, 40.0 mmol) and dry THF (50 mL) are added to the flask.

    • The solution is cooled to 0 °C.

    • i-PrMgCl·LiCl (1.25 M in THF, 35.2 mL, 44.0 mmol) is added via syringe pump over 30 minutes.

    • The mixture is stirred at 0 °C for 1 hour.

    • A solution of Zn(OPiv)₂ (12.1 g, 45.0 mmol) in dry THF (50 mL) is added, and the mixture is stirred at 25 °C for 30 minutes.

    • The solvent is removed under high vacuum to yield the pyridin-3-ylthis compound as a voluminous yellow foam, which can be crushed into a fine powder.

3. Preparation of an Arylthis compound via Directed Metalation (Example: Ethyl 3-fluorobenzoate (B1230327) derivative)[3]

  • Apparatus: A dry, argon-flushed Schlenk flask with a magnetic stir bar and septum.

  • Procedure:

    • Ethyl 3-fluorobenzoate is treated with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at 0 °C in THF.

    • After the metalation is complete, Zn(OPiv)₂ is added.

    • The solvent is evaporated under vacuum to yield the solid arylthis compound.

Quantitative Data: Synthesis and Reactivity

The following tables summarize the yields for the preparation of various organozinc pivalates and their subsequent application in palladium-catalyzed cross-coupling reactions.

Table 1: Representative Yields for the Preparation of Solid Organozinc Pivalates

SubstrateMethodProductYield (%)Reference
Ethyl 4-bromobenzoateA4-(Ethoxycarbonyl)phenylthis compound92[6]
3-BromopyridineBPyridin-3-ylthis compound79-86[10]
4-Fluorobenzyl chlorideA4-Fluorobenzylthis compound80[6]
Ethyl 3-fluorobenzoateC2-(Ethoxycarbonyl)-6-fluorophenylthis compound92[3][6]
4,6-DichloropyrimidineC (using TMPZnOPiv·LiCl)(4,6-Dichloropyrimidin-5-yl)this compound78[3][10]

Method A: Direct Mg insertion; Method B: Halogen/Mg exchange; Method C: Directed metalation.

Table 2: Representative Yields for Pd-Catalyzed Cross-Coupling Reactions

Organothis compoundElectrophileCatalystProductYield (%)Reference
Pyridin-3-ylthis compound4-IodoanisolePd(dba)₂/SPhos3-(4-Methoxyphenyl)pyridine85[10]
4-Fluorophenylthis compound4-BromoacetophenonePd(OAc)₂/SPhos4'-Fluoro-4-acetylbiphenyl91[3]
(Benzofuran-2-yl)this compound4-IodotoluenePd(dba)₂/tfp2-(p-Tolyl)benzofuran95[3]

Applications in Organic Synthesis

The primary application of organozinc pivalates is in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling.[11][12] Their enhanced stability and broad functional group tolerance make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[10][13] The solid nature of these reagents also offers practical advantages for storage, handling, and potential use in automated synthesis and flow chemistry.[7]

Negishi_Coupling_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)(L₂)-X OxAdd->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation ArPdIILR Ar-Pd(II)(L₂)-R Transmetalation->ArPdIILR ZnXOPiv Zn(X)OPiv Transmetalation->ZnXOPiv RedElim Reductive Elimination ArPdIILR->RedElim RedElim->Pd0L2 ArR Ar-R (Product) RedElim->ArR RZnOPiv R-ZnOPiv RZnOPiv->Transmetalation ArX Ar-X (Electrophile) ArX->OxAdd

Beyond palladium-catalyzed reactions, organozinc pivalates have been successfully employed in couplings catalyzed by other transition metals, including nickel and cobalt.[7][14][15] They also participate in a variety of other transformations, such as acylations, allylations, and addition reactions.[16]

Conclusion

The development of solid organothis compound reagents represents a significant advancement in organometallic chemistry. Their enhanced air and moisture stability, coupled with their high reactivity and functional group tolerance, has made them invaluable tools for organic synthesis. By overcoming the handling limitations of traditional organozinc compounds, these reagents have broadened the accessibility and applicability of zinc-mediated transformations, empowering researchers in academia and industry to construct complex molecular architectures with greater efficiency and ease.

References

An In-depth Technical Guide on the Core Reactivity of Zinc Pivalate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of zinc pivalate (B1233124), a versatile reagent in modern organic synthesis. The document details its preparation, its role as a precursor to stable organozinc reagents, and its catalytic activity as a Lewis acid in reactions with various electrophiles.

Introduction to Zinc Pivalate

This compound, with the chemical formula Zn(O₂CC(CH₃)₃)₂, is a zinc carboxylate that has garnered significant attention in organic chemistry. Its bulky tert-butyl groups confer unique solubility and stability properties. While it is a crucial starting material for the preparation of highly stable and functionalized organothis compound reagents used in cross-coupling reactions, its intrinsic reactivity as a Lewis acid catalyst is also of considerable interest. This guide will delve into the core reactivity of this compound itself with electrophilic species.

Synthesis of this compound

Anhydrous this compound is typically prepared by the reaction of zinc oxide with pivalic acid. This straightforward and high-yielding method is the foundation for its application in synthesis.

Experimental Protocol: Synthesis of Anhydrous this compound [1][2][3]

  • Materials:

  • Apparatus:

    • A round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap.

  • Procedure:

    • A suspension of zinc oxide (1.0 equiv) and pivalic acid (2.2 equiv) in toluene is prepared in the round-bottomed flask.

    • The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

    • After the reaction is complete (typically monitored by the cessation of water collection), the toluene is removed by rotary evaporation.

    • The resulting solid is dried under high vacuum at an elevated temperature (e.g., 100 °C) to remove any remaining volatile impurities, yielding anhydrous this compound as a white, puffy solid.

Table 1: Quantitative Data for this compound Synthesis

Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
Zinc OxidePivalic AcidTolueneReflux16 h98-99%[1][2]

Role as a Precursor to Organozinc Pivalates

A primary application of this compound is in the generation of organothis compound reagents (R-Zn-OPiv). These reagents exhibit enhanced air and moisture stability compared to traditional organozinc halides, making them highly valuable in both academic and industrial settings for transition-metal-catalyzed cross-coupling reactions.[2][3][4]

Experimental Workflow: Preparation of an Arylthis compound Reagent

The general workflow involves the formation of an organomagnesium species, followed by transmetalation with this compound.

G Workflow for Arylthis compound Synthesis A Aryl Halide (Ar-X) + Mg B Grignard Reagent (Ar-MgX) A->B Grignard Formation D Arylthis compound (Ar-Zn-OPiv) B->D Transmetalation C This compound (Zn(OPiv)₂) C->D Transmetalation

Caption: General workflow for the synthesis of arylthis compound reagents.

Basic Reactivity of this compound with Electrophiles

This compound's reactivity with electrophiles is primarily attributed to its Lewis acidic nature. The zinc(II) center can coordinate to heteroatoms, activating the electrophile towards nucleophilic attack.

This compound has been shown to be an effective catalyst for transesterification reactions.[5] DFT studies suggest that the catalytic cycle involves the coordination of the alcohol to the zinc center, which lowers the energy barrier for the nucleophilic attack on the ester.

Proposed Catalytic Cycle for Transesterification

G Catalytic Cycle of this compound in Transesterification A Zn(OPiv)₂ B [Zn(OPiv)₂(R'OH)] Complex A->B + R'OH C Tetrahedral Intermediate B->C + RCOOR'' D [Zn(OPiv)₂(ROH)] Complex + R'COOR'' C->D Alkoxy Exchange D->A - ROH

Caption: Proposed catalytic cycle for this compound-catalyzed transesterification.

A plausible mechanism involves the coordination of the alcohol to the this compound, followed by a carboxylate shift and subsequent coordination of the triglyceride.[6]

Table 2: Quantitative Data for Zinc Carboxylate Catalyzed Transesterification

CatalystSubstrateAlcoholTemperature (°C)Time (h)Yield (%)Reference
Zinc LaurateSoybean OilMethanol100--[6]
Zinc PalmitateSoybean OilMethanol100--[6]
Zinc StearateSoybean OilMethanol100--[6]

The Lewis acidity of zinc(II) salts is known to catalyze reactions involving aldehydes and ketones, such as aldol-type additions. While specific, detailed examples for this compound are not abundant in the literature, its reactivity can be inferred from that of similar zinc salts like zinc acetate. In these reactions, the zinc center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Hypothesized Aldol-Type Reaction Workflow

G Hypothesized this compound-Catalyzed Aldol-Type Reaction A Aldehyde/Ketone + Zn(OPiv)₂ B Activated Carbonyl Complex A->B Coordination D Aldol Adduct B->D Nucleophilic Attack C Nucleophile (e.g., Enolate) C->D Nucleophilic Attack

Caption: A logical workflow for a this compound-catalyzed aldol-type reaction.

Zinc(II) salts are also known to catalyze the ring-opening of epoxides by various nucleophiles.[7] The Lewis acidic zinc center coordinates to the epoxide oxygen, facilitating nucleophilic attack at one of the carbon atoms of the ring. The regioselectivity of the attack can be influenced by steric and electronic factors of the epoxide and the nucleophile. While zinc perchlorate (B79767) has been shown to be a highly effective catalyst for this transformation, other zinc salts, including zinc acetate, also exhibit catalytic activity, suggesting a similar potential for this compound.[7]

Experimental Protocol: Zinc(II) Perchlorate Catalyzed Epoxide Ring Opening with Amines (as a model for this compound reactivity) [7]

  • Materials:

    • Epoxide

    • Amine

    • Zinc(II) perchlorate hexahydrate (as a representative Zinc(II) catalyst)

  • Procedure:

    • A mixture of the epoxide (1.0 equiv), amine (1.0-1.2 equiv), and a catalytic amount of zinc(II) perchlorate hexahydrate (1-5 mol%) is stirred at room temperature under solvent-free conditions.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically purified by column chromatography to afford the corresponding β-amino alcohol.

Table 3: Reactivity of Various Zinc(II) Salts in Epoxide Ring Opening [7]

Zinc SaltRelative Catalytic Activity
Zn(ClO₄)₂·6H₂O+++++
Zn(BF₄)₂++++
Zn(OTf)₂++++
ZnI₂+++
ZnBr₂++
ZnCl₂+
Zn(OAc)₂+
Zn(CO₃)₂+

This table illustrates the influence of the counter-anion on the Lewis acidity and catalytic activity of the zinc(II) center, providing a basis to estimate the potential reactivity of this compound.

Conclusion

This compound is a fundamentally important reagent in organic synthesis, serving as a robust precursor for the generation of highly stable organothis compound reagents. Furthermore, its character as a Lewis acid enables it to catalyze key transformations such as transesterification. While direct and extensive studies on its reactivity with electrophiles like aldehydes, ketones, and epoxides are less common compared to other zinc salts, its established Lewis acidic nature suggests a significant potential for such applications. This guide provides a foundational understanding for researchers and professionals in drug development to leverage the properties of this compound in their synthetic endeavors. Further exploration into its direct catalytic applications is a promising area for future research.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of zinc pivalate (B1233124). Understanding the thermal behavior of this organometallic compound is crucial for its application in various fields, including catalysis and as a precursor in materials science. This document outlines its physicochemical properties, thermal analysis data, a proposed decomposition pathway, and detailed experimental protocols for its characterization.

Physicochemical Properties of Zinc Pivalate

This compound, also known as zinc 2,2-dimethylpropanoate, is a zinc salt of pivalic acid. Its structure is a one-dimensional coordination polymer.[1] Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula Zn(C₅H₉O₂)₂
Molecular Weight 267.68 g/mol
Appearance White solid
Melting Point 305-315 °C (with sublimation)

Thermal Analysis

The thermal stability and decomposition of this compound can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA of this compound reveals its decomposition profile in a controlled atmosphere. While specific experimental data for this compound is not extensively published, a representative decomposition profile can be inferred from the analysis of similar metal carboxylates, such as zinc stearate. The decomposition is expected to occur in a primary stage following sublimation.

Table 1: Representative TGA Data for this compound Decomposition

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
Sublimation157 - 277VariablePhase transition from solid to gas.[1]
Stage 1 315 - 450~69.8%Decomposition of the pivalate ligands.
Residue > 450~30.2%Formation of stable zinc oxide (ZnO).

Note: The data presented is illustrative and based on the theoretical residue of ZnO from this compound and decomposition patterns of similar zinc carboxylates.

Differential Scanning Calorimetry (DSC)

DSC analysis provides insights into the thermal transitions, such as melting and decomposition, that this compound undergoes upon heating. The sublimation and vaporization processes of this compound have been studied in the temperature range of 430–550 K (157–277 °C).[1]

Table 2: Key Thermal Events for this compound from DSC

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH)Type of Transition
Sublimation157 - 277EndothermicPhase Transition
Melting305 - 315EndothermicPhase Transition
Decomposition315 - 450EndothermicChemical Reaction

Note: Enthalpy change values are dependent on specific experimental conditions and are presented here as qualitative descriptors.

Decomposition Pathway and Products

The thermal decomposition of this compound is hypothesized to proceed via the cleavage of the zinc-oxygen bonds and the subsequent breakdown of the pivalate ligands. The final solid product is zinc oxide, with the organic components evolving as gaseous byproducts.

Proposed Gaseous Decomposition Products
  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • 2,2,4,4-Tetramethyl-3-pentanone

  • Isobutylene

  • Methane

Decomposition_Pathway Proposed Decomposition Pathway of this compound A This compound Zn(O₂CC(CH₃)₃)₂ B Heat (>315°C) A->B C Zinc Oxide (ZnO) B->C D Gaseous Byproducts (CO₂, CO, Ketones, Alkenes) B->D

Proposed decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses of this compound are provided below. These protocols are based on standard practices for the thermal analysis of metal-organic compounds.

Thermogravimetric Analysis (TGA) Protocol
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

    • Record the initial mass.

  • Instrument Setup and Execution:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Initiate the analysis and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset and end temperatures of decomposition and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely ground this compound into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup and Execution:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Initiate the analysis and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of transitions by integrating the area under the peaks.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh Sample (2-10 mg) place Place in TGA/DSC Pan weigh->place load Load Sample into Instrument place->load purge Purge with Inert Gas load->purge heat Heat at Controlled Rate purge->heat record Record Data (Mass vs. Temp / Heat Flow vs. Temp) heat->record plot Plot TGA/DSC Curves record->plot analyze Analyze Transitions & Mass Loss plot->analyze

General workflow for TGA and DSC analysis.

References

The Advent of Organozinc Pivalates: A New Frontier in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organozinc pivalates have emerged as a robust and versatile class of reagents in modern organic synthesis, addressing a long-standing challenge associated with traditional organozinc compounds: their inherent instability towards air and moisture.[1][2] This technical guide provides a comprehensive overview of organozinc pivalates, detailing their preparation, reactivity, and application in key synthetic transformations, with a particular focus on their role in the pharmaceutical and drug development landscape.

Introduction: Overcoming the Stability Hurdle

Organozinc reagents have long been valued for their high functional group tolerance and predictable reactivity in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[3][4] However, their practical application has often been hampered by their sensitivity to atmospheric conditions, necessitating stringent anhydrous and anaerobic reaction setups. The development of solid organozinc pivalates has marked a significant advancement, offering enhanced air and moisture stability, which simplifies handling and broadens their synthetic utility.[1][5] These reagents are often easy-to-handle solids that can, in some cases, be handled in the air for short periods without significant decomposition.[2][6]

The enhanced stability of organozinc pivalates is attributed to the presence of magnesium or zinc pivalate (B1233124) salts, which are thought to act as scavengers for water and other atmospheric contaminants.[3][7][8] This unique characteristic has made them particularly attractive for applications in complex molecule synthesis and late-stage functionalization in drug discovery, where reliability and ease of use are paramount.[9][10]

Preparation of Organozinc Pivalates

Several reliable methods have been developed for the synthesis of aryl, heteroaryl, benzyl, and allyl zinc pivalates.[1][11][12] The choice of method often depends on the nature of the starting material and the presence of sensitive functional groups.

From Organic Halides via Magnesium Insertion

A common and straightforward method involves the direct insertion of magnesium metal into an organic halide in the presence of zinc pivalate (Zn(OPiv)₂), often with the addition of lithium chloride (LiCl) to improve solubility and reactivity.[5][13] This approach is suitable for a wide range of aryl and heteroaryl bromides.

Directed Metalation Strategies

For substrates bearing sensitive functional groups that are incompatible with Grignard-type reactions, directed metalation offers a milder alternative.[1][13] This typically involves the use of a strong, non-nucleophilic base, such as a TMP (2,2,6,6-tetramethylpiperidyl) amide base, to deprotonate a specific position on an aromatic or heteroaromatic ring, followed by transmetalation with a zinc source.

A particularly effective reagent for this purpose is TMPZnOPiv·LiCl, which can be used to prepare a variety of functionalized organozinc pivalates, including those with aldehyde or nitro groups.[6]

Key Applications in Organic Synthesis

Organozinc pivalates are highly effective nucleophiles in a variety of transition-metal-catalyzed cross-coupling reactions. Their broad functional group tolerance and enhanced stability make them superior alternatives to traditional organozinc halides in many cases.[10]

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[4] Organozinc pivalates have proven to be excellent coupling partners in these reactions, readily participating in palladium- or nickel-catalyzed couplings with a wide array of organic halides and triflates.[10][14] The reaction proceeds under mild conditions and tolerates a diverse range of functional groups, making it a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[9]

Cobalt-Catalyzed Reactions

Beyond palladium and nickel catalysis, organozinc pivalates have shown great promise in cobalt-catalyzed transformations.[15][16] Cobalt, being a more earth-abundant and less expensive metal, offers a sustainable alternative for cross-coupling reactions. These reactions include acylations and the difluoroalkylarylation of alkenes, further expanding the synthetic chemist's toolkit.[10][15]

Other Carbon-Carbon Bond-Forming Reactions

In addition to cross-coupling, organozinc pivalates participate in a range of other important C-C bond-forming reactions, such as copper-catalyzed allylations and acylations, as well as additions to aldehydes and 1,4-addition reactions.[13][17]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for the preparation and application of various organozinc pivalates, allowing for easy comparison of different methodologies and substrates.

Table 1: Preparation of Solid Organozinc Pivalates

EntryStarting MaterialMethodReagentsTemp (°C)Time (h)Yield (%)
1Ethyl 3-fluorobenzoateDirected MetalationTMPMgCl·LiCl, then Zn(OPiv)₂0 to 250.592
24,6-DichloropyrimidineDirected MetalationTMPZnOPiv·LiCl25178
33-Bromopyridine (B30812)Mg InsertionMg, Zn(OPiv)₂·2LiCl25279-86
44-Fluorobenzyl chlorideMg InsertionMg, Zn(OPiv)₂·2LiCl25-80
52,4-Difluoro-1-nitrobenzeneDirected MetalationTMPZnOPiv·LiCl250.7583

Data compiled from references[2][5][6][18]. Yields are for the formation of the solid organothis compound.

Table 2: Application of Organozinc Pivalates in Negishi Cross-Coupling

EntryOrganothis compoundElectrophileCatalyst (mol%)Temp (°C)Time (h)Product Yield (%)
1Pyridin-3-ylthis compoundEthyl 4-bromobenzoatePEPPSI-IPr (1)25294
2(4-Fluorobenzyl)this compound3-Bromo-4-methoxybenzaldehydePd catalyst--82
3(2,4-Difluoronitrophenyl)this compound4-IodoanisolePd(dba)₂/SPhos (2)25198

Data compiled from references[5][6][19].

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and use of organozinc pivalates.

Preparation of this compound (Zn(OPiv)₂)
  • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar, add toluene (B28343) (250 mL).

  • Add pivalic acid (11.3 g, 110 mmol) to the toluene.

  • Add zinc oxide (4.07 g, 50 mmol) in portions over 15 minutes at 25 °C.

  • Heat the resulting suspension to reflux overnight using a Dean-Stark apparatus to remove water.

  • Cool the mixture to 25 °C and concentrate it by rotary evaporation.

  • Dry the resulting white solid under high vacuum at 100 °C for at least 6 hours to yield this compound as a fine white powder.[18]

Preparation of Pyridin-3-ylthis compound via Magnesium Insertion
  • To a dry, argon-flushed 1 L flask, add magnesium turnings (3.50 g, 144 mmol) and anhydrous LiCl (2.54 g, 60 mmol).

  • Add a solution of 3-bromopyridine (3.8 mL, 6.32 g, 40 mmol) in dry THF (40 mL) dropwise over 10 minutes.

  • Stir the mixture at 25 °C for 2 hours.

  • Add a solution of this compound (10.5 g, 40 mmol) in dry THF (40 mL).

  • Stir the resulting mixture at 25 °C for 30 minutes.

  • Remove the solvent under high vacuum to obtain a solid residue.

  • Dry the solid under high vacuum for an additional 2 hours to yield the pyridin-3-ylthis compound as a fine yellow powder.[5][18]

General Procedure for Negishi Cross-Coupling
  • To a dry, argon-flushed flask containing the solid organothis compound (1.15 equiv), add dry THF to achieve a suitable concentration (e.g., 0.44 M).

  • Add the aryl halide (1 equiv) via syringe.

  • Add the palladium catalyst (e.g., PEPPSI-IPr, 1 mol%) in one portion.

  • Stir the reaction mixture at room temperature (25 °C) under an argon atmosphere for the specified time (typically 2 hours).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[5]

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the underlying catalytic cycle of the Negishi cross-coupling reaction.

Preparation_of_Organozinc_Pivalate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Organic_Halide Organic Halide (Ar-X) Grignard_Formation Mg Insertion (Grignard Formation) Organic_Halide->Grignard_Formation Mg_metal Mg turnings Mg_metal->Grignard_Formation Zn_Piv Zn(OPiv)₂ Transmetalation Transmetalation Zn_Piv->Transmetalation Grignard_Formation->Transmetalation Ar-MgX Organozinc_Pivalate Organothis compound (Ar-ZnOPiv) Transmetalation->Organozinc_Pivalate

Caption: Workflow for the preparation of organozinc pivalates via magnesium insertion.

Negishi_Catalytic_Cycle Pd0L2 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L)₂ Pd0L2->PdII_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)-R(L)₂ PdII_complex->Transmetalation_complex Transmetalation (R-ZnOPiv) Transmetalation_complex->Pd0L2 Reductive Elimination (Ar-R) ArR_out Ar-R ZnXOPiv_out Zn(X)OPiv ArX_in Ar-X RZnOPiv_in R-ZnOPiv

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

Organozinc pivalates represent a significant step forward in the field of organometallic chemistry, offering a practical and robust solution to the stability issues that have historically limited the widespread use of organozinc reagents. Their enhanced air and moisture stability, coupled with their high reactivity and functional group tolerance, makes them invaluable tools for organic synthesis.[1][20] As research in this area continues to expand, the development of new applications and more sustainable catalytic systems will undoubtedly further solidify the position of organozinc pivalates as indispensable reagents for the construction of complex molecules in both academic and industrial settings.[9]

References

Zinc Pivalate Coordination Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc pivalate (B1233124), with the chemical formula {Zn(Piv)₂}n, is a one-dimensional coordination polymer that has garnered significant interest for its unique structural characteristics and versatile applications.[1] Composed of zinc(II) ions linked by bridging pivalate anions, this compound serves as a crucial precursor in the synthesis of air- and moisture-stable organozinc reagents, which are invaluable in cross-coupling reactions for forming carbon-carbon bonds.[2][3] Its polymeric nature, thermal stability, and defined coordination geometry make it a subject of study in materials science and catalysis. This guide provides an in-depth overview of the synthesis, structural properties, characterization, and applications of zinc pivalate, with a particular focus on its role in synthetic chemistry and its potential relevance to the development of novel therapeutic systems.

Structure and Properties

This compound exists as a coordination polymer where zinc atoms are bridged by pivalate (trimethylacetate) ligands.[1][4] This arrangement results in a stable, chain-like structure with specific coordination geometries and physicochemical properties.

Molecular Structure

The fundamental structure of this compound consists of one-dimensional polymeric chains.[1] Key structural features include:

  • Coordination Environment : Each zinc(II) atom is in a distorted tetrahedral coordination environment, bonded to four oxygen atoms from four distinct pivalate anions.[1][3]

  • Bridging Ligands : The pivalate anions act as bidentate bridging ligands, connecting adjacent zinc centers. Each pair of neighboring zinc atoms is linked by two such bridging groups.[1]

  • Polymeric Chain : This bridging results in the formation of 1D polymer chains with alternating zinc-zinc distances.[1]

A logical diagram illustrating the coordination within the polymer is presented below.

cluster_repeat_unit Repeating Unit of {Zn(Piv)₂}n cluster_polymer 1D Polymeric Chain Zn1 Zn(II) Center 1 Piv1 Pivalate Bridge 1 Zn1->Piv1 Coordination Bond Piv2 Pivalate Bridge 2 Zn1->Piv2 Coordination Bond Piv3 Terminal Pivalate Zn1->Piv3 Coordination Bond Zn2 Zn(II) Center 2 Zn2->Piv1 Coordination Bond Zn2->Piv2 Coordination Bond Piv4 Terminal Pivalate Zn2->Piv4 Coordination Bond Unit_n1 ...-Unit(n-1)- Unit_n Unit(n) Unit_n1->Unit_n Polymer Backbone Unit_n_plus_1 -Unit(n+1)-... Unit_n->Unit_n_plus_1 Polymer Backbone

Figure 1: Coordination of this compound Polymer.
Physicochemical Properties

This compound is a white, solid material with notable thermal stability.[5] Its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₄Zn[]
Molecular Weight267.64 g/mol []
Physical FormWhite solid
Melting Point305–315 °C (sublimation)[2]
Thermal BehaviorSublimation/vaporization between 430–550 K[1]
SolubilitySoluble in coordinating solvents like DMSO[2]
StorageStore under an inert atmosphere (e.g., argon)[2]
Crystallographic Data

X-ray diffraction studies have provided precise measurements of the coordination geometry within the polymer.

ParameterValue Range / ÅReference
Zn-O Bond Length1.960 - 2.001[1]
Zn...Zn Distance3.366 & 3.470[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and analysis of this compound.

Synthesis of Anhydrous this compound

This protocol is adapted from established methods for producing high-purity this compound suitable for subsequent reactions.[2][5]

Materials:

  • Zinc oxide (ZnO): 4.07 g (50 mmol)

  • Pivalic acid (C₅H₁₀O₂): 11.3 g (110 mmol)

  • Toluene (B28343): 250 mL

  • Equipment: 500 mL round-bottomed flask, magnetic stirrer, Dean-Stark trap, reflux condenser, rotary evaporator, high-vacuum line.

Procedure:

  • Reaction Setup : Charge a dry 500 mL round-bottomed flask with toluene (250 mL) and pivalic acid (11.3 g). Stir until the pivalic acid is fully dissolved.

  • Addition of ZnO : Add zinc oxide (4.07 g) in portions over 15 minutes at 25 °C to form a suspension.

  • Azeotropic Distillation : Equip the flask with a Dean-Stark trap and reflux condenser. Heat the suspension to reflux under a nitrogen atmosphere for 16 hours to remove water via azeotropic distillation.[5]

  • Solvent Removal : After cooling to room temperature, concentrate the mixture by rotary evaporation (50 °C, 50 mmHg).

  • Drying : Connect the flask to a high-vacuum line (0.1 mmHg) with a liquid nitrogen cold trap. Heat the white solid in an oil bath to 100 °C for at least 6 hours to remove residual pivalic acid and water.[5]

  • Product Isolation : The final product, anhydrous this compound (yield: ~98-99%), is obtained as a puffy, amorphous white solid. It should be stored under an inert atmosphere but can be weighed in the air.[2][5]

start Start: Reagents (ZnO, Pivalic Acid, Toluene) mix Mix Reagents in Flask (25 °C) start->mix reflux Reflux with Dean-Stark Trap (16 hours) mix->reflux Heat cool Cool to Room Temperature reflux->cool rotovap Rotary Evaporation (50 °C, 50 mmHg) cool->rotovap vac_dry High-Vacuum Drying (100 °C, 6 hours) rotovap->vac_dry product Product: Anhydrous {Zn(Piv)₂}n (White Solid) vac_dry->product

Figure 2: Workflow for this compound Synthesis.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Protocol : Dissolve a sample (~20 mg) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • ¹H NMR : The spectrum should show a singlet at approximately δ 1.08 ppm, corresponding to the 18 equivalent protons of the two pivalate ligands.[2]

    • ¹³C NMR : The spectrum should show signals around δ 28.3 (CH₃), 37.8 (quaternary C), and 184.0 (COO).[2]

  • Infrared (IR) Spectroscopy :

    • Protocol : Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Expected Peaks : Characteristic peaks should be observed around 2962 cm⁻¹ (C-H stretch), 1606 cm⁻¹ and 1534 cm⁻¹ (asymmetric and symmetric COO⁻ stretches).[2]

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) :

    • Protocol : Place 5-10 mg of the sample in an alumina (B75360) crucible. Heat under a nitrogen atmosphere at a rate of 10 °C/min.

    • Analysis : TGA will show mass loss corresponding to sublimation and decomposition. DSC will indicate endothermic events associated with phase transitions or vaporization.[1] The material is known to sublime between 430–550 K (157–277 °C).[1]

Applications in Research and Development

The primary application of this compound is as a precursor for preparing highly functionalized and air-stable organozinc reagents.[3] These reagents are crucial for advanced organic synthesis, including pharmaceutical drug discovery.

Preparation of Organozinc Pivalates

Organozinc pivalates are solid, air-stable reagents that can be handled more easily than traditional organozinc solutions.[2][7] They are prepared via transmetalation from an organomagnesium or organolithium compound with this compound.

The general workflow is depicted below:

cluster_reagents Starting Materials cluster_process Reaction Sequence org_halide Organic Halide (R-X) step1 Step 1: Grignard/Organolithium Formation R-X + M -> R-MX org_halide->step1 metal Mg or Li Metal metal->step1 zn_piv This compound {Zn(Piv)₂}n step2 Step 2: Transmetalation R-MX + {Zn(Piv)₂}n -> R-Zn-Piv zn_piv->step2 step1->step2 step3 Step 3: Isolation (Solvent Removal) step2->step3 product Air-Stable Solid Organothis compound (R-Zn-Piv) step3->product application Application: Pd-Catalyzed Cross-Coupling product->application

Figure 3: Workflow for Preparing and Using Organozinc Pivalates.

These solid reagents show enhanced stability due to the presence of magnesium or lithium pivalate salts formed during the reaction, which may help sequester water.[] Their utility in palladium-catalyzed Negishi cross-coupling reactions makes them valuable for constructing complex molecular architectures found in many pharmaceutical compounds.[]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its role in facilitating complex organic synthesis is directly relevant to drug discovery. Furthermore, the broader class of zinc-based coordination polymers is being actively explored for drug delivery applications.[8][9][10]

Potential Drug Delivery Applications of Zinc Coordination Polymers:

  • Controlled Release : The degradation of the coordination polymer backbone can be tailored to achieve sustained, zero-order release kinetics of an incorporated drug molecule.[11]

  • Biocompatibility : Zinc is an essential trace element, and its complexes can be designed to be biocompatible.

  • Drug Anchoring : Active pharmaceutical ingredients (APIs) with carboxylate or other coordinating groups can be directly incorporated as ligands into the polymer structure, creating "Therapeutic Coordination Polymers".[9][11]

The development pathway for a hypothetical zinc-carboxylate drug delivery system could involve the synthesis of a coordination polymer where the pivalate ligand is replaced by an active drug, followed by formulation into a delivery vehicle like a metallogel.[9] This strategy offers a novel platform for creating advanced drug delivery systems with tunable release profiles.

References

Core Concepts: Enhanced Stability of Arylzinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Air and Moisture Stability of Arylzinc Pivalates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air and moisture stability of arylzinc pivalates, a class of organometallic reagents with significantly enhanced stability compared to traditional organozinc compounds. Their solid nature and reduced sensitivity to atmospheric conditions make them highly valuable in organic synthesis, particularly in the development of pharmaceutical intermediates. This document outlines the key factors influencing their stability, summarizes available quantitative data, presents detailed experimental protocols for their synthesis, and visualizes the synthetic pathways.

Arylzinc pivalates exhibit remarkable stability towards air and moisture, a stark contrast to the pyrophoric nature of reagents like diethylzinc (B1219324) or the high sensitivity of arylzinc halides.[1][2][3][4][5][6] This enhanced stability is attributed to their unique composition, often as solid materials, and the presence of pivalate (B1233124) anions (OPiv) and other inorganic salts like magnesium pivalate (Mg(OPiv)₂) and lithium chloride (LiCl).[2][7]

The key factors contributing to their stability are:

  • Solid State: Many arylzinc pivalates are isolated as free-flowing powders, which reduces their surface area exposure to atmospheric moisture and oxygen compared to solutions.[1][8][9]

  • Pivalate Ligand: The bulky pivalate group coordinates to the zinc center, providing steric shielding and reducing its Lewis acidity, thereby decreasing its reactivity towards water and oxygen.

  • Role of Additives: The presence of Mg(OPiv)₂ is believed to enhance air stability by sequestering water molecules, effectively acting as an in-situ drying agent.[7] While LiCl is often used in their preparation, reducing its amount has been shown to further improve air stability.[8]

Quantitative Stability Data

Several studies have reported on the exceptional stability of arylzinc pivalates upon exposure to air. The following table summarizes the available quantitative data, showcasing their retained activity over time.

Arylzinc Pivalate DerivativePreparation MethodExposure Time to AirRetained Activity (%)Reference
Various aryl and heteroaryl zinc pivalatesDirected metalation using TMPZnOPiv·LiCl4 hours>95%[9]
Various aryl and heteroaryl zinc pivalatesMetalation with TMPMgCl·LiCl followed by transmetalation4 hours>85%[9]
Heteroarylthis compound from 4,6-dichloropyrimidineReaction with TMPZnOPiv·LiCl4 hoursAlmost no loss of activity[2][3]

Experimental Protocols

The enhanced stability of arylzinc pivalates is intrinsically linked to their method of preparation. Below are detailed methodologies for the synthesis of these robust reagents.

General Considerations
  • All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Glassware should be oven-dried and cooled under vacuum before use.

  • Anhydrous solvents are essential for the successful preparation of organozinc reagents.

  • This compound can be weighed in the air but should be stored under an inert atmosphere for long-term stability.[2][3]

Preparation of this compound (Zn(OPiv)₂)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add pivalic acid (20.4 g, 200 mmol), zinc oxide (8.1 g, 100 mmol), and toluene (B28343) (200 mL).

  • Heat the reaction mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 16 hours, by which time approximately 1.8 mL of water should be collected.

  • Cool the resulting viscous colorless suspension to room temperature.

  • Remove the toluene by rotary evaporation (50 °C, 50 mmHg).

  • Dry the remaining white solid under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours to remove any residual pivalic acid and water. This yields this compound as a puffy amorphous white solid.[3]

Synthesis of Arylzinc Pivalates via Magnesium Insertion

This method is suitable for aryl bromides.

Procedure:

  • To a dry, argon-flushed Schlenk flask, add magnesium powder, Zn(OPiv)₂·2LiCl, and the aryl bromide.

  • Add anhydrous THF and stir the mixture at the appropriate temperature (typically room temperature or slightly elevated) until the magnesium is consumed.

  • Upon completion, the solvent can be removed under vacuum to yield the solid arylthis compound.[2][3]

Synthesis of Arylzinc Pivalates via Directed Metalation

This method is particularly useful for functionalized arenes and heteroarenes.

Using TMPMgCl·LiCl:

  • To a solution of the aromatic or heteroaromatic substrate in anhydrous THF at 0 °C, add TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex).

  • Stir the mixture for the required time at the appropriate temperature to achieve complete metalation.

  • Add solid Zn(OPiv)₂ to the reaction mixture and stir for an additional 30 minutes.

  • Remove the solvent under high vacuum to obtain the solid arylthis compound.[2][3]

Using TMPZnOPiv·LiCl:

  • The base, TMPZnOPiv·LiCl, is typically prepared in situ.

  • To a solution of the sensitive aromatic or heteroaromatic substrate in anhydrous THF, add the freshly prepared TMPZnOPiv·LiCl.

  • Stir the reaction at room temperature for a short period (e.g., 10-30 minutes).

  • Evaporation of the solvent under vacuum affords the solid heteroarylthis compound.[2][3][9]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to stable arylzinc pivalates and the proposed mechanism for their enhanced stability.

Synthesis_via_Magnesium_Insertion Aryl_Br Aryl Bromide Reaction_Vessel Reaction Aryl_Br->Reaction_Vessel Mg Mg Powder Mg->Reaction_Vessel ZnOPiv2_LiCl Zn(OPiv)2·2LiCl ZnOPiv2_LiCl->Reaction_Vessel THF THF THF->Reaction_Vessel Arylzinc_Pivalate_Solution Arylthis compound in THF Reaction_Vessel->Arylzinc_Pivalate_Solution Evaporation Solvent Evaporation Arylzinc_Pivalate_Solution->Evaporation Solid_Arylzinc_Pivalate Solid Arylzinc Pivalate Evaporation->Solid_Arylzinc_Pivalate Synthesis_via_Directed_Metalation Arene Functionalized Arene/Heteroarene Metalation Metalation Arene->Metalation Base TMPMgCl·LiCl or TMPZnOPiv·LiCl Base->Metalation THF_1 THF THF_1->Metalation Intermediate Lithium/Magnesium Intermediate Metalation->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation ZnOPiv2 Zn(OPiv)2 ZnOPiv2->Transmetalation if using TMPMgCl·LiCl Arylzinc_Pivalate_Solution Arylthis compound in THF Transmetalation->Arylzinc_Pivalate_Solution Evaporation Solvent Evaporation Arylzinc_Pivalate_Solution->Evaporation Solid_Arylzinc_Pivalate Solid Arylzinc Pivalate Evaporation->Solid_Arylzinc_Pivalate Stability_Mechanism cluster_reagent Arylthis compound Reagent Complex Arylzinc Ar-Zn-OPiv Decomposition Decomposition (Ar-H + Zn(OH)(OPiv)) Arylzinc->Decomposition MgOPiv2 Mg(OPiv)2 Sequestration H2O Sequestration MgOPiv2->Sequestration Moisture H2O (Moisture) Moisture->Arylzinc attacks Moisture->Sequestration is trapped by Sequestration->Arylzinc protects

References

Methodological & Application

Application Notes: The Preparation and Handling of Solid Organozinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organozinc reagents are indispensable tools in modern organic synthesis, particularly for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.[1][2] Their value stems from a high degree of functional group tolerance and lower toxicity compared to other organometallics.[2][3] However, a significant drawback of traditional organozinc halides (RZnX) is their sensitivity to air and moisture, which necessitates strict anhydrous and anaerobic handling techniques.[3][4]

Recently, a new class of solid organozinc pivalates (RZnOPiv) has been developed, exhibiting remarkably enhanced stability towards air and moisture.[1][3][5] These reagents can often be handled briefly in the air without significant degradation, simplifying their use in both academic and industrial settings.[5][6] They are typically prepared as free-flowing powders after solvent evaporation, making them easy to store, weigh, and dispense.[3][5] This protocol details the primary methods for synthesizing these robust and user-friendly solid organozinc reagents.

General Synthetic Pathways

There are three principal methods for the preparation of solid organozinc pivalates, each suited to different substrate types and functional group sensitivities. The choice of method depends on the starting material (e.g., aryl halide vs. functionalized arene) and the presence of sensitive groups like esters, nitro groups, or aldehydes.[3][4][5]

  • Method A: Oxidative Addition/Insertion. This method involves the direct insertion of magnesium metal into an aryl or heteroaryl halide in the presence of zinc pivalate (B1233124) (Zn(OPiv)₂), often complexed with lithium chloride.[3][4] It is a straightforward approach for many common aromatic and heteroaromatic halides.

  • Method B: Directed Magnesiation and Transmetalation. For substrates that can be selectively deprotonated, a directed metalation is performed using a strong, non-nucleophilic base like (2,2,6,6-tetramethylpiperidyl)magnesium chloride lithium chloride complex (TMPMgCl·LiCl). The resulting arylmagnesium species is then transmetalated with Zn(OPiv)₂.[3][4][6]

  • Method C: Directed Zincation. This method is ideal for substrates bearing sensitive functional groups that are incompatible with Grignard reagents.[5] A hindered zinc amide base, such as TMPZnOPiv·LiCl, is used to directly deprotonate the aromatic or heteroaromatic ring, affording the organozinc pivalate in a single step.[5]

G cluster_start Starting Materials cluster_methods Preparation Methods cluster_product Product ArX Aryl/Heteroaryl Halide (Ar-X) MethodA Method A: Mg Insertion + Zn(OPiv)₂ ArX->MethodA MethodB Method B: 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ ArX->MethodB Hal/Mg Exchange ArH Functionalized Arene/Heteroarene (Ar-H) ArH->MethodB Deprotonation MethodC Method C: TMPZnOPiv·LiCl ArH->MethodC Deprotonation Product Solid Organothis compound (ArZnOPiv) MethodA->Product MethodB->Product MethodC->Product

Figure 1. General workflows for the preparation of solid organozinc pivalates.

Experimental Protocols

Protocol 1: Preparation of this compound (Zn(OPiv)₂) - The Key Precursor

This protocol details the synthesis of the essential this compound salt from zinc oxide and pivalic acid.[3][4]

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid ((CH₃)₃CCOOH)

  • Toluene (B28343)

  • 500 mL round-bottomed flask

  • Magnetic stirrer

  • Dean-Stark trap and reflux condenser

  • Heating oil bath

  • Rotary evaporator

  • High-vacuum line with a liquid nitrogen cold trap

Procedure:

  • Charge a dry, tared 500 mL round-bottomed flask with toluene (250 mL) and pivalic acid (110 mmol, 2.2 equiv).[3][4]

  • Add zinc oxide (50 mmol, 1.0 equiv) in portions to the stirred solution at 25 °C.[4]

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the suspension to reflux and stir vigorously for 16 hours. During this time, water (approx. 0.9 mL) will collect in the trap.[3]

  • Cool the resulting viscous suspension to room temperature.

  • Remove the toluene by rotary evaporation (50 °C, 50 mmHg).[4]

  • To remove residual pivalic acid and water, connect the flask to a high-vacuum line (0.1 mmHg) equipped with a liquid nitrogen cold trap. Heat the flask in an oil bath to 100 °C and dry under high vacuum for at least 6 hours while stirring.[3][4]

  • The final product, this compound, is obtained as a puffy, amorphous white solid (typically 98-99% yield).[3][4] It should be stored under an inert atmosphere (e.g., argon) but can be weighed in the air.[3]

Protocol 2: Preparation of Pyridin-3-ylthis compound via Halogen/Magnesium Exchange (Method B)

This protocol is a representative example for synthesizing a solid heteroarylthis compound from a bromo-precursor.[3]

Materials:

  • 3-Bromopyridine (B30812)

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.25 M in THF)

  • Solid this compound (Zn(OPiv)₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 L Schlenk flask

  • Syringe pump

  • Ice-water bath

  • High-vacuum line with a liquid nitrogen cold trap

Procedure:

  • To a dry, argon-flushed 1 L Schlenk flask, add 3-bromopyridine (40.0 mmol, 1.0 equiv) and dry THF (50 mL).[3]

  • Cool the solution to 0 °C in an ice-water bath.

  • Add iPrMgCl·LiCl (44.0 mmol, 1.1 equiv) dropwise via a syringe pump over 30 minutes. A slight exotherm may be observed. Stir the mixture for an additional 30 minutes at 0 °C.[3]

  • Add solid Zn(OPiv)₂ (48.0 mmol, 1.2 equiv) in one portion to the reaction mixture at 0 °C.

  • Remove the ice bath and stir the mixture at 25 °C for 30 minutes, during which a clear, dark red solution should form.[4]

  • Remove all volatile solvents using a high-vacuum line with a liquid nitrogen cold trap. Continue drying for at least 2 hours to obtain a voluminous yellow foam.[3][4]

  • Under a counterflow of argon, carefully crush the foam with a spatula to yield a fine yellow powder.[3][4]

  • Dry the powder under high vacuum (0.1 mmHg) for another 2 hours. The resulting solid pyridin-3-ylthis compound (typical yield: 79–86%) can be used immediately or stored under argon.[3]

  • The activity of the solid reagent is determined by weighing a small aliquot, dissolving it in THF, and performing an iodometric titration.[5]

Protocol 3: Preparation of a Functionalized Arylthis compound via Directed Zincation (Method C)

This protocol is suitable for substrates with sensitive functionalities, such as a nitro group.[5]

Materials:

  • 2,4-Difluoro-1-nitrobenzene

  • TMPZnOPiv·LiCl (prepared in situ or as a solid)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • High-vacuum line

Procedure:

  • In a dry, argon-flushed Schlenk flask, dissolve the substrate (e.g., 2,4-difluoro-1-nitrobenzene, 1.0 equiv) in anhydrous THF.

  • Add a solution or solid TMPZnOPiv·LiCl (1.1 equiv) and stir the reaction at 25 °C for 45 minutes.[5]

  • Monitor the reaction for completion (e.g., by GC analysis of a quenched aliquot).

  • Once the metalation is complete, remove the solvent under high vacuum (0.1 mmHg) as described in Protocol 2 to yield the solid organothis compound.

  • The resulting solid (e.g., (2,4-difluoro-5-nitrophenyl)this compound) is obtained in high yield (e.g., 83%) and can be used in subsequent reactions.[5]

Data Summary

The following table summarizes the preparation of various solid organozinc pivalates using the methods described, highlighting the versatility and typical yields.

SubstrateMethodProductYield (%)
Ethyl 4-bromobenzoateA (Mg insertion)Ethyl 4-(pivaloyloxyzincio)benzoate85
Ethyl 3-fluorobenzoateB (Directed Magnesiation)Ethyl 3-fluoro-2-(pivaloyloxyzincio)benzoate92
4,6-Dichloropyrimidine (B16783)C (Directed Zincation)(4,6-Dichloro-5-pyrimidinyl)this compound78
2,4-Difluoro-1-nitrobenzeneC (Directed Zincation)(2,4-Difluoro-5-nitrophenyl)this compound83
5-Bromo-2,4-dimethoxypyrimidineC (Directed Zincation)(5-Bromo-2,4-dimethoxy-6-pyrimidinyl)this compoundN/A
Pyridin-3-yl bromideB (Hal/Mg Exchange)Pyridin-3-ylthis compound79-86

Data compiled from Organic Syntheses, 2018, 95, 127-141[3] and Organic Letters, 2013, 15(7), pp 1556–1559.[5]

Handling and Stability

A key advantage of solid organozinc pivalates is their enhanced stability. Many aryl and heteroaryl derivatives show minimal loss of activity after several hours of exposure to air, a stark contrast to their highly sensitive organozinc halide counterparts.[3][5] For example, the solid pivalate derived from 4,6-dichloropyrimidine showed almost no loss of activity after 4 hours in the air.[3] While they are significantly more stable, long-term storage under an inert atmosphere (argon or nitrogen) is still recommended. Allylic zinc pivalates are also stable as solids but should be handled strictly under argon.[4]

References

Application Notes and Protocols: Utilizing Zinc Pivalate in Palladium-Catalyzed Negishi Cross-Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of solid organozinc pivalates in palladium-catalyzed Negishi cross-coupling reactions. The enhanced stability and functional group tolerance of these reagents offer significant advantages over traditional organozinc halides, making them valuable tools in organic synthesis, particularly for the construction of complex molecules in drug discovery and development.

Introduction

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, coupling organozinc compounds with organic halides or triflates.[1] Traditional organozinc reagents are often sensitive to air and moisture, limiting their practicality. The development of solid, air- and moisture-stable organozinc pivalates has addressed this limitation, providing user-friendly reagents with excellent reactivity and broad functional group compatibility.[2][3] These reagents can be handled on the benchtop for short periods without significant degradation, simplifying experimental setup.[4][5]

Organozinc pivalates are free-flowing solids that are indefinitely stable when stored under an inert atmosphere.[4] They have demonstrated excellent compatibility with a range of functional groups, including esters, ketones, and free N-H groups, which are often problematic with more reactive organometallic reagents.[6][7]

Key Advantages of Zinc Pivalate (B1233124) Reagents

  • Enhanced Stability: Solid organozinc pivalates exhibit significantly improved stability towards air and moisture compared to their halide counterparts, allowing for easier handling.[3][8]

  • Broad Functional Group Tolerance: These reagents are compatible with a wide array of sensitive functional groups, making them suitable for the synthesis of complex and polyfunctional molecules.[6][7]

  • High Reactivity: Despite their increased stability, organozinc pivalates maintain high reactivity in Negishi cross-coupling reactions, often proceeding under mild conditions.[6]

  • Solid Form: As free-flowing solids, they are easy to store, weigh, and dispense.[4][5]

Experimental Protocols

Preparation of Solid Organozinc Pivalates

This protocol is adapted from Organic Syntheses2018 , 95, 127-141.[4][9]

3.1.1. Preparation of Anhydrous Zinc Pivalate (Zn(OPiv)₂)

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a Dean-Stark trap, add pivalic acid (11.3 g, 110 mmol) and toluene (B28343) (250 mL).

  • To the stirred solution, add zinc oxide (4.07 g, 50 mmol) in portions.

  • Heat the resulting suspension to reflux and collect the water in the Dean-Stark trap until no more water is formed (approximately 16 hours).

  • Allow the mixture to cool to room temperature. The white precipitate is anhydrous this compound.

  • The toluene can be removed under reduced pressure, and the solid this compound dried under high vacuum. The product is a puffy, amorphous white solid.[8]

3.1.2. Preparation of a Solid Arylthis compound via Magnesiation

  • To a dry and argon-flushed Schlenk flask, add magnesium turnings (1.2 equiv) and a crystal of iodine.

  • Add a solution of the aryl bromide (1.0 equiv) in anhydrous THF.

  • Stir the mixture at room temperature until the Grignard reagent formation is complete (indicated by the disappearance of magnesium and a color change).

  • In a separate dry and argon-flushed Schlenk flask, add anhydrous Zn(OPiv)₂ (1.1 equiv) and suspend it in anhydrous THF.

  • Transfer the freshly prepared Grignard reagent to the Zn(OPiv)₂ suspension via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under high vacuum to obtain the solid arylthis compound as a free-flowing powder.

3.1.3. Preparation of a Solid Heteroarylthis compound via Halogen-Metal Exchange

  • To a dry and argon-flushed Schlenk flask containing the heteroaryl halide (1.0 equiv) in anhydrous THF at -10 °C, add a solution of i-PrMgCl·LiCl (1.05 equiv) dropwise.

  • Stir the reaction mixture at -10 °C for the appropriate time to ensure complete metal-halogen exchange.

  • In a separate flask, add solid Zn(OPiv)₂ (1.1 equiv) under an argon atmosphere.

  • Transfer the solution of the heteroarylmagnesium species to the solid Zn(OPiv)₂ at -10 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under high vacuum to yield the solid heteroarylthis compound.

General Protocol for Palladium-Catalyzed Negishi Cross-Coupling

This general procedure is based on protocols described in the literature.[6][7]

  • To a dry and argon-flushed Schlenk tube, add the solid organothis compound reagent (1.2-1.5 equiv), the aryl or heteroaryl halide/triflate (1.0 equiv), the palladium catalyst (e.g., Pd(dba)₂ or a palladacycle precatalyst, 1-5 mol %), and the ligand (e.g., SPhos, RuPhos, or other phosphine (B1218219) ligands, 1-5 mol %).

  • Add the appropriate anhydrous solvent (e.g., THF, dioxane, or ethyl acetate).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the yields of various biaryl and heteroaryl products obtained through Negishi cross-coupling using solid organozinc pivalates.

Table 1: Negishi Coupling of 2-Pyridylzinc Pivalates with Various Aryl and Heteroaryl Halides [6][7]

Entry2-Pyridylthis compoundCoupling PartnerProductYield (%)
12-Pyridylthis compound4-Bromoacetophenone4-(2-Pyridyl)acetophenone95
22-Pyridylthis compoundMethyl 4-bromobenzoateMethyl 4-(2-pyridyl)benzoate92
32-Pyridylthis compound4-Bromobenzonitrile4-(2-Pyridyl)benzonitrile88
42-Pyridylthis compound1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)pyridine91
52-Pyridylthis compound2-Bromopyridine2,2'-Bipyridine85
62-Pyridylthis compound3-Bromopyridine2,3'-Bipyridine89
72-Pyridylthis compound2-Chloropyridine2,2'-Bipyridine78
84-Methoxy-2-pyridylthis compound4-Bromoacetophenone4-(4-Methoxy-2-pyridyl)acetophenone93
95-Cyano-2-pyridylthis compound4-Bromoanisole5-Cyano-2-(4-methoxyphenyl)pyridine87

Table 2: Functional Group Tolerance in the Negishi Coupling with Arylzinc Pivalates

EntryArylthis compoundCoupling PartnerProductYield (%)
1Phenylthis compoundEthyl 4-bromobenzoateEthyl 4-phenylbenzoate94
24-Methoxyphenylthis compound4-Bromoacetophenone4-Acetyl-4'-methoxybiphenyl96
34-Cyanophenylthis compound1-Bromo-4-fluorobenzene4'-Fluoro-4-cyanobiphenyl90
43-Thienylthis compound2-Bromopyridine2-(3-Thienyl)pyridine88
52-Naphthylthis compound4-Chlorotoluene4-Methyl-2-phenylnaphthalene85

Visualizations

Catalytic Cycle of the Negishi Cross-Coupling

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)L_n-R' Transmetal->RPdR ZnXOPiv Zn(OPiv)X Transmetal->ZnXOPiv Zn(OPiv)X RZnX R'-Zn-OPiv RZnX->Transmetal Organozinc Pivalate RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' RedElim->Product Coupled Product RX R-X RX->OxAdd Aryl/Heteroaryl Halide or Triflate

Caption: Catalytic cycle for the palladium-catalyzed Negishi cross-coupling.

Experimental Workflow for Negishi Coupling

Workflow Start Start: Dry, Argon-Flushed Schlenk Tube Reagents Add Solid Reagents: - Organothis compound - Aryl/Heteroaryl Halide - Pd Catalyst & Ligand Start->Reagents Solvent Add Anhydrous Solvent (e.g., THF) Reagents->Solvent Reaction Stir at Appropriate Temperature Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with aq. NH4Cl Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Combined Organic Layers Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Negishi cross-coupling.

Conclusion

The use of solid organozinc pivalates in palladium-catalyzed Negishi cross-coupling reactions represents a significant advancement in synthetic methodology. Their enhanced stability, broad functional group tolerance, and ease of handling make them highly attractive reagents for the construction of complex molecular architectures. These protocols and data provide a valuable resource for researchers in academia and industry, facilitating the efficient and reliable synthesis of diverse organic compounds.

References

Application Notes and Protocols: Cobalt-Catalyzed Difluoroalkylarylation of Alkenes with Arylzinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cobalt-catalyzed difluoroalkylarylation of alkenes using arylzinc pivalates. This three-component coupling reaction offers a robust and efficient method for the synthesis of complex molecules containing a difluoroalkyl moiety, a common motif in pharmaceuticals and agrochemicals. The use of bench-stable, solid arylzinc pivalates under mild, cobalt-catalyzed conditions allows for broad functional group tolerance and high regio- and diastereoselectivity.[1][2][3][4][5]

I. Overview and Key Advantages

The cobalt-catalyzed difluoroalkylarylation of alkenes is a powerful tool for the construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in a single step.[1][3][4] This methodology addresses the challenge of direct difunctionalization of alkenes, which can be complicated by β-hydride elimination in other transition-metal-catalyzed systems.[1][5]

Key Advantages:

  • Mild Reaction Conditions: The reaction proceeds at room temperature, making it suitable for sensitive substrates.[2][3]

  • High Functional Group Tolerance: A wide range of functional groups on the difluoroalkyl bromide, alkene, and arylzinc pivalate (B1233124) are well-tolerated.[1][2][3][4]

  • High Regio- and Diastereoselectivity: The reaction provides products with excellent control over stereochemistry.[1][2][3][4]

  • Use of Bench-Stable Reagents: Solid arylzinc pivalates are easy to handle and store compared to traditional organozinc halides.[3][4]

II. Reaction Mechanism

The proposed mechanism involves a Co(I)/Co(II)/Co(III) catalytic cycle. It is believed that a Co(I) species, formed in situ, initiates the reaction through a single electron transfer to the difluoroalkyl bromide, leading to the formation of a difluoroalkyl radical. This radical then adds to the alkene, and the resulting radical intermediate is trapped by the arylzinc pivalate to afford the final product and regenerate the active cobalt catalyst.[1][3][4]

Reaction_Mechanism CoI Co(I) CoII Co(II) CoI->CoII SET CoIII Co(III)Ar CoIII->CoI Product Ar-Alkene-CF2R CoIII->Product Reductive Elimination RCF2Br RCF2Br RCF2_rad RCF2• RCF2Br->RCF2_rad e- Intermediate_rad [Alkene-CF2R]• RCF2_rad->Intermediate_rad + Alkene Alkene Alkene Intermediate_rad->CoIII + Co(II) ArZnPiv ArZn(OPiv) ArZnPiv->CoIII Transmetalation

Fig. 1: Proposed Catalytic Cycle

III. Data Presentation: Substrate Scope and Yields

The following tables summarize the scope of the cobalt-catalyzed difluoroalkylarylation of alkenes with various arylzinc pivalates, alkenes, and difluoroalkyl bromides, along with the corresponding product yields.

Table 1: Scope of Arylzinc Pivalates

EntryArylthis compound (ArZn(OPiv))ProductYield (%)
1Phenylthis compound4 92
24-Methoxyphenylthis compound5 85
34-Fluorophenylthis compound6 88
44-Chlorophenylthis compound7 82
54-(Trifluoromethyl)phenylthis compound8 75
63-Thienylthis compound9 68
72-Naphthylthis compound10 78
84-Acetylphenylthis compound11 71
94-Cyanophenylthis compound12 65
104-Esterphenylthis compound13 80

Reaction conditions: Alkyl bromide (2.0 equiv), alkene (1.0 equiv), arylthis compound (2.0 equiv), CoBr₂ (10 mol%), MeCN (2.0 mL), 23 °C, 3–6 h.[2]

Table 2: Scope of Alkenes

EntryAlkeneProductYield (%)
1Styrene4 92
24-Methylstyrene14 89
34-Chlorostyrene15 85
44-Vinylbiphenyl16 82
51-Octene17 62
6Cyclohexene18 55
71,3-Butadiene19 76 (1,4-adduct)

Reaction conditions: Alkyl bromide (2.0 equiv), alkene (1.0 equiv), arylthis compound (2.0 equiv), CoBr₂ (10 mol%), MeCN (2.0 mL), 23 °C, 3–6 h.[2][3] For unactivated alkenes and 1,3-dienes, dppbz (10 mol%) was added, and the reaction was stirred for 12 h.[6]

Table 3: Scope of Difluoroalkyl Bromides

EntryDifluoroalkyl BromideProductYield (%)
1BrCF₂CO₂Et4 92
2BrCF₂PO(OEt)₂20 88
3BrCF₂Ph21 78
4BrCF₂CONH₂22 72

Reaction conditions: Alkyl bromide (2.0 equiv), alkene (1.0 equiv), arylthis compound (2.0 equiv), CoBr₂ (10 mol%), MeCN (2.0 mL), 23 °C, 3–6 h.[2]

IV. Experimental Protocols

A. General Procedure for Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

Experimental_Workflow start Start reagents Add CoBr₂, alkene, difluoroalkyl bromide, and arylthis compound to a dry Schlenk tube. start->reagents solvent Add degassed MeCN under Argon. reagents->solvent stir Stir at 23 °C for 3-12 h. solvent->stir evaporate Evaporate solvent under reduced pressure. stir->evaporate purify Purify by column chromatography on silica (B1680970) gel. evaporate->purify end Obtain desired product. purify->end

Fig. 2: General Experimental Workflow

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Alkene (1.0 equiv)

  • Difluoroalkyl bromide (2.0 equiv)

  • Arylthis compound (2.0 equiv)

  • Anhydrous and degassed acetonitrile (B52724) (MeCN)

  • Argon atmosphere

  • Standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CoBr₂ (10 mol%), the alkene (0.25 mmol, 1.0 equiv), the difluoroalkyl bromide (0.5 mmol, 2.0 equiv), and the arylthis compound (0.5 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add degassed acetonitrile (1.0 mL) via syringe under an argon atmosphere.[6]

  • Stir the reaction mixture at 23 °C for 3-6 hours (for activated alkenes) or 12 hours (for unactivated alkenes and 1,3-dienes, with the addition of 10 mol% dppbz).[2][6]

  • Upon completion of the reaction (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired difluoroalkylarylated product.[6]

B. Preparation of Solid Arylzinc Pivalates

Materials:

  • Aryl halide (e.g., 3-bromopyridine)

  • Magnesium turnings

  • This compound (Zn(OPiv)₂)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon atmosphere

  • Standard Schlenk line equipment

Procedure:

  • Preparation of Zn(OPiv)₂·2LiCl: Dry Zn(OPiv)₂ and LiCl under high vacuum at 100-140 °C for 4-6 hours. In a glovebox, mix the dried salts in a 1:2 molar ratio.

  • Magnesium Insertion: In a dry, argon-flushed Schlenk flask, place magnesium turnings.

  • Add a solution of the aryl halide (1.0 equiv) in anhydrous THF.

  • Add the pre-dried Zn(OPiv)₂·2LiCl mixture to the flask.

  • Stir the mixture at the appropriate temperature (e.g., 25 °C) for the required time (typically 2-12 hours) until the magnesium is consumed.

  • Isolation: Remove the solvent under high vacuum to obtain the solid arylthis compound, which can be stored under an inert atmosphere. For example, pyridine-3-ylthis compound is obtained as a yellow powder after drying under high vacuum.[7]

V. Conclusion

The cobalt-catalyzed difluoroalkylarylation of alkenes with arylzinc pivalates represents a significant advancement in the synthesis of fluorinated organic molecules. The mild conditions, broad substrate scope, and use of stable reagents make this protocol highly valuable for applications in medicinal chemistry and materials science. The detailed procedures and data provided herein should enable researchers to readily implement this powerful transformation in their own synthetic endeavors.

References

Zinc Pivalate: A Versatile Reagent in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Zinc pivalate (B1233124), and more specifically the organozinc pivalate reagents derived from it, have emerged as powerful tools in contemporary pharmaceutical synthesis. These reagents offer significant advantages over traditional organometallic compounds, primarily due to their enhanced stability towards air and moisture, which simplifies handling and allows for more robust and reproducible synthetic procedures.[1][2][3][4] This heightened stability, coupled with their unique reactivity, has made them invaluable for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[4][5] Organozinc pivalates are particularly effective in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[2][3] Their application spans from early-stage drug discovery to the late-stage functionalization of existing drug molecules, demonstrating their broad utility in medicinal chemistry.[3][4][5] This document provides an overview of the key applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and quantitative data.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor to solid, salt-stabilized organozinc pivalates (R-ZnOPiv). These reagents are notable for their bench-top stability, a significant improvement over their highly sensitive organozinc halide counterparts.[1][2][3] The use of these stable reagents is particularly advantageous in the following areas:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Organozinc pivalates are excellent nucleophiles in various cross-coupling reactions, including Negishi, cobalt-catalyzed, and palladium-catalyzed variants.[1][2][3][6] These reactions are fundamental for the synthesis of biaryl and aryl-heteroaryl structures, which are common motifs in many pharmaceuticals. For instance, the synthesis of the anti-inflammatory drug Diflunisal has been demonstrated using a mechanochemical Pd-catalyzed cross-coupling of an aryl halide with an organothis compound.[2]

  • Late-Stage Functionalization of Bioactive Molecules: The functional group tolerance and mild reaction conditions associated with organozinc pivalates make them ideal for the late-stage modification of complex molecules.[4][5] This allows for the rapid generation of analogues of existing drugs for structure-activity relationship (SAR) studies. Examples include the functionalization of pharmaceuticals such as Paroxetine and Sertraline through cobalt-catalyzed electrophilic aminations using organozinc pivalates.[3]

  • Synthesis of Fluorinated Pharmaceuticals: The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity. Organozinc pivalates have been successfully employed in cobalt-catalyzed difluoroalkylarylation of alkenes, providing a direct route to fluorinated compounds.[4]

Experimental Protocols

Preparation of Anhydrous this compound (Zn(OPiv)₂)

Anhydrous this compound is the key precursor for the generation of organothis compound reagents.[5]

Procedure:

  • A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with toluene (B28343) (250 mL).[7]

  • Pivalic acid (11.3 g, 110 mmol) is added to the toluene to form a colorless solution.[7]

  • Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes, resulting in a colorless suspension.[7]

  • The flask is fitted with a Dean-Stark trap and a reflux condenser, and the suspension is heated at reflux for 16 hours under a nitrogen atmosphere.[7]

  • After cooling to room temperature, the solvent is removed by rotary evaporation.[7]

  • The remaining solid is dried under high vacuum at 100 °C for at least 6 hours to yield anhydrous this compound as a white, amorphous solid.[8]

General Procedure for the Preparation of Solid Arylzinc Pivalates

Procedure:

  • Aryl or heteroaryl halides are reacted with magnesium in the presence of lithium chloride to form the corresponding Grignard reagent.

  • This is followed by a transmetalation with a solution of anhydrous this compound (Zn(OPiv)₂).

  • Evaporation of the solvent yields the solid, air-stable arylthis compound.[3] For very sensitive substrates, a directed zincation using TMPZnOPiv (TMP = 2,2,6,6-tetramethylpiperidyl) can be employed.

Cobalt-Catalyzed Difluoroalkylation-Alkylation of Dienoates using Alkylzinc Pivalates

This protocol exemplifies the use of alkylzinc pivalates in constructing Csp³–Csp³ bonds, which is crucial for building complex carbogenic skeletons in pharmaceuticals.[1]

Reaction Conditions:

  • Reactants: Dienoate (1.0 equiv.), difluoroalkyl halide (1.5 equiv.), alkylthis compound (2.5 equiv.).

  • Catalyst: CoI₂ (10 mol%).

  • Solvent: Acetonitrile (MeCN).

  • Temperature: 25 °C.

  • Time: 16 hours.

Procedure:

  • To a solution of the dienoate in acetonitrile, the difluoroalkyl halide, alkylthis compound, and CoI₂ are added under an inert atmosphere.

  • The reaction mixture is stirred at 25 °C for 16 hours.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Quantitative Data

The following tables summarize representative yields for the synthesis of various compounds using this compound-derived reagents.

Table 1: Synthesis of Solid Alkylzinc Pivalates [1]

Alkyl GroupStarting MaterialYield (%)
CyclopropylCyclopropylmagnesium bromide>95
CyclobutylCyclobutylmagnesium bromide85
n-Hexyln-Hexylmagnesium bromide70
IsopropylIsopropylmagnesium bromide65

Table 2: Cobalt-Catalyzed Difluoroalkylation-Alkylation of Dienoates [1]

Dienoate SubstrateAlkylthis compoundProduct Yield (%)
Methyl (2E,4E)-hexa-2,4-dienoateCyclopropylthis compound78
Ethyl (2E,4E)-hexa-2,4-dienoateCyclobutylthis compound75
tert-Butyl (2E,4E)-hexa-2,4-dienoaten-Hexylthis compound72
Benzyl (2E,4E)-hexa-2,4-dienoateIsopropylthis compound70

Table 3: Late-Stage Functionalization of Pharmaceuticals [3]

PharmaceuticalFunctionalized ProductYield (%)
ParoxetineN-aryl derivativeNot specified
SertralineN-aryl derivativeNot specified

Visualizations

Experimental Workflow for Pharmaceutical Synthesis using this compound

G cluster_0 Reagent Preparation cluster_1 Pharmaceutical Synthesis ZnO Zinc Oxide (ZnO) ZnOPiv2 Anhydrous Zn(OPiv)₂ ZnO->ZnOPiv2 + Pivalic Acid PivOH Pivalic Acid PivOH->ZnOPiv2 RZnOPiv Solid Organothis compound (R-ZnOPiv) ZnOPiv2->RZnOPiv RMgX Grignard Reagent (R-MgX) RMgX->RZnOPiv + Zn(OPiv)₂ (Transmetalation) CrossCoupling Transition-Metal Catalyzed Cross-Coupling RZnOPiv->CrossCoupling Functionalization Late-Stage Functionalization RZnOPiv->Functionalization ArylHalide Aryl/Heteroaryl Halide ArylHalide->CrossCoupling Alkene Alkene/Diene Alkene->CrossCoupling Drug Existing Drug Molecule Drug->Functionalization API Active Pharmaceutical Ingredient (API) CrossCoupling->API DrugAnalogue Drug Analogue Functionalization->DrugAnalogue

Caption: Workflow for preparing organozinc pivalates and their application in pharmaceutical synthesis.

Catalytic Cycle for Cobalt-Catalyzed Cross-Coupling

G CoI Co(I) CoII Co(II) CoI->CoII + R-CF₂Br (SET) CoII->CoI Reduction R_CF2_Alkene_Co R-CF₂-Alkene-Co(III) CoII->R_CF2_Alkene_Co + •R-CF₂ + Alkene CoIII Co(III) R_CF2Br R-CF₂Br R_CF2_rad •R-CF₂ R_CF2Br->R_CF2_rad R_CF2_rad->R_CF2_Alkene_Co Alkene Alkene Alkene->R_CF2_Alkene_Co R_CF2_Alkene_Co->CoI + Ar-ZnOPiv (Reductive Elimination) Product Product R_CF2_Alkene_Co->Product ArZnOPiv Ar-ZnOPiv ArZnOPiv->R_CF2_Alkene_Co

Caption: Proposed catalytic cycle for cobalt-catalyzed difluoroalkylarylation of alkenes.

Conclusion

This compound serves as a critical starting material for a new class of solid, air- and moisture-stable organozinc reagents that have significantly impacted the field of pharmaceutical synthesis.[2] Their ease of handling, broad functional group tolerance, and high reactivity in key bond-forming reactions have streamlined the synthesis of complex pharmaceutical targets.[1][5] The continued development of methodologies employing organozinc pivalates promises to further accelerate the discovery and development of new medicines.

References

Synthesis of Heteroarylzinc Pivalates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Air-Stable Heteroarylzinc Pivalates for Use in Drug Discovery and Organic Synthesis

Heteroarylzinc pivalates have emerged as versatile and valuable reagents in modern organic synthesis, particularly within the realm of drug discovery and development. Their enhanced stability to air and moisture, coupled with a broad functional group tolerance, makes them superior alternatives to traditional organozinc halides.[1][2] These solid, easy-to-handle reagents participate in a wide array of carbon-carbon bond-forming reactions, including Negishi cross-couplings, acylations, and allylations, enabling the construction of complex molecular architectures.[3][4][5] This document provides detailed protocols for the synthesis of heteroarylzinc pivalates, quantitative data for various substrates, and visual workflows to guide researchers in their application.

Synthetic Methodologies

The preparation of heteroarylzinc pivalates can be achieved through several robust methods, primarily involving the formation of an organomagnesium or organozinc intermediate followed by transmetalation with zinc pivalate (B1233124). The choice of method often depends on the nature and sensitivity of the heteroaromatic substrate.

Method 1: Halogen/Magnesium Exchange and Transmetalation

This widely applicable method involves the initial formation of a heteroaryl Grignard reagent, which then undergoes transmetalation with zinc pivalate.

Experimental Protocol: Synthesis of Pyridin-3-ylthis compound [2][6]

  • Preparation of this compound (Zn(OPiv)₂):

    • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and septum, add toluene (B28343) (250 mL) and pivalic acid (11.3 g, 110 mmol).

    • Add zinc oxide (4.07 g, 50 mmol) in portions over 15 minutes at 25 °C.

    • Equip the flask with a Dean-Stark trap and a reflux condenser, and heat the suspension to reflux under a nitrogen atmosphere for 16 hours.

    • After cooling to 25 °C, concentrate the mixture by rotary evaporation.

    • Dry the resulting white solid under high vacuum at 100 °C for at least 6 hours to yield this compound as a white, puffy solid (98-99% yield).[2][6]

  • Synthesis of Pyridin-3-ylthis compound:

    • In a dry, argon-flushed 1 L Schlenk flask, add 3-bromopyridine (B30812) (6.32 g, 40.0 mmol) and dry THF (50 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add i-PrMgCl·LiCl (35.2 mL, 1.25 M, 44.0 mmol) via a syringe pump over 30 minutes.

    • Remove the ice bath and stir the reaction mixture at 25 °C for 3 hours. The solution will turn from yellow to dark red.

    • Add solid Zn(OPiv)₂ (12.3 g, 46.0 mmol) in one portion under an argon counterflow.

    • Stir the mixture at 25 °C for 30 minutes.

    • Remove the solvent under high vacuum to obtain a voluminous yellow foam.

    • Crush the foam into a fine powder under an argon atmosphere and dry under high vacuum for an additional 2 hours to yield pyridin-3-ylthis compound (79-86% yield).[2][6]

Method 2: Directed Magnesiation and Transmetalation

For substrates amenable to directed metalation, the use of a hindered magnesium amide base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) offers excellent regioselectivity.

General Protocol: [1][2]

  • Dissolve the heteroaromatic substrate in dry THF.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add TMPMgCl·LiCl solution dropwise and stir for the specified time to effect magnesiation.

  • Add solid Zn(OPiv)₂ and stir to complete the transmetalation.

  • Remove the solvent under vacuum to yield the solid heteroarylthis compound.

Method 3: Direct Zincation with a Hindered Zinc Amide Base

For highly sensitive or functionalized heteroaromatics, direct zincation using TMPZnOPiv·LiCl provides a mild and efficient route to the corresponding zinc pivalates.[4]

General Protocol: [4]

  • Prepare the TMPZnOPiv·LiCl reagent in situ or use a pre-formed solution.

  • Add the heteroaromatic substrate to the zinc amide base solution in THF at the appropriate temperature.

  • Stir the reaction mixture until the zincation is complete.

  • The resulting solution of the heteroarylthis compound can be used directly or the solvent can be removed to isolate the solid reagent.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various heteroarylzinc pivalates using the methods described above.

Heteroaryl SubstrateMethodReagentsYield (%)Reference
3-BromopyridineHalogen/Magnesium Exchangei-PrMgCl·LiCl, Zn(OPiv)₂79-86[2][6]
Ethyl 3-fluorobenzoateDirected MagnesiationTMPMgCl·LiCl, Zn(OPiv)₂92[2]
4,6-DichloropyrimidineDirect ZincationTMPZnOPiv·LiCl78[6]
6-NitrobenzothiazoleDirect ZincationTMPZnOPiv·LiCl79[4]
N-methyl-3-formylindoleDirect ZincationTMPZnOPiv·LiCl>95 (crude)[4]

Experimental Workflows

The following diagrams illustrate the step-by-step synthesis of heteroarylzinc pivalates.

G cluster_prep Preparation of this compound cluster_synth Synthesis of Heteroarylthis compound (Hal/Mg Exchange) p1 Mix Toluene and Pivalic Acid p2 Add Zinc Oxide p1->p2 p3 Reflux with Dean-Stark Trap (16h) p2->p3 p4 Rotary Evaporation p3->p4 p5 Dry under High Vacuum (100 °C) p4->p5 s1 Dissolve Heteroaryl Halide in THF s2 Cool to 0 °C s1->s2 s3 Add i-PrMgCl·LiCl (30 min) s2->s3 s4 Stir at 25 °C (3h) s3->s4 s5 Add Solid Zn(OPiv)₂ s4->s5 s6 Stir at 25 °C (30 min) s5->s6 s7 Remove Solvent under High Vacuum s6->s7 s8 Isolate Solid Heteroarylthis compound s7->s8

General workflow for the synthesis of heteroarylzinc pivalates.

G cluster_dm Directed Magnesiation/Zincation Workflow dm1 Dissolve Heteroaromatic Substrate in THF dm2 Add Magnesiating/Zincating Agent (e.g., TMPMgCl·LiCl or TMPZnOPiv·LiCl) dm1->dm2 dm3 Stir to Form Intermediate dm2->dm3 dm4 Transmetalate with Zn(OPiv)₂ (if magnesiated) dm3->dm4 Method 2 dm5 Isolate or Use in Situ dm3->dm5 Method 3 dm4->dm5

Workflow for directed metalation routes.

Applications in Cross-Coupling Reactions

Heteroarylzinc pivalates are highly effective coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.[7][8] Their stability and reactivity make them ideal for the synthesis of complex molecules, including pharmaceuticals and natural products.[3][9]

G cluster_cc Negishi Cross-Coupling with Heteroarylzinc Pivalates cc1 Heteroarylthis compound cc4 Cross-Coupled Product cc1->cc4 cc2 Aryl/Vinyl Halide or Triflate cc2->cc4 cc3 Pd or Ni Catalyst cc3->cc4 catalyzes

Schematic of a Negishi cross-coupling reaction.

The use of these air-stable solid reagents simplifies experimental setup and enhances reproducibility, making them a valuable tool for both academic and industrial laboratories.[2] Their application in late-stage functionalization of complex molecules further underscores their importance in modern drug discovery programs.[9]

References

Zinc Pivalate-Mediated C-C Bond Formation: Applications and Protocols for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ZN-001

Introduction

Zinc pivalate (B1233124) [(PivO)₂Zn] has emerged as a important reagent in modern organic synthesis, primarily for its role in the formation of air- and moisture-stable organozinc pivalate reagents.[1] These reagents offer significant advantages over traditional organozinc halides, including enhanced stability, ease of handling, and broad functional group tolerance.[1][2] This has led to their widespread application in a variety of transition-metal-catalyzed carbon-carbon bond-forming reactions, proving invaluable for the synthesis of complex molecules, pharmaceuticals, and agrochemicals.[3][4] This document provides an overview of key applications and detailed protocols for this compound-mediated C-C bond formation reactions.

Key Applications

The utility of this compound is most pronounced in the preparation of solid organozinc pivalates, which serve as versatile nucleophiles in cross-coupling reactions. These reagents have demonstrated exceptional reactivity in both palladium- and cobalt-catalyzed transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: Aryl- and heteroarylzinc pivalates are excellent partners in Pd-catalyzed cross-couplings with a wide range of aryl and heteroaryl halides.[4][5] These reactions typically proceed under mild conditions and are compatible with a diverse array of functional groups, making them highly valuable for the synthesis of biaryls and other conjugated systems.[4][5]

  • Cobalt-Catalyzed Cross-Coupling Reactions: The use of earth-abundant and less expensive cobalt catalysts is a significant advantage. Organozinc pivalates have been successfully employed in cobalt-catalyzed couplings with electrophiles such as alkenyl acetates and tosylates, providing access to substituted alkenes and 1,3-dienes.[4]

  • Cobalt-Catalyzed Difunctionalization of Alkenes: A notable application is the cobalt-catalyzed three-component difunctionalization of alkenes. For instance, the difluoroalkylarylation of alkenes using arylzinc pivalates and difluoroalkyl bromides allows for the simultaneous formation of a C(sp³)–C(sp³) and a C(sp³)–C(sp²) bond under mild conditions.[3][6][7][8]

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound [Zn(OPiv)₂]

This protocol is adapted from Organic Syntheses.[5][9]

Materials:

Procedure:

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and a septum, add toluene (250 mL).

  • Add pivalic acid (11.3 g, 110 mmol) to the toluene.

  • Add zinc oxide (4.07 g, 50 mmol) in portions to the stirred solution at room temperature.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the suspension to reflux and stir for 16 hours.

  • Cool the mixture to room temperature and concentrate by rotary evaporation.

  • Dry the resulting white solid under high vacuum at 100 °C for at least 6 hours to yield anhydrous this compound.

Protocol 2: Preparation of a Solid Arylthis compound (Pyridin-3-ylthis compound)

This protocol is adapted from Organic Syntheses.[5][9]

Materials:

Procedure:

  • To a dry and argon-flushed 1 L Schlenk flask, add 3-bromopyridine (6.32 g, 40.0 mmol) and dry THF (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add i-PrMgCl·LiCl (1.25 M in THF, 35.2 mL, 44.0 mmol) via syringe pump over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Add solid anhydrous Zn(OPiv)₂ (12.3 g, 46.0 mmol) in one portion under a counterflow of argon.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under high vacuum to obtain the solid pyridin-3-ylthis compound as a fine powder. The reagent is used directly in subsequent reactions.

Protocol 3: Palladium-Catalyzed Cross-Coupling of an Arylthis compound with an Aryl Bromide

This protocol is a general procedure based on literature examples.[5]

Materials:

  • Arylthis compound (e.g., from Protocol 2)

  • Aryl bromide

  • Pd(OAc)₂

  • SPhos

  • Anhydrous THF

Procedure:

  • To a dry and argon-flushed Schlenk tube, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the solid arylthis compound (1.5 equiv).

  • Add the aryl bromide (1.0 equiv).

  • Add anhydrous THF.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by GC-MS or TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Cobalt-Catalyzed Difluoroalkylarylation of an Alkene

This protocol is a general procedure based on literature examples.[3][6][7]

Materials:

  • Alkene

  • Difluoroalkyl bromide

  • Arylthis compound

  • CoBr₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Acetonitrile (MeCN)

Procedure:

  • To a dry and argon-flushed vial, add CoBr₂ (10 mol%) and dtbbpy (12 mol%).

  • Add the alkene (1.0 equiv) and the difluoroalkyl bromide (1.5 equiv).

  • Add the solid arylthis compound (2.0 equiv).

  • Add anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Palladium-Catalyzed Cross-Coupling of Arylzinc Pivalates with Aryl Halides

EntryArylthis compoundAryl HalideProductYield (%)
1Phenylthis compound4-Bromobenzonitrile4-Cyanobiphenyl95
22-Thienylthis compound2-Chloroquinoline2-(2-Thienyl)quinoline88
34-Fluorophenylthis compound1-Bromo-4-nitrobenzene4-Fluoro-4'-nitrobiphenyl92
4Pyridin-3-ylthis compoundEthyl 4-bromobenzoateEthyl 4-(pyridin-3-yl)benzoate85

Data compiled from representative examples in the literature.

Table 2: Cobalt-Catalyzed Cross-Coupling of Arylzinc Pivalates with Alkenyl Acetates

EntryArylthis compoundAlkenyl AcetateProductYield (%)
1Phenylthis compound1-Octen-3-yl acetate3-Phenyl-1-octene78
24-Methoxyphenylthis compoundCyclohexenyl acetate1-(4-Methoxyphenyl)cyclohexene85
32-Naphthylthis compound1-Phenylvinyl acetate1-Naphthyl-1-phenylethene72
43-Chlorophenylthis compound2-Methyl-1-propenyl acetate1-(3-Chlorophenyl)-2-methyl-1-propene81

Data compiled from representative examples in the literature.

Visualizations

experimental_workflow Experimental Workflow for Organothis compound Synthesis and Cross-Coupling cluster_prep Preparation of Organothis compound cluster_coupling Cross-Coupling Reaction start Start with Aryl/Alkyl Halide mg_insertion Mg Insertion or Hal/Mg Exchange start->mg_insertion transmetalation Transmetalation with Zn(OPiv)₂ mg_insertion->transmetalation evaporation Solvent Evaporation transmetalation->evaporation product1 Solid Organothis compound evaporation->product1 coupling_reaction Cross-Coupling product1->coupling_reaction workup Aqueous Workup coupling_reaction->workup electrophile Add Electrophile (e.g., Aryl Halide) electrophile->coupling_reaction catalyst Add Catalyst (Pd or Co) catalyst->coupling_reaction purification Purification workup->purification final_product Final C-C Coupled Product purification->final_product cobalt_catalytic_cycle Proposed Catalytic Cycle for Co-Catalyzed Difluoroalkylarylation CoII Co(II) Precatalyst CoI Co(I) Species CoII->CoI Reduction by ArZnOPiv ArZnOPiv ArZnOPiv CoIII Ar-Co(III) Species ArZnOPiv->CoIII Transmetalation CoI->CoII SET RCF2_rad RCF₂• CoI->RCF2_rad Halogen Atom Transfer CoI->CoIII Oxidative Addition RCF2Br RCF₂Br Intermediate_rad Intermediate Radical RCF2_rad->Intermediate_rad + Alkene Alkene Alkene Product Coupled Product Intermediate_rad->Product + Ar-Co(III) CoIII->CoI Reductive Elimination

References

Application Notes and Protocols: Directed Metalation of Sensitive Aromatics using TMPZnOPiv·LiCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed metalation is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. However, the presence of sensitive functional groups often limits the choice of metalating agents. TMPZnOPiv·LiCl has emerged as a highly effective and chemoselective hindered zinc amide base for the directed zincation of a wide range of sensitive aromatic and heteroaromatic substrates.[1][2][3] This reagent demonstrates remarkable compatibility with functionalities such as nitro groups, aldehydes, esters, and nitriles, which are often incompatible with more reactive organometallic bases.[1][4]

A key advantage of using TMPZnOPiv·LiCl is the formation of air-stable solid organozinc pivalates upon solvent removal.[1][2][3][5] These solid reagents can be handled with ease, maintaining their activity for extended periods, a significant advantage for practical applications in academic and industrial settings.[1][6] The resulting organozinc compounds readily participate in various subsequent transformations, including Negishi cross-coupling reactions and copper-catalyzed acylations and allylations, providing access to a diverse array of highly functionalized molecules.[1][3][5]

These application notes provide detailed protocols for the preparation and use of TMPZnOPiv·LiCl for the directed metalation of sensitive aromatics, along with data on the scope of the reaction and subsequent functionalization.

Data Summary

The following tables summarize the reaction conditions and yields for the directed metalation of various sensitive aromatic and heteroaromatic substrates using TMPZnOPiv·LiCl and subsequent reactions with electrophiles.

Table 1: Directed Metalation of Sensitive Aromatics and Heteroaromatics with TMPZnOPiv·LiCl

EntrySubstrateDirecting GroupProductTemp (°C)Time (h)Yield (%)
13-Nitrobenzonitrile-CN2-Cyano-6-nitrophenylzinc pivalate (B1233124)25192
24-Nitrobenzaldehyde-CHO2-Formyl-5-nitrophenylzinc pivalate250.585
3Ethyl 4-cyanobenzoate-COOEtEthyl 4-cyano-2-(pivaloyloxyzincio)benzoate25294
42-Phenyl-1,3,4-oxadiazole-Ph5-(Pivaloyloxyzincio)-2-phenyl-1,3,4-oxadiazole251>95
54,6-Dichloropyrimidine-Cl(4,6-Dichloro-5-pyrimidinyl)this compound25178
63-Fluorobenzaldehyde-CHO2-Formyl-6-fluorophenylthis compound0191
72-Chloropyridine-Cl(2-Chloro-3-pyridinyl)this compound251288
8Methyl 3-fluorobenzoate-COOMeMethyl 3-fluoro-2-(pivaloyloxyzincio)benzoate0192

Yields determined by GC analysis of iodinated aliquots.

Table 2: Subsequent Functionalization of Organozinc Pivalates

EntryOrganothis compound FromElectrophileCatalyst/AdditiveProductYield (%)
13-NitrobenzonitrileAllyl bromideCuCN·2LiCl2-Allyl-3-nitrobenzonitrile81
24-NitrobenzaldehydeBenzoyl chlorideCuCN·2LiCl2-Benzoyl-4-nitrobenzaldehyde75
3Ethyl 4-cyanobenzoate4-IodoanisolePd(dba)₂ / SPhosEthyl 4-cyano-4'-methoxybiphenyl-2-carboxylate89
42-Phenyl-1,3,4-oxadiazoleI₂-5-Iodo-2-phenyl-1,3,4-oxadiazole80
54,6-DichloropyrimidineAllyl bromideCuCN·2LiCl5-Allyl-4,6-dichloropyrimidine72
63-Fluorobenzaldehyde4-IodotoluenePd(dba)₂ / SPhos3-Fluoro-4'-methylbiphenyl-2-carbaldehyde85
72-ChloropyridineEthyl 4-iodobenzoatePd(dba)₂ / SPhosEthyl 2'-chloro-3,4'-bipyridine-4-carboxylate78
8Methyl 3-fluorobenzoateBenzoyl chlorideCuCN·2LiClMethyl 2-benzoyl-3-fluorobenzoate83

Isolated yields.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware.[7] Tetrahydrofuran (THF) should be freshly distilled from sodium benzophenone (B1666685) ketyl.[7]

Protocol 1: Preparation of TMPZnOPiv·LiCl Reagent

This protocol describes the in situ preparation of the TMPZnOPiv·LiCl reagent.

Materials:

  • TMPMgCl·LiCl (1.0 M in THF)

  • Zn(OPiv)₂ (this compound)

  • Anhydrous THF

Procedure:

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add a solution of TMPMgCl·LiCl (1.0 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • Add solid Zn(OPiv)₂ (1.05 equiv) in one portion.

  • Allow the mixture to slowly warm to room temperature (ca. 25 °C) over approximately 1.5 hours.

  • Add anhydrous THF until a clear, bright yellow solution is obtained (final concentration is typically around 0.85 M).[7]

  • The freshly prepared TMPZnOPiv·LiCl solution can be titrated with benzoic acid at 0 °C using 4-(phenylazo)diphenylamine (B85614) as an indicator before use.[7]

G cluster_prep Preparation of TMPZnOPiv·LiCl TMPMgCl TMPMgCl·LiCl in THF Cool Cool to 0 °C TMPMgCl->Cool ZnOPiv2 Solid Zn(OPiv)₂ Mix Combine and warm to 25 °C ZnOPiv2->Mix Cool->Mix Dilute Dilute with THF Mix->Dilute Reagent TMPZnOPiv·LiCl Solution Dilute->Reagent Titrate Titrate (Optional) Reagent->Titrate

Workflow for the preparation of the TMPZnOPiv·LiCl reagent.
Protocol 2: Directed Metalation of a Sensitive Aromatic Substrate

This protocol provides a general procedure for the directed metalation of a functionalized aromatic or heteroaromatic compound.

Materials:

  • Aromatic/Heteroaromatic substrate

  • Freshly prepared TMPZnOPiv·LiCl solution (from Protocol 1)

  • Anhydrous THF

  • Iodine solution in THF (for quenching and analysis)

  • Internal standard (e.g., tetradecane) for GC analysis

Procedure:

  • In a dry, argon-flushed Schlenk tube, dissolve the aromatic substrate in anhydrous THF to make a 0.5 M solution.

  • Bring the solution to the desired temperature (refer to Table 1, typically 0 °C or 25 °C).

  • Slowly add the TMPZnOPiv·LiCl solution (1.1 - 2.0 equiv) dropwise to the substrate solution.

  • Stir the reaction mixture at the indicated temperature for the specified time (refer to Table 1).

  • Monitor the completion of the metalation by taking an aliquot of the reaction mixture, quenching it with a solution of iodine in THF, and analyzing by GC using an internal standard.[7]

  • The resulting solution of the organothis compound can be used directly in the next step or the solvent can be removed in vacuo to yield the solid organothis compound.[7]

G cluster_metalation Directed Metalation Protocol Substrate Aromatic Substrate in THF Cool Adjust to Reaction Temp. Substrate->Cool Reagent TMPZnOPiv·LiCl Solution Add Add Reagent Dropwise Reagent->Add Cool->Add Stir Stir for Specified Time Add->Stir Monitor Monitor by GC Stir->Monitor Product Organothis compound Solution/Solid Monitor->Product

General workflow for the directed metalation of sensitive aromatics.
Protocol 3: Negishi Cross-Coupling of an Organothis compound

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of the formed organothis compound with an aryl iodide.

Materials:

  • Solution/solid of the organothis compound (from Protocol 2)

  • Aryl iodide (1.0 equiv)

  • Pd(dba)₂ (3 mol %)

  • SPhos (6 mol %)

  • Anhydrous THF

Procedure:

  • To the Schlenk tube containing the organothis compound, add Pd(dba)₂ and SPhos.

  • Add a solution of the aryl iodide in THF.

  • Stir the reaction mixture at room temperature (ca. 25 °C) for the required time (typically 2-12 h).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4: Copper-Catalyzed Acylation of an Organothis compound

This protocol details a representative procedure for the copper-catalyzed acylation of an organothis compound with an acid chloride.

Materials:

  • Solution/solid of the organothis compound (from Protocol 2)

  • CuCN·2LiCl (1.0 M in THF)

  • Acid chloride (1.1 equiv)

  • Anhydrous THF

Procedure:

  • To the Schlenk tube containing the organothis compound, add the CuCN·2LiCl solution.

  • Stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Slowly add the acid chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by GC or TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_functionalization Subsequent Functionalization Pathways cluster_negishi Negishi Coupling cluster_acylation Cu-Catalyzed Acylation start Organothis compound negishi_reagents Ar-I, Pd(dba)₂, SPhos start->negishi_reagents Path A acyl_reagents RCOCl, CuCN·2LiCl start->acyl_reagents Path B negishi_product Cross-Coupled Product negishi_reagents->negishi_product acyl_product Acylated Product acyl_reagents->acyl_product

Reaction pathways for the functionalization of organozinc pivalates.

Conclusion

TMPZnOPiv·LiCl is a valuable tool for the directed metalation of sensitive aromatic and heteroaromatic compounds. Its high chemoselectivity, tolerance of a wide range of functional groups, and the formation of air-stable solid organozinc pivalates make it a practical and versatile reagent for complex molecule synthesis in research and development. The protocols and data presented here provide a solid foundation for the application of this methodology in various synthetic endeavors.

References

Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules Using Zinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the direct modification of complex bioactive molecules to rapidly generate analogues with improved properties. This approach can enhance potency, selectivity, and pharmacokinetic profiles, or be used to develop molecular probes for biological studies. Organozinc pivalates have emerged as highly valuable reagents for LSF due to their enhanced air and moisture stability compared to traditional organozinc halides, broad functional group tolerance, and excellent reactivity in a variety of transition-metal-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the late-stage functionalization of several bioactive molecules using zinc pivalates.

Key Advantages of Zinc Pivalates in Late-Stage Functionalization

  • Enhanced Stability: Solid organozinc pivalates exhibit remarkable stability to air and moisture, simplifying their handling and application in synthesis.

  • Broad Functional Group Tolerance: These reagents are compatible with a wide range of sensitive functional groups commonly found in bioactive molecules.

  • Versatile Reactivity: Zinc pivalates participate in a variety of cross-coupling reactions, including Negishi, cobalt-catalyzed, and palladium-catalyzed transformations, allowing for the introduction of diverse molecular fragments.

I. Cobalt-Catalyzed Difluoroalkylarylation of Bioactive Molecules

This section details the late-stage difluoroalkylarylation of derivatives of febuxostat, canagliflozin, and indomethacin (B1671933) using arylzinc pivalates. This transformation introduces a difluoroalkyl and an aryl group across a double bond, providing a novel route to fluorinated analogues.

Data Presentation
Bioactive Molecule DerivativeArylzinc Pivalate (B1233124)Product Yield (%)
Febuxostat derivative4-Methoxyphenylzinc pivalate96
Febuxostat derivative3,4-Methylenedioxyphenylthis compound82
Canagliflozin derivative4-Methoxyphenylthis compound75
Canagliflozin derivative3,4-Methylenedioxyphenylthis compound68
Indomethacin derivative4-Methoxyphenylthis compound30
Experimental Protocol: General Procedure for Cobalt-Catalyzed Difluoroalkylarylation

Materials:

  • Bioactive molecule derivative containing an alkene moiety (1.0 equiv)

  • Arylthis compound (2.0 equiv)

  • Bromodifluoroacetate or other suitable difluoroalkyl bromide (2.0 equiv)

  • Cobalt(II) bromide (CoBr₂) (10 mol%)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CoBr₂ (10 mol%).

  • Add the alkene-containing bioactive molecule derivative (0.25 mmol, 1.0 equiv), the arylthis compound (0.5 mmol, 2.0 equiv), and the difluoroalkyl bromide (0.5 mmol, 2.0 equiv).

  • Add anhydrous acetonitrile (1.0 mL).

  • Stir the reaction mixture at 23 °C for 3 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired functionalized product.[1]

Signaling Pathways of Parent Bioactive Molecules

Febuxostat_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Febuxostat Febuxostat Xanthine Oxidase_node Xanthine Oxidase Febuxostat->Xanthine Oxidase_node Inhibits

Caption: Mechanism of action of Febuxostat.

Canagliflozin_Pathway cluster_kidney Kidney Proximal Tubule Glucose_in_filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Glucose_in_filtrate->SGLT2 Glucose_in_blood Glucose Reabsorption into Blood SGLT2->Glucose_in_blood Urine Urine SGLT2->Urine Increased Glucose Excretion Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Canagliflozin.

Indomethacin_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain COX-1 / COX-2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Caption: Mechanism of action of Indomethacin.

II. Palladium-Catalyzed Negishi Cross-Coupling of Peptides

This section describes the late-stage modification of peptides containing an iodotyrosine residue via Negishi cross-coupling with organozinc pivalates. This method allows for the introduction of various aryl and heteroaryl groups to peptide backbones.[2][3]

Data Presentation
Iodotyrosine-containing PeptideOrganothis compoundProduct Yield (%)
Boc-Tyr(I)-OMe4-Pyridylthis compound85
Boc-Tyr(I)-OMe3-Pyridylthis compound82
Boc-Tyr(I)-OMe2-Pyridylthis compound78
Z-Gly-Tyr(I)-OMe4-Pyridylthis compound75
Experimental Protocol: General Procedure for Negishi Cross-Coupling of Iodotyrosine-Peptides

Materials:

  • Iodotyrosine-containing peptide (1.0 equiv)

  • Organothis compound (1.5 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (10 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the iodotyrosine-containing peptide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 5 mol%), and SPhos (0.02 mmol, 10 mol%).

  • Add the organothis compound (0.3 mmol, 1.5 equiv).

  • Add anhydrous THF (2 mL).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the functionalized peptide.[2]

III. Cobalt-Catalyzed Functionalization of Secondary Amine-Containing Bioactive Molecules

This section provides a general protocol for the late-stage functionalization of bioactive molecules containing a secondary amine, such as paroxetine (B1678475) and sertraline, via a cobalt-catalyzed electrophilic amination. This method allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Amination of Secondary Amines

Materials:

  • O-Benzoylhydroxylamine derivative of the secondary amine-containing bioactive molecule (1.0 equiv)

  • Organozinc chloride or pivalate (1.5 equiv)

  • Cobalt(II) chloride (CoCl₂) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Preparation of the O-Benzoylhydroxylamine derivative:

    • To a solution of the secondary amine-containing bioactive molecule (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add a base (e.g., triethylamine, 1.2 equiv).

    • Cool the mixture to 0 °C and add benzoyl peroxide (1.1 equiv) portion-wise.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction and purify the product to obtain the O-benzoylhydroxylamine derivative.

  • Cobalt-Catalyzed Cross-Coupling:

    • To a dry Schlenk flask under an argon atmosphere, add the O-benzoylhydroxylamine derivative (0.3 mmol, 1.0 equiv) and CoCl₂ (0.015 mmol, 5 mol%).

    • Add a solution of the organozinc reagent (0.45 mmol, 1.5 equiv) in anhydrous THF.

    • Stir the reaction mixture at 25 °C for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the functionalized tertiary amine.[4]

Signaling Pathways of Parent Bioactive Molecules

Paroxetine_Sertraline_Pathway cluster_synapse Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron SERT SERT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT_Receptor Synaptic_Cleft->5-HT_Receptor Serotonin Serotonin SERT->Presynaptic_Neuron 5-HT_Receptor->Postsynaptic_Neuron Signal Transduction Paroxetine / Sertraline Paroxetine / Sertraline Paroxetine / Sertraline->SERT Inhibits

Caption: Mechanism of action of Paroxetine and Sertraline.

IV. Cobalt-Catalyzed Acylation for the Synthesis of Fenofibrate Derivatives

This section outlines the late-stage acylation of an organothis compound for the synthesis of fenofibrate, an antilipidemic drug.

Data Presentation
PrecursorAcylating AgentCatalystProductYield (%)
Arylthis compound 2s4-Chlorobenzoyl-S-pyridyl thioesterCoCl₂Fenofibrate65
Experimental Protocol: Synthesis of Fenofibrate via Cobalt-Catalyzed Acylation

Materials:

  • Arylthis compound derived from 4-iodophenol (B32979) derivative (1.0 equiv)

  • 4-Chlorobenzoyl-S-pyridyl thioester (1.2 equiv)

  • Cobalt(II) chloride (CoCl₂) (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Preparation of the Arylthis compound:

    • Prepare the arylthis compound from the corresponding iodo-aryl ether via magnesium insertion in the presence of LiCl and subsequent transmetalation with Zn(OPiv)₂.

  • Cobalt-Catalyzed Acylation:

    • To a dry Schlenk flask under an argon atmosphere, add CoCl₂ (10 mol%) and dtbbpy (10 mol%).

    • Add a solution of the arylthis compound (0.5 mmol, 1.0 equiv) in anhydrous THF.

    • Add the 4-chlorobenzoyl-S-pyridyl thioester (0.6 mmol, 1.2 equiv).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain fenofibrate.[5][6]

Signaling Pathway of Fenofibrate

Fenofibrate_Pathway Fenofibrate Fenofibrate PPARα PPARα Fenofibrate->PPARα Activates Gene_Expression Altered Gene Expression PPARα->Gene_Expression Lipid_Metabolism Increased Lipoprotein Lipase Decreased ApoC-III Increased ApoA-I, ApoA-II Gene_Expression->Lipid_Metabolism Lipid_Lowering Decreased Triglycerides Increased HDL Lipid_Metabolism->Lipid_Lowering

Caption: Mechanism of action of Fenofibrate.

V. General Experimental Workflow

The following diagram illustrates a general workflow for the late-stage functionalization of bioactive molecules using zinc pivalates.

LSF_Workflow cluster_prep Preparation of Reagents Bioactive_Molecule Bioactive Molecule (with handle) Reaction_Setup Reaction Setup (under Argon) Bioactive_Molecule->Reaction_Setup Organic_Halide Organic Halide (for R-ZnOPiv) ZnOPiv_Prep Preparation of Organothis compound Organic_Halide->ZnOPiv_Prep ZnOPiv_Prep->Reaction_Setup Cross_Coupling Transition-Metal Catalyzed Cross-Coupling Reaction_Setup->Cross_Coupling Workup Aqueous Workup & Extraction Cross_Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for LSF with zinc pivalates.

References

Application Notes and Protocols: Cobalt-Catalyzed 1,2-Dialkylation Utilizing Alkylzinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of Csp³-Csp³ bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Traditional methods, such as Negishi-type reactions using conventional alkylzinc halides, often suffer from drawbacks including the use of air and moisture-sensitive reagents, limited reactivity, and a narrow substrate scope.[1][2] A significant advancement in this area is the use of solid, salt-stabilized alkylzinc pivalates in cobalt-catalyzed 1,2-dialkylation of alkenes.[1][2] These pivalate-coordinated organozinc reagents exhibit enhanced stability and reactivity, enabling the modular and site-selective installation of two different alkyl groups across a double bond under mild conditions.[1][2] This methodology is particularly valuable for the late-stage functionalization of complex molecules and the introduction of fluorinated moieties, which are of great interest in medicinal chemistry.[1][3]

Advantages of Alkylzinc Pivalates

Salt-stabilized alkylzinc pivalates offer several key advantages over traditional alkylzinc halides:

  • Enhanced Stability: They are solid reagents that are less sensitive to air and moisture, simplifying handling and storage.[1][2]

  • Improved Reactivity: The pivalate (B1233124) coordination ("OPiv-tuning") enhances the reactivity of the organozinc reagent in twofold Csp³-Csp³ cross-couplings.[1][2]

  • Broad Applicability: This method demonstrates a broad substrate scope and compatibility with a wide range of functional groups.[1][2]

  • Mild Reaction Conditions: The reactions typically proceed at or below room temperature, preserving sensitive functional groups.[1]

Data Presentation

Table 1: Cobalt-Catalyzed 1,2-Dialkyldifluoroalkylation of Dienoates
EntryDifluoroalkyl HalideDienoateAlkylzinc PivalateProductYield (%)
1Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioateIsopentylthis compound4 78
2Ethyl 2-bromo-2,2-difluoroacetateDi-tert-butyl 2,4-pentadienedioateIsopentylthis compound5 65
3Ethyl 2-bromo-2,2-difluoroacetate(E)-diethyl 2-methyl-2,4-pentadienedioateIsopentylthis compound6 72
4Ethyl 2-bromo-2,2-difluoroacetate(E)-diethyl 2-phenyl-2,4-pentadienedioateIsopentylthis compound7 58
5Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioateMethylthis compound21 68
6Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioateEthylthis compound22 75
7Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioaten-Propylthis compound23 71
8Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioateCyclopropylthis compound28 62
9Ethyl 2-bromo-2,2-difluoroacetateDiethyl 2,4-pentadienedioateCyclobutylthis compound29 66
10N,N-diethyl-2-bromo-2,2-difluoroacetamideDiethyl 2,4-pentadienedioateIsopentylthis compound33 81
11(3-bromo-3,3-difluoroprop-1-yn-1-yl)triisopropylsilaneDiethyl 2,4-pentadienedioateIsopentylthis compound36 78

Reaction conditions: difluoroalkyl halides (1.5 equiv.), dienoates (0.15 mmol, 1.0 equiv.), Alk–ZnOPiv (2.5 equiv.), CoI₂ (10 mol%), MeCN (1.5 mL), 25 °C, 16 h. Isolated yields.[1]

Table 2: Cobalt-Catalyzed 1,2-Dialkylation of Dienoates with Alkyl Bromides
EntryAlkyl BromideDienoateAlkylthis compoundProductYield (%)
11-bromoadamantaneDiethyl 2,4-pentadienedioateIsopentylthis compound43 62
2tert-butyl bromoacetateDiethyl 2,4-pentadienedioateIsopentylthis compound44 55
31-bromomethyl-4-methoxybenzeneDiethyl 2,4-pentadienedioateIsopentylthis compound52 61
41-bromo-4-methoxybenzeneDiethyl 2,4-pentadienedioateIsopentylthis compound53 27

Reaction conditions: alkyl bromides (0.15 mmol, 1.0 equiv.), dienoates (1.5 equiv.), Alk–ZnOPiv (2.5 equiv.), CoI₂ (10 mol%), TMEDA (30 mol%), MeCN (1.5 mL), 0 °C, 16 h. Isolated yields.[1]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Solid Salt-Stabilized Alkylzinc Pivalates

A detailed, step-by-step protocol for the preparation of these crucial reagents is provided in the supplementary information of the primary literature. The general approach involves an I₂-promoted magnesium insertion into the corresponding alkyl bromide in the absence of LiCl, followed by a transmetalation reaction with Zn(OPiv)₂.

Protocol 2: General Procedure for the Cobalt-Catalyzed 1,2-Dialkyldifluoroalkylation of Dienoates

To a dried Schlenk tube under an argon atmosphere, cobalt(II) iodide (10 mol%), the dienoate (1.0 equiv., 0.15 mmol), the difluoroalkyl halide (1.5 equiv.), and the solid alkylthis compound (2.5 equiv.) are added. Anhydrous acetonitrile (B52724) (1.5 mL) is then added, and the resulting mixture is stirred at 25 °C for 16 hours. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-dialkylated product.

Protocol 3: General Procedure for the Cobalt-Catalyzed 1,2-Dialkylation of Dienoates with Alkyl Bromides

In a glovebox, a Schlenk tube is charged with cobalt(II) iodide (10 mol%), the alkyl bromide (1.0 equiv., 0.15 mmol), the dienoate (1.5 equiv.), the solid alkylthis compound (2.5 equiv.), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 30 mol%). The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous acetonitrile (1.5 mL) is added, and the mixture is stirred at 0 °C for 16 hours. The reaction is then quenched, and the product is isolated and purified via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation of Alkylthis compound cluster_reaction Cobalt-Catalyzed 1,2-Dialkylation prep1 Mg Insertion into Alkyl Bromide prep2 Transmetalation with Zn(OPiv)₂ prep1->prep2 prep3 Isolation of Solid Alkylthis compound prep2->prep3 react1 Combine CoI₂, Dienoate, Alkyl Halide, and Alkylthis compound prep3->react1 react2 Add Anhydrous MeCN react1->react2 react3 Stir at 0-25 °C react2->react3 react4 Purification react3->react4 product product react4->product Isolated Product

Caption: General workflow for the preparation of alkylzinc pivalates and their use in cobalt-catalyzed 1,2-dialkylation.

catalytic_cycle CoI2 CoI₂ LnCon LnCoⁿ (A) (Active Catalyst) CoI2->LnCon Reduction Alkylzinc Alkylthis compound Alkylzinc->LnCon Alkyl_Co Alkyl-Coⁿ⁺¹ (D) Alkylzinc->Alkyl_Co Transmetalation R_radical Difluoroalkyl Radical (B) LnCon->R_radical SET to Difluoroalkyl Bromide LnCon1 LnCoⁿ⁺¹ LnCon->LnCon1 Allyl_radical Allyl Radical (E) R_radical->Allyl_radical Dienoate Dienoate (2) Dienoate->Allyl_radical Radical Insertion Intermediate_F Key Intermediate (F) Allyl_radical->Intermediate_F LnCon1->Alkyl_Co Alkyl_Co->Intermediate_F Radical Oxidation Product 1,2-Dialkylated Product Intermediate_F->Product Reductive Elimination Product->LnCon Regeneration

Caption: Proposed catalytic cycle for the cobalt-catalyzed 1,2-dialkylation.[1][3]

Application in Drug Development: Late-Stage Functionalization

A key advantage of this methodology is its applicability to the late-stage functionalization of complex molecules, a critical step in drug discovery and development. The mild reaction conditions and high functional group tolerance allow for the modification of bioactive scaffolds without the need for extensive protecting group strategies.

For instance, this protocol has been successfully applied to the modification of a derivative of celecoxib, a well-known COX-2 inhibitor. The reaction of a celecoxib-derived dienoate with ethyl bromodifluoroacetate and isopentylthis compound under the standard cobalt-catalyzed conditions afforded the corresponding difluoroalkylated and alkylated product in good yield. This demonstrates the potential of this method to rapidly generate novel analogues of existing drugs for structure-activity relationship (SAR) studies.

Conclusion

The use of salt-stabilized alkylzinc pivalates in cobalt-catalyzed 1,2-dialkylation represents a significant advancement in the construction of Csp³-Csp³ bonds.[1][2] The enhanced stability and reactivity of these reagents, coupled with the mild reaction conditions and broad substrate scope, make this a powerful tool for organic synthesis.[1][2] For researchers in drug development, this methodology offers a practical and efficient approach for the synthesis of complex molecular architectures and the late-stage functionalization of bioactive molecules, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Preparation and Use of Alkynylzinc Pivalates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynylzinc pivalates have emerged as highly versatile and robust reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with high reactivity and broad functional group tolerance, makes them superior alternatives to traditional organozinc halides and other organometallic reagents.[1][2][3][4] These solid, polyfunctionalized reagents can be prepared under mild conditions and handled in the air for extended periods without significant decomposition, simplifying experimental setups and enhancing reproducibility.[1][2] This document provides detailed protocols for the preparation of alkynylzinc pivalates and their subsequent application in transition-metal-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Advantages of Alkynylzinc Pivalates

  • Enhanced Stability: Solid alkynylzinc pivalates exhibit exceptional stability towards air and moisture, allowing for easier handling and storage compared to their halide counterparts.[1][2]

  • Broad Functional Group Tolerance: These reagents are compatible with a wide array of sensitive functional groups, including esters, ketones, and nitriles, enabling their use in the synthesis of complex molecules.[5][6]

  • High Reactivity: Despite their stability, alkynylzinc pivalates demonstrate excellent reactivity in various C-C bond-forming reactions, such as Negishi cross-couplings.[1][7]

  • Solid Form: Being powders, they are easy to handle, weigh, and dispense, improving accuracy and convenience in setting up reactions.[2]

Experimental Protocols

Protocol 1: General Preparation of Solid Alkynylzinc Pivalates

This protocol details the synthesis of air- and moisture-stable alkynylzinc pivalates from terminal alkynes using 2,2,6,6-tetramethylpiperidylzinc pivalate (B1233124) (TMPZnOPiv) as a base.[1][2]

Materials:

  • Terminal alkyne (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMPH) (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Zinc Pivalate (Zn(OPiv)₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of TMPLi: To a solution of TMPH (1.1 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (1.05 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Formation of TMPZnOPiv: To the freshly prepared TMPLi solution, add solid Zn(OPiv)₂ (1.1 equiv) in one portion. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Zincation of the Alkyne: To the resulting suspension of TMPZnOPiv, add the terminal alkyne (1.0 equiv) neat or as a solution in THF.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting alkyne.

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the solid alkynylthis compound as a powder. The product can be washed with pentane (B18724) to remove any non-polar impurities. Dry the solid under high vacuum.

Protocol 2: Cobalt-Catalyzed Negishi Cross-Coupling of Alkynylzinc Pivalates with (Hetero)Aryl Halides

This protocol describes a cobalt-catalyzed cross-coupling reaction between an alkynylthis compound and a (hetero)aryl halide.[7][8]

Materials:

  • Alkynylthis compound (1.5 equiv)

  • (Hetero)Aryl halide (1.0 equiv)

  • Cobalt(II) chloride (CoCl₂) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, add the (hetero)aryl halide (1.0 equiv), alkynylthis compound (1.5 equiv), and CoCl₂ (10 mol%) to a dry reaction vessel.

  • Solvent and Ligand Addition: Add anhydrous THF, followed by the addition of TMEDA (10 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired internal alkyne.

Data Presentation

The following tables summarize representative yields for the preparation of various alkynylzinc pivalates and their subsequent Negishi cross-coupling reactions.

Table 1: Synthesis of Various Alkynylzinc Pivalates

EntryTerminal Alkyne SubstrateProductYield (%)
1PhenylacetylenePhenylethynylthis compound95
21-OctyneHexylethynylthis compound92
33,3-Dimethyl-1-butyne(3,3-Dimethyl-1-butyn-1-yl)this compound98
44-Ethynyltoluene(p-Tolylethynyl)this compound94
51-Ethynyl-4-fluorobenzene((4-Fluorophenyl)ethynyl)this compound96

Table 2: Cobalt-Catalyzed Negishi Coupling of Alkynylzinc Pivalates with Aryl Halides

EntryAlkynylthis compoundAryl HalideProductYield (%)
1Phenylethynylthis compound4-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene85
2Hexylethynylthis compound1-Bromo-4-cyanobenzene4-(Oct-1-yn-1-yl)benzonitrile78
3(p-Tolylethynyl)this compound2-Chlorobenzophenone2-((4-Methylphenyl)ethynyl)benzophenone82
4((4-Fluorophenyl)ethynyl)this compoundEthyl 4-bromobenzoateEthyl 4-((4-fluorophenyl)ethynyl)benzoate88
5Phenylethynylthis compound3-Bromopyridine3-(Phenylethynyl)pyridine75

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation of alkynylzinc pivalates and their application in Negishi cross-coupling reactions.

Workflow Workflow for Alkynylthis compound Synthesis and Application A Terminal Alkyne (R-C≡C-H) C Preparation of Alkynylthis compound (R-C≡C-ZnOPiv) A->C B TMPZnOPiv (Base) B->C D Solid Alkynylthis compound (Powder) C->D Isolation G Negishi Cross-Coupling D->G E (Hetero)Aryl Halide (Ar-X) E->G F Cobalt Catalyst (e.g., CoCl2) F->G H Internal Alkyne Product (R-C≡C-Ar) G->H Purification

Caption: General workflow for the synthesis and application of alkynylzinc pivalates.

References

Deprotonative Zincation for the Generation of Organozinc Pivalate Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of organozinc pivalate (B1233124) reagents via deprotonative zincation. These reagents have emerged as versatile and user-friendly alternatives to traditional organozinc halides due to their enhanced air and moisture stability, making them highly valuable in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4]

Introduction to Organozinc Pivalates

Organozinc pivalates are a class of organometallic compounds that offer significant advantages over their halide counterparts. Their solid nature and remarkable stability in the presence of air and moisture simplify handling and storage procedures, a crucial factor in both academic and industrial settings.[2][3] The pivalate ligand plays a key role in conferring this stability. These reagents are compatible with a wide range of functional groups and readily participate in various transition-metal-catalyzed cross-coupling reactions, including Negishi, palladium-catalyzed, and cobalt-catalyzed transformations, as well as acylations and allylations.[1][2][5]

The generation of organozinc pivalates can be achieved through several methods, with deprotonative zincation being a particularly powerful strategy for the direct functionalization of C-H bonds in sensitive aromatic and heterocyclic compounds.[5][6] This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Methods for Generating Organozinc Pivalates

Several methods are available for the synthesis of organozinc pivalates, the choice of which depends on the substrate and the desired functional group tolerance.

Key Synthesis Routes:

  • Direct Magnesium Insertion: Involves the reaction of an aryl or heteroaryl bromide with magnesium powder in the presence of zinc pivalate (Zn(OPiv)₂).[2][7]

  • Directed Metalation using TMPMgCl·LiCl: This method involves a directed magnesiation using 2,2,6,6-tetramethylpiperidyl magnesium chloride-lithium chloride complex (TMPMgCl·LiCl) followed by a transmetalation with Zn(OPiv)₂.[2][7]

  • Direct Deprotonative Zincation using TMPZnOPiv·LiCl: This is a highly effective method for substrates with sensitive functional groups, such as esters, nitro groups, and aldehydes.[5][7] It utilizes a hindered zinc amide base, TMPZnOPiv·LiCl, for selective deprotonation.

  • Deprotonative Zincation with Dicyclohexylamine this compound (Cy₂NZnOPiv): A novel zinc amide base for the deprotonative zincation of both sp² and sp³ C-H bonds.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the stability and reactivity of organothis compound reagents as reported in the literature.

Table 1: Air and Moisture Stability of Organozinc Pivalates

Reagent TypeStability MetricObservationSource
Heteroarylthis compoundActivity after air exposure>95% activity maintained after 4 hours in air[2][5][7]
Solid Aryl/Heteroarylzinc PivalatesGeneral StabilitySignificantly enhanced air and moisture stability compared to organozinc halides[2][3][7]

Table 2: Yields of Organozinc Pivalates via Different Synthetic Routes

SubstrateSynthetic MethodProduct YieldSource
Ethyl 3-fluorobenzoateDirected metalation with TMPMgCl·LiCl then Zn(OPiv)₂92%[2][7]
4,6-dichloropyrimidineDirect zincation with TMPZnOPiv·LiCl78%[2][5][7]
2,4-difluoro-1-nitrobenzeneDirect zincation with TMPZnOPiv·LiCl83%[5]
6-nitrobenzothiazoleDirect zincation with TMPZnOPiv·LiCl79%[5]
N-methyl-3-formylindoleDirect zincation with TMPZnOPiv·LiClNot specified, but successful[5]

Table 3: Yields of Subsequent Reactions of Organozinc Pivalates

Organothis compoundReaction TypeElectrophile/Coupling PartnerProduct YieldSource
3-(2-ethoxycarbonyl-5-nitrofuranyl)this compoundNegishi Cross-CouplingAryl iodide66%[5]
3-(2-ethoxycarbonyl-5-nitrofuranyl)this compoundAllylation (Cu-catalyzed)3-bromocyclohexene70%[5]
6-nitrobenzothiazolylthis compoundNegishi Cross-CouplingE-alkenyl iodide95%[5]
6-nitrobenzothiazolylthis compoundAllylation (Cu-catalyzed)2-bromomethylpropene88%[5]
2-(N-methyl-3-formyl)indolylthis compoundNegishi Cross-CouplingAryl iodide91%[5]
2-(N-methyl-3-formyl)indolylthis compoundAllylation (Cu-catalyzed)3-bromocyclohexene98%[5]

Experimental Protocols

The following are detailed protocols for the preparation of this compound and a representative organothis compound using the deprotonative zincation method.

Protocol 1: Preparation of this compound (Zn(OPiv)₂)[7][8]

Materials:

  • Pivalic acid

  • Zinc oxide

  • Toluene (B28343)

  • Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, tared, 500 mL round-bottomed flask equipped with a magnetic stir bar and a septum, add toluene (250 mL).

  • Add pivalic acid (11.3 g, 110 mmol) to the toluene.

  • Add zinc oxide (4.07 g, 50 mmol) in portions at 25 °C over 15 minutes.

  • Equip the flask with a Dean-Stark trap and a reflux condenser, and heat the suspension to reflux for 16 hours under an inert atmosphere.

  • After cooling to room temperature, concentrate the mixture by rotary evaporation.

  • Remove the remaining pivalic acid and water under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours.

  • The resulting puffy amorphous white solid is this compound, which should be stored under an inert atmosphere but can be weighed in air.

Protocol 2: Preparation of an Arylthis compound via Direct Deprotonative Zincation with TMPZnOPiv·LiCl[5][8]

Materials:

  • Aromatic or heteroaromatic substrate

  • TMPZnOPiv·LiCl solution in THF (prepared in situ or from a stock solution)

  • Anhydrous THF

  • Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of TMPZnOPiv·LiCl (0.85 M in THF):

    • To a solution of TMPMgCl·LiCl (1.23 M in THF) at 0 °C, add solid Zn(OPiv)₂ (1.05 equivalents) in one portion.

    • Allow the mixture to warm to 25 °C and dilute with anhydrous THF until a clear solution is obtained. The final concentration is approximately 0.85 M.[5]

  • Deprotonative Zincation:

    • In a dry, argon-flushed Schlenk flask, dissolve the aromatic or heteroaromatic substrate (1.0 mmol) in anhydrous THF (2 mL).

    • Cool the solution to the desired temperature (e.g., 25 °C, 0 °C, or lower, depending on the substrate's reactivity).

    • Slowly add the TMPZnOPiv·LiCl solution (1.1 equivalents) to the substrate solution.

    • Stir the reaction mixture for the required time (typically 30 minutes to a few hours) at the chosen temperature.

  • Isolation of the Solid Organothis compound:

    • Once the reaction is complete (monitored by GC or TLC analysis of quenched aliquots), remove the solvent under high vacuum (0.1 mmHg) using a cold trap.

    • The resulting solid residue is the organothis compound, which can be crushed into a fine powder under an inert atmosphere and dried further under high vacuum.

    • The solid reagent can be stored under an inert atmosphere and weighed in air for subsequent reactions.

Visualizations

The following diagrams illustrate the key workflows and relationships in the generation and application of organothis compound reagents.

Deprotonative_Zincation_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product & Applications Substrate Aromatic/Heteroaromatic Substrate (Ar-H) Deprotonation Deprotonative Zincation Substrate->Deprotonation Base TMPZnOPiv·LiCl Base->Deprotonation Isolation Solvent Removal (High Vacuum) Deprotonation->Isolation Organozinc_Pivalate Solid Organothis compound (Ar-ZnOPiv) Isolation->Organozinc_Pivalate Applications Cross-Coupling Acylation Allylation Organozinc_Pivalate->Applications

Caption: Workflow for generating solid organozinc pivalates.

Synthesis_Method_Selection Start Select Synthesis Method Substrate_Type Substrate Type? Start->Substrate_Type Aryl_Bromide Aryl/Heteroaryl Bromide Substrate_Type->Aryl_Bromide Halogenated? Directed_Metalation_Substrate Substrate with Directing Group Substrate_Type->Directed_Metalation_Substrate Has Directing Group? Sensitive_Substrate Substrate with Sensitive Functional Groups (e.g., -NO₂, -CHO) Substrate_Type->Sensitive_Substrate Sensitive Functionality? Direct_Insertion Direct Mg Insertion + Zn(OPiv)₂ Aryl_Bromide->Direct_Insertion Directed_Metalation TMPMgCl·LiCl + Zn(OPiv)₂ Directed_Metalation_Substrate->Directed_Metalation Direct_Zincation Direct Deprotonative Zincation with TMPZnOPiv·LiCl Sensitive_Substrate->Direct_Zincation

Caption: Decision tree for selecting a synthesis method.

Applications in Drug Development

The enhanced stability and functional group tolerance of organozinc pivalates make them particularly attractive for the synthesis and late-stage functionalization of complex molecules, including active pharmaceutical ingredients (APIs). For example, these reagents have been successfully employed in the synthesis of Fenofibrate, and for the functionalization of drugs like Paroxetine and Sertraline.[1] The ability to perform C-H functionalization on complex scaffolds opens new avenues for lead optimization and the generation of novel analogues of existing drugs.

Conclusion

Deprotonative zincation provides a powerful and direct route to highly valuable solid organothis compound reagents. Their enhanced stability, broad functional group compatibility, and high reactivity in a range of important chemical transformations have established them as indispensable tools in modern organic synthesis. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field to effectively utilize these versatile reagents in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Zinc Pivalate in Stereoselective Nickel-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of pivalates, particularly in the context of zinc pivalate (B1233124) and pivalate leaving groups, in stereoselective nickel-catalyzed cross-coupling reactions. Detailed protocols for key experiments are provided to facilitate the application of these powerful synthetic methods in academic and industrial research, particularly in the development of chiral molecules for pharmaceuticals and other advanced materials.

Introduction: Pivalates as Versatile Tools in Stereoselective Nickel-Catalysis

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. In the realm of stereoselective synthesis, controlling the three-dimensional arrangement of atoms is paramount. Pivalates have proven to be instrumental in achieving high levels of stereoselectivity in these reactions in two primary ways:

  • As a Leaving Group: Benzylic and allylic pivalates are excellent electrophilic partners in stereospecific nickel-catalyzed cross-couplings. The pivalate group is a good leaving group that activates the C-O bond for oxidative addition to the nickel catalyst. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the ligand employed.

  • As a Component of the Nucleophile: Organozinc pivalates are air- and moisture-stable organometallic reagents that exhibit enhanced reactivity and functional group tolerance in various cross-coupling reactions.[1] The pivalate group in these reagents is believed to contribute to their stability and solubility.

This document will focus on the application of pivalates as leaving groups in stereospecific nickel-catalyzed cross-couplings with arylboroxines, a reaction class that has significantly advanced the synthesis of enantioenriched diarylalkanes, triarylmethanes, and 1,3-diaryl allylic products.

Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates with Arylboroxines

This reaction enables the synthesis of a wide array of enantioenriched diarylalkanes and triarylmethanes with high stereochemical fidelity. The reaction proceeds via a stereospecific pathway, typically with inversion of configuration at the benzylic center.

Quantitative Data Summary

The following table summarizes the results for the stereospecific cross-coupling of various benzylic pivalates with different arylboroxines.

EntryBenzylic PivalateArylboroxineProductYield (%)ee (%)Ref.
1(S)-1-Phenylethyl pivalatePhenylboroxine(R)-1,1-Diphenylethane9594[2]
2(S)-1-(4-Methoxyphenyl)ethyl pivalatePhenylboroxine(R)-1-(4-Methoxyphenyl)-1-phenylethane9293[2]
3(S)-1-(4-Chlorophenyl)ethyl pivalatePhenylboroxine(R)-1-(4-Chlorophenyl)-1-phenylethane8592[2]
4(S)-1-Naphthylethyl pivalatePhenylboroxine(R)-1-(1-Naphthyl)-1-phenylethane9896[2]
5(S)-1-Phenylethyl pivalate4-Trifluoromethylphenylboroxine(R)-1-Phenyl-1-(4-(trifluoromethyl)phenyl)ethane8894[2]
6(S)-1-Phenylethyl pivalate3-Thienylboroxine(R)-1-Phenyl-1-(3-thienyl)ethane7593[2]
Experimental Protocol: General Procedure for the Stereospecific Cross-Coupling of Benzylic Pivalates

Materials:

  • Ni(cod)₂ (5 mol%)

  • Sodium methoxide (B1231860) (NaOMe) (1.5 equiv)

  • Benzylic pivalate (1.0 equiv)

  • Arylboroxine (0.5 equiv)

  • Anhydrous toluene (B28343) (0.1 M)

  • Schlenk tube or glovebox for inert atmosphere operations

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere in a Schlenk tube, add Ni(cod)₂ (5 mol%) and NaOMe (1.5 equiv) to an oven-dried reaction vessel.

  • Add the benzylic pivalate (1.0 equiv) and the arylboroxine (0.5 equiv).

  • Add anhydrous toluene to achieve a 0.1 M concentration with respect to the benzylic pivalate.

  • Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylalkane or triarylmethane.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Enantiospecific Nickel-Catalyzed Cross-Coupling of Allylic Pivalates with Arylboroxines

This methodology provides access to valuable 1,3-diaryl allylic products in high yields and with excellent levels of regioselectivity and stereochemical fidelity. The use of a specific phosphine (B1218219) ligand is crucial for achieving high enantiospecificity.

Quantitative Data Summary

The following table summarizes the results for the enantiospecific cross-coupling of various allylic pivalates with different arylboroxines.

EntryAllylic PivalateArylboroxineProductYield (%)ee (%)Regioselectivity (Sₙ2':Sₙ2)Ref.
1(E,S)-1-Phenylprop-2-en-1-yl pivalatePhenylboroxine(E,R)-1,3-Diphenylprop-1-ene8595>20:1[3]
2(E,S)-1-(4-Fluorophenyl)prop-2-en-1-yl pivalatePhenylboroxine(E,R)-1-(4-Fluorophenyl)-3-phenylprop-1-ene8294>20:1[3]
3(E,S)-1-Phenylprop-2-en-1-yl pivalate4-Methoxyphenylboroxine(E,R)-1-(4-Methoxyphenyl)-3-phenylprop-1-ene8896>20:1[3]
4(E,S)-1-Phenylprop-2-en-1-yl pivalate2-Naphthylboroxine(E,R)-1-(2-Naphthyl)-3-phenylprop-1-ene9095>20:1[3]
5(Z,S)-1-Phenylbut-2-en-1-yl pivalatePhenylboroxine(E,R)-1,3-Diphenylbut-1-ene7593>20:1[3]
Experimental Protocol: General Procedure for the Enantiospecific Cross-Coupling of Allylic Pivalates

Materials:

  • Ni(cod)₂ (5 mol%)

  • Benzyldiphenylphosphine (BnPPh₂) (10 mol%)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Allylic pivalate (1.0 equiv)

  • Arylboroxine (0.5 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN) (0.1 M)

  • Schlenk tube or glovebox for inert atmosphere operations

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere in a Schlenk tube, add Ni(cod)₂ (5 mol%) and BnPPh₂ (10 mol%) to an oven-dried reaction vessel.

  • Add NaOMe (1.5 equiv), the allylic pivalate (1.0 equiv), and the arylboroxine (0.5 equiv).

  • Add anhydrous acetonitrile to achieve a 0.1 M concentration with respect to the allylic pivalate.

  • Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) and regioselectivity by chiral HPLC or SFC and ¹H NMR analysis, respectively.

Mechanistic Considerations and Visualizations

The stereospecificity of these reactions is rooted in the mechanism of the nickel-catalyzed cycle. The key stereochemistry-determining step is the oxidative addition of the nickel(0) catalyst to the C-O bond of the pivalate electrophile.

Catalytic Cycle for Stereospecific Cross-Coupling

The generally accepted mechanism involves an oxidative addition of the nickel(0) catalyst to the benzylic or allylic pivalate, followed by transmetalation with the arylboroxine and reductive elimination to afford the final product and regenerate the nickel(0) catalyst. The stereochemical outcome (inversion or retention) is influenced by the specific pathway of oxidative addition. For the reactions described herein, an Sₙ2-type pathway leading to inversion of stereochemistry is predominant.

Caption: Proposed catalytic cycle for the stereospecific Ni-catalyzed cross-coupling.

Experimental Workflow

The following diagram illustrates the general workflow for performing these stereoselective cross-coupling reactions.

Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Ni catalyst, ligand, base, pivalate, boroxine, solvent) Setup->Reagents Reaction Reaction (Stirring at RT) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC/SFC) Purification->Analysis

Caption: General experimental workflow for Ni-catalyzed stereoselective cross-couplings.

The Role of Organozinc Pivalates

While the focus of these notes is on pivalates as leaving groups, it is important to mention the utility of organozinc pivalates as nucleophilic partners. These reagents, which can be prepared as stable solids, offer advantages in terms of handling and functional group compatibility in nickel- and palladium-catalyzed cross-couplings.[4] Their enhanced stability is attributed to the coordination of the pivalate group to the zinc center. In stereoselective reactions, the nature of the organozinc reagent can influence the transmetalation step and, consequently, the overall efficiency and selectivity of the coupling. However, in the context of the stereospecific reactions with arylboroxines discussed above, zinc pivalate is not used as an additive to control stereoselectivity.

Conclusion

Pivalates play a crucial and versatile role in modern stereoselective nickel-catalyzed cross-coupling reactions. As leaving groups on benzylic and allylic electrophiles, they enable highly stereospecific transformations with predictable outcomes, providing a reliable route to valuable chiral building blocks. The detailed protocols provided herein serve as a practical guide for researchers aiming to leverage these powerful synthetic methods. The continued exploration of pivalate-based reagents and substrates promises to further expand the capabilities of nickel-catalyzed cross-couplings in the synthesis of complex molecules.

References

Application Notes and Protocols: Copper-Catalyzed Acylations and Allylations with Zinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc pivalates have emerged as highly versatile and valuable reagents in modern organic synthesis. Their enhanced stability towards air and moisture, compared to traditional organozinc halides, makes them exceptionally user-friendly for a wide range of applications, including transition-metal-catalyzed cross-coupling reactions.[1][2] Developed by the Knochel group, these solid, polyfunctional organozinc pivalates are readily prepared and exhibit excellent functional group tolerance, rendering them ideal for the late-stage functionalization of complex molecules in drug discovery and development.[3]

This document provides detailed application notes and experimental protocols for the copper-catalyzed acylation and allylation of aryl- and heteroarylzinc pivalates. These methods offer a reliable and efficient means to form key carbon-carbon bonds, leading to the synthesis of a diverse array of ketones and allylated compounds.

Core Advantages of Zinc Pivalates

  • Enhanced Stability: Solid zinc pivalates can be handled in the air for brief periods without significant decomposition, simplifying experimental setup.[1]

  • Broad Functional Group Tolerance: Compatible with a wide range of sensitive functional groups due to their moderate reactivity.

  • Solid Form: Easy to handle, weigh, and store as powders.[4]

  • Versatility: Readily participate in a variety of cross-coupling reactions, including copper-catalyzed transformations.[4][5]

Copper-Catalyzed Acylation of Arylzinc Pivalates

The copper-catalyzed acylation of arylzinc pivalates provides a direct route to functionalized aryl ketones. A key challenge in the acylation of zinc pivalates is the potential for the pivalate (B1233124) anion to compete with the desired acylating agent. This can be effectively overcome by the addition of an excess of chlorotrimethylsilane (B32843) (TMSCl), which acts as a scavenger for the pivalate anion.[1] While cobalt has also been shown to be an effective catalyst for the acylation of arylzinc pivalates with thioesters, copper catalysis offers a complementary and readily accessible method.[6]

General Reaction Scheme for Acylation

cluster_products Products ArZnOPiv Ar-ZnOPiv ArCOR Ar-CO-R ArZnOPiv->ArCOR + R-COCl RCOCl R-COCl Cu_cat Cu(I) catalyst (e.g., CuCN·2LiCl) TMSCl TMSCl (excess) Solvent Solvent (e.g., THF)

Caption: General workflow for copper-catalyzed acylation.

Experimental Protocol: General Procedure for Copper-Catalyzed Acylation

Materials:

  • Solid arylzinc pivalate (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Copper(I) cyanide (CuCN, 0.1 equiv)

  • Lithium chloride (LiCl, 0.2 equiv) or pre-formed CuCN·2LiCl

  • Chlorotrimethylsilane (TMSCl, 2.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)

Procedure:

  • Preparation of CuCN·2LiCl: In a flame-dried Schlenk flask under an argon atmosphere, add CuCN (0.1 mmol) and anhydrous LiCl (0.2 mmol). Add anhydrous THF (1 mL) and stir until the salts are fully dissolved.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, add the solid arylthis compound (1.0 mmol).

  • Add anhydrous THF (3 mL) to the arylthis compound and stir to form a suspension.

  • To the stirred suspension, add chlorotrimethylsilane (2.0 mmol) via syringe.

  • Add the prepared solution of CuCN·2LiCl to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl ketone.

Quantitative Data for Acylation of (Hetero)arylzinc Pivalates

The following table summarizes data from cobalt-catalyzed acylations with thiopyridyl esters, which serves as a strong proxy for the expected outcomes of copper-catalyzed reactions with acyl chlorides under the protocol described above.[6]

EntryArylthis compound (ArZnOPiv)Acylating AgentProductYield (%)
14-MeO-C6H4-ZnOPivPalmitoyl-SPy4-MeO-C6H4-CO-(CH2)14CH390
21-(Boc)-Indol-4-yl-ZnOPivPalmitoyl-SPy1-(Boc)-Indol-4-yl-CO-(CH2)14CH374
34-NC-C6H4-ZnOPivCyclohexanecarbonyl-SPy4-NC-C6H4-CO-Cy85
42-Thienyl-ZnOPivBenzoyl-SPy2-Thienyl-CO-Ph81
54-F-C6H4-ZnOPiv1-Adamantanecarbonyl-SPy4-F-C6H4-CO-Ad91
63-Pyridyl-ZnOPiv4-Cl-C6H4-CO-SPy3-Pyridyl-CO-C6H4-4-Cl88

Copper-Catalyzed Allylation of Arylzinc Pivalates

Copper-catalyzed allylation of arylzinc pivalates is a highly efficient method for the formation of C(sp²)-C(sp³) bonds, providing access to a wide range of functionalized allylated arenes. The reaction typically proceeds with high S_N2' selectivity and tolerates a broad scope of functional groups on both the zinc reagent and the allylic electrophile.[3]

General Reaction Scheme for Allylation

cluster_products Products ArZnOPiv Ar-ZnOPiv Ar_Allyl Ar-Allyl ArZnOPiv->Ar_Allyl + Allyl-X Allyl_X Allyl-X (X = Br, Cl) Cu_cat Cu(I) catalyst (e.g., CuCN·2LiCl) Solvent Solvent (e.g., THF)

Caption: General workflow for copper-catalyzed allylation.

Experimental Protocol: General Procedure for Copper-Catalyzed Allylation

Materials:

  • Solid arylthis compound (1.0 equiv)

  • Allyl bromide or chloride (1.2 equiv)

  • Copper(I) cyanide (CuCN, 0.1 equiv)

  • Lithium chloride (LiCl, 0.2 equiv) or pre-formed CuCN·2LiCl

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)

Procedure:

  • Preparation of CuCN·2LiCl: In a flame-dried Schlenk flask under an argon atmosphere, add CuCN (0.1 mmol) and anhydrous LiCl (0.2 mmol). Add anhydrous THF (1 mL) and stir until the salts are fully dissolved.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, add the solid arylthis compound (1.0 mmol).

  • Add anhydrous THF (3 mL) to the arylthis compound and stir to form a suspension.

  • Add the prepared solution of CuCN·2LiCl to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the allylic halide (1.2 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.

Quantitative Data for Allylation of (Hetero)arylzinc Pivalates

The following table presents representative examples of copper-catalyzed allylations.[3]

EntryArylthis compound (ArZnOPiv)Allylic HalideProductYield (%)
13-(2-EtO2C-5-NO2-furanyl)-ZnOPiv3-Bromocyclohexene3-(2-EtO2C-5-NO2-furanyl)-cyclohex-2-ene70
26-NO2-benzothiazol-2-yl-ZnOPiv2-Bromomethylpropene2-(2-Methylallyl)-6-nitrobenzothiazole88
31-(Me)-3-CHO-indol-2-yl-ZnOPiv3-Bromocyclohexene2-(Cyclohex-2-en-1-yl)-1-methyl-1H-indole-3-carbaldehyde91
4Coumarin-3-yl-ZnOPivAllyl Bromide3-Allylcoumarin92

Reaction Mechanism Overview

The copper-catalyzed cross-coupling reactions with organozinc pivalates are believed to proceed through a standard catalytic cycle involving transmetalation, oxidative addition, and reductive elimination.

G cluster_cycle Catalytic Cycle ArZnOPiv Ar-ZnOPiv ArCu Ar-Cu(I) ArZnOPiv->ArCu Transmetalation CuX Cu(I)X ArCuR_X [Ar-Cu(III)(R)(X)] ArCu->ArCuR_X Oxidative Addition RX R-X (Acyl or Allyl Halide) RX->ArCuR_X ArCuR_X->CuX Reductive Elimination ArR Ar-R (Product) ArCuR_X->ArR

Caption: Proposed catalytic cycle for Cu-catalyzed cross-coupling.

  • Transmetalation: The arylthis compound transfers its aryl group to the copper(I) catalyst to form an organocopper(I) species (Ar-Cu).

  • Oxidative Addition: The organocopper(I) species undergoes oxidative addition with the acyl or allyl halide, forming a transient copper(III) intermediate.

  • Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired C-C bond of the product and regenerate the copper(I) catalyst, which re-enters the catalytic cycle.

Conclusion

Copper-catalyzed acylations and allylations of solid, air-stable organozinc pivalates represent a powerful and practical methodology for the synthesis of functionalized ketones and allylated aromatics. The operational simplicity, broad functional group tolerance, and high yields make these protocols highly attractive for applications in academic research and industrial drug development. The detailed procedures and data provided herein serve as a valuable resource for scientists seeking to employ these robust reagents in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Negishi Coupling with Zinc Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing zinc pivalate (B1233124) in Negishi coupling reactions to improve yields and reagent stability.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using organozinc pivalates over traditional organozinc halides in Negishi couplings?

Organozinc pivalates offer several significant advantages over their halide counterparts:

  • Enhanced Stability: They are free-flowing solids that exhibit greater stability towards air and moisture, making them easier to handle and store.[1][2][3][4] Some can be weighed in the air with minimal decomposition.[1]

  • Improved Functional Group Tolerance: Zinc pivalate reagents show excellent compatibility with a wide range of functional groups, including esters, ketones, and free N-H groups.[1][2]

  • Operational Simplicity: Their solid nature and stability simplify the experimental setup, uniting the ease of use of boronic acids with the reliability of organozinc reagents.[1]

  • Comparable Reactivity: They demonstrate reactivity comparable to organozinc halides in Negishi coupling reactions.[1]

Q2: I am observing low to no conversion in my Negishi coupling reaction with this compound. What are the potential causes?

Low or no conversion can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivated. This can be caused by impurities in the reagents or solvents, or by coordination of the substrate or product to the metal center.[5] Ensure all materials are of appropriate purity and consider using fresh catalyst.

  • Inactive Organozinc Reagent: Although more stable, organozinc pivalates can degrade over time with prolonged exposure to air and moisture. It is recommended to titrate the reagent if it has been stored for an extended period to determine the concentration of the active species.[2]

  • Issues with Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields. The choice of ligand is also crucial for an efficient reaction.

  • Presence of Inhibitors: Certain functional groups on the substrates or impurities can act as inhibitors for the palladium catalyst.

Q3: My Negishi coupling reaction starts well but then stalls before reaching completion. What could be the reason for this?

Reaction stalling is a common issue and can be attributed to:

  • Catalyst Degradation: The catalyst may be slowly degrading over the course of the reaction.

  • Product Inhibition: The product formed may be coordinating to the palladium catalyst, thereby inhibiting its activity.[5] Running the reaction under more dilute conditions might help mitigate this effect.

  • Substrate Inhibition: A coordinating group on one of the coupling partners could be responsible for catalyst inhibition.[5]

  • Insufficient Reagent: Ensure an adequate excess of the organothis compound is used (e.g., 1.5 equivalents) to drive the reaction to completion.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Decomposed organothis compoundTitrate the organothis compound to determine its activity. Prepare a fresh batch if necessary.[2]
Suboptimal reaction conditionsScreen different solvents, temperatures, and reaction times. Optimize the catalyst and ligand loading.[6]
Presence of water or oxygenAlthough more stable, ensure reactions are set up under an inert atmosphere (e.g., argon or nitrogen) with dry solvents for best results.
Reaction Stalls Catalyst deactivation by substrate/productTry using more dilute conditions.[5] Screen different ligands that may be less susceptible to poisoning.[5] Consider slow addition of the catalyst.
Incomplete transmetalationThe addition of lithium chloride (LiCl) can facilitate the formation of more active zincate species and improve transmetalation.[7][8]
Formation of Homocoupling Products Side reactions of the organozinc reagentThis may indicate that the oxidative addition or transmetalation steps are slow. Optimizing the catalyst system and reaction temperature can help.
Inconsistent Results Variability in reagent qualityEnsure consistent quality of starting materials, solvents, and catalysts. If preparing the organothis compound in-house, ensure the procedure is standardized.

Experimental Protocols

Preparation of a Solid Arylthis compound

This protocol is adapted from established procedures for the synthesis of solid organozinc pivalates.[3][9][10]

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (2.5 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.25 equiv)

  • This compound (Zn(OPiv)₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed flask, add magnesium turnings and anhydrous LiCl.

  • Add a solution of the aryl bromide in anhydrous THF.

  • Stir the mixture at 25 °C for 2 hours to form the Grignard reagent.

  • In a separate flask, suspend this compound in anhydrous THF.

  • Slowly add the freshly prepared Grignard reagent to the this compound suspension at 0 °C.

  • Allow the reaction to warm to 25 °C and stir for 15 minutes.

  • Remove the solvent under reduced pressure to obtain the solid arylthis compound.

  • The resulting solid can be dried under high vacuum and stored under an inert atmosphere.[9]

General Protocol for Negishi Coupling with an Arylthis compound

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • Solid arylthis compound (1.3 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos, cataCXium A, RuPhos) (2-10 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • To a dry, argon-flushed flask, add the palladium catalyst and the ligand.

  • Add the aryl halide (or triflate) and the solid arylthis compound.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 1-24 hours).[5]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Negishi_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 ZnXOPiv Zn(X)OPiv Transmetal->ZnXOPiv RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product RZnOPiv R'-ZnOPiv RZnOPiv->Transmetal RX R-X RX->OxAdd

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental_Workflow cluster_prep Organothis compound Preparation cluster_coupling Negishi Coupling Reaction start_prep Start: Aryl Halide grignard Form Grignard Reagent (Mg, LiCl, THF) start_prep->grignard transmetal_prep Transmetalate with Zn(OPiv)₂ grignard->transmetal_prep isolate Isolate Solid R-ZnOPiv transmetal_prep->isolate start_coupling Combine Reagents: Aryl Halide, R-ZnOPiv, Pd Catalyst, Ligand isolate->start_coupling Use in Coupling reaction Heat under Inert Atmosphere start_coupling->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Product purification->product

Caption: General experimental workflow for Negishi coupling with this compound.

Troubleshooting_Guide start Low Yield or Stalled Reaction? check_catalyst Is the catalyst active? start->check_catalyst check_reagent Is the organozinc reagent active? start->check_reagent check_conditions Are reaction conditions optimal? start->check_conditions catalyst_no No check_catalyst->catalyst_no Inactive catalyst_yes Yes check_catalyst->catalyst_yes Active reagent_no No check_reagent->reagent_no Degraded reagent_yes Yes check_reagent->reagent_yes Active conditions_no No check_conditions->conditions_no Suboptimal conditions_yes Yes check_conditions->conditions_yes Optimal action_catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. catalyst_no->action_catalyst action_reagent Titrate or prepare fresh organothis compound. reagent_no->action_reagent action_conditions Screen solvent, temperature, ligands, and additives (e.g., LiCl). Consider more dilute conditions. conditions_no->action_conditions

Caption: Troubleshooting decision tree for Negishi coupling.

References

Overcoming low reactivity of functionalized arylzinc pivalates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for functionalized arylzinc pivalates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving these reagents. Arylzinc pivalates are valued for their enhanced air and moisture stability compared to traditional organozinc halides, making them user-friendly solid reagents.[1][2][3][4] However, challenges with reactivity can arise, particularly with electronically demanding or sterically hindered substrates. This guide provides solutions to common problems to help you achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are arylzinc pivalates and why are they considered advantageous?

A1: Arylzinc pivalates are organozinc reagents with the general structure ArZnOPiv. They are often prepared as solid materials and exhibit significantly enhanced stability towards air and moisture compared to conventional organozinc halides.[2][3][4] This stability is attributed to the presence of magnesium pivalate (B1233124) and a reduced amount of LiCl in their composition.[3][5] Their advantages include ease of handling, broad functional group tolerance, and high reactivity in various cross-coupling reactions, such as Negishi, cobalt-catalyzed, and nickel-catalyzed couplings.[6][7][8]

Q2: My arylzinc pivalate appears to be unreactive in a Negishi cross-coupling reaction. What are the initial checks I should perform?

A2: First, verify the quality and activity of your arylthis compound. Although they are more stable, prolonged exposure to air can lead to degradation.[9] It is recommended to titrate a small sample of the reagent (e.g., with iodine) to determine the concentration of the active zinc species.[2][10][11] Second, ensure your reaction setup is rigorously free of moisture and oxygen, as organometallic catalysts and reagents can be sensitive. Finally, confirm the purity of your solvent and other reagents, as impurities can inhibit the catalytic cycle.

Q3: I am working with an electron-deficient arylthis compound and observing low to no product formation. How can I improve the yield?

A3: Electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the arylzinc reagent, leading to lower reactivity.[6] To overcome this, consider the following:

  • Catalyst Choice: While palladium catalysts are common, cobalt catalysts (e.g., CoCl₂) have shown excellent efficacy for cross-coupling reactions involving functionalized arylzinc pivalates, even with electron-poor partners.[7][12]

  • Ligand Selection: The choice of ligand for your palladium or nickel catalyst is crucial. For challenging couplings, consider more electron-rich and bulky phosphine (B1218219) ligands like CPhos, which has been shown to be efficient.[13]

  • Reaction Temperature: A moderate increase in reaction temperature can sometimes overcome the activation barrier for less reactive substrates. However, monitor for potential side reactions or decomposition.

Q4: Can I use arylzinc pivalates in catalyst systems other than palladium?

A4: Yes. Arylzinc pivalates have proven to be versatile reagents compatible with various transition-metal catalysts. Cobalt-catalyzed cross-couplings are particularly noteworthy, offering a low-cost and less toxic alternative to palladium for coupling with unsaturated halides.[6][7] Nickel-catalyzed reactions have also been successfully employed for the cross-coupling of arylzinc reagents with β-carbonyl alkenyl pivalates.[8]

Q5: Are there any additives that can enhance the reactivity of my arylthis compound?

A5: The composition of the arylthis compound reagent itself is key. These reagents are often prepared in the presence of salts like LiCl and result in a mixture that may include Mg(OPiv)₂.[5] While reducing LiCl can enhance air stability, its presence is often crucial for achieving high reactivity in solution by breaking down zincate aggregates. The pivalate anion itself plays a crucial role in the reactivity profile.[1][14] For specific applications like acylations, additives like TMSCl can be used to prevent side reactions from the pivalate anion.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with arylzinc pivalates.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive arylthis compound.2. Inefficient catalyst system.3. Presence of electron-withdrawing groups on the arylzinc reagent.1. Titrate the arylthis compound to confirm its activity. Synthesize fresh reagent if necessary.2. Switch to a cobalt catalyst (e.g., CoBr₂ or CoCl₂) which can be more effective for certain substrates.[6][7]3. For palladium-catalyzed reactions, use a more active ligand such as an electron-rich biarylphosphine.
Formation of homocoupling byproducts 1. A side reaction in the catalytic cycle.2. Reaction conditions are too harsh.1. This can result from a second transmetalation reaction.[15] Lowering the reaction temperature may mitigate this.2. Optimize catalyst and ligand choice to favor the cross-coupling pathway.
Inconsistent reaction yields 1. Variable quality of the solid arylthis compound.2. Incomplete dissolution of the solid reagent.1. Ensure the solid arylthis compound is a fine, free-flowing powder for consistent sampling.[2]2. Ensure adequate stirring and a suitable reaction volume to facilitate the dissolution and reaction of the solid reagent.
Reaction fails with sterically hindered substrates 1. Steric hindrance impeding transmetalation or reductive elimination.1. Employ a catalyst with a less sterically demanding ligand.2. Consider mechanochemical activation (ball-milling), which can facilitate reactions between solid-state reactants and overcome some limitations of solution-phase chemistry.[13][16][17]

Experimental Protocols

General Procedure for Cobalt-Catalyzed Cross-Coupling of Arylzinc Pivalates with Aryl Halides

This protocol is adapted from methodologies demonstrating robust cross-coupling reactions.[7][12]

  • Reagent Preparation : The arylthis compound should be a fine powder, dried under high vacuum.[2]

  • Reaction Setup : In a glovebox or under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the arylthis compound (1.5 equiv.), and CoCl₂ (5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous THF (to make a 0.2 M solution with respect to the aryl halide).

  • Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel.

Preparation of a Solid Arylthis compound via Mg Insertion

This is a general procedure for synthesizing the solid reagent.[2][4]

  • Activation of Mg : In a dry, argon-flushed flask, add magnesium turnings. Add a crystal of iodine and gently heat with a heat gun until the iodine sublimes.

  • Reagent Addition : To the activated magnesium, add a solution of the corresponding aryl bromide (1.0 equiv) in anhydrous THF.

  • Grignard Formation : Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the aryl halide) until the magnesium is consumed.

  • Transmetalation : In a separate flask, prepare a slurry of Zn(OPiv)₂ in anhydrous THF. Cool the Grignard solution to 0 °C and slowly add it to the Zn(OPiv)₂ slurry.

  • Isolation : After stirring for 1-2 hours, remove the solvent under reduced pressure. The resulting solid is the arylthis compound, which should be dried under high vacuum to yield a fine powder.

Visualizations

Experimental Workflow for Arylthis compound Synthesis and Cross-Coupling

G cluster_prep Arylthis compound Preparation cluster_coupling Negishi Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Grignard Grignard Reagent (ArMgX) Aryl_Halide->Grignard + Mg, THF Mg Magnesium (Mg) Mg->Grignard ArZnOPiv Solid Arylthis compound (ArZnOPiv) Grignard->ArZnOPiv + Zn(OPiv)₂ ZnOPiv2 Zn(OPiv)₂ ZnOPiv2->ArZnOPiv Electrophile Electrophile (R-X') Reaction Reaction Vessel ArZnOPiv->Reaction Electrophile->Reaction Catalyst Pd or Co Catalyst Catalyst->Reaction Product Coupled Product (Ar-R) Reaction->Product Stirring, RT

Caption: Workflow for the preparation of solid arylzinc pivalates and their subsequent use in cross-coupling reactions.

Logical Relationship for Troubleshooting Low Reactivity

G Start Low/No Reactivity Observed Check_Reagent Verify ArZnOPiv Activity (Titration) Start->Check_Reagent Check_Conditions Ensure Anhydrous/Inert Conditions Start->Check_Conditions Substrate_Issue Substrate Electronically/Sterically Demanding? Check_Reagent->Substrate_Issue Check_Conditions->Substrate_Issue Optimize_Catalyst Change Catalyst System (e.g., CoCl₂) Substrate_Issue->Optimize_Catalyst Yes Success Improved Yield Substrate_Issue->Success No, re-evaluate initial checks Optimize_Ligand Use More Active Ligand Optimize_Catalyst->Optimize_Ligand Increase_Temp Increase Reaction Temperature Optimize_Catalyst->Increase_Temp Mechanochem Consider Mechanochemical Activation Optimize_Catalyst->Mechanochem For solid-state issues Optimize_Catalyst->Success Optimize_Ligand->Success Increase_Temp->Success Mechanochem->Success

Caption: A decision-making diagram for troubleshooting low reactivity in reactions involving arylzinc pivalates.

References

Optimizing reaction conditions for cobalt-catalyzed couplings with zinc pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cobalt-catalyzed coupling reactions utilizing zinc pivalate (B1233124). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of zinc pivalate (Zn(OPiv)₂) in cobalt-catalyzed coupling reactions?

A1: this compound is primarily used as a precursor to generate solid, salt-stabilized organothis compound reagents (R-ZnOPiv).[1][2][3] These reagents offer enhanced stability to air and moisture compared to conventional alkylzinc halides, making them easier to handle.[2][4][5] The pivalate ("OPiv") coordination also tunes the reactivity of the organozinc reagent, which is crucial for improving reaction outcomes in cobalt-catalyzed cross-couplings.[1][2][4]

Q2: Which cobalt source is most effective for these coupling reactions?

A2: Cobalt(II) iodide (CoI₂) and Cobalt(II) bromide (CoBr₂) are frequently reported as highly effective catalysts for these reactions.[4][6] For instance, in the 1,2-alkyldifluoroalkylation of dienoates, CoI₂ was found to be the optimal metal source.[1][4] In other cases, such as the difluoroalkylarylation of alkenes, CoBr₂ under ligand-free conditions provided high yields.[6] The choice of the cobalt salt can be substrate-dependent, and screening of different cobalt sources may be necessary for new applications.

Q3: Are ligands necessary for cobalt-catalyzed couplings with zinc pivalates?

A3: Not always. Successful couplings have been achieved under ligand-free conditions.[6] However, the addition of a ligand can significantly impact the reaction outcome, and the effect is often specific to the reaction type. For example, in some alkyldifluoroalkylation reactions, chelating ligands like TMEDA and 1,10-phenanthrolines had a negative effect on the yield.[1][4] Conversely, for certain cross-couplings between alkenyl acetates and arylzinc pivalates, 2,2'-bipyridyl was found to be beneficial.[7]

Q4: What are the typical solvents and temperatures used for these reactions?

A4: Acetonitrile (B52724) (MeCN) is a commonly used solvent that has been shown to be crucial for reaction success in several reported procedures.[1][6] Reaction temperatures can vary depending on the specific substrates and coupling partners, but many procedures are performed at or near room temperature (23-25 °C) or at 0 °C.[1][6][8]

Q5: What are the main advantages of using solid organozinc pivalates over traditional organozinc halides?

A5: The primary advantages include:

  • Enhanced Stability: Solid organozinc pivalates are more stable to air and moisture, which simplifies their handling and storage.[2][3][4]

  • Improved Reactivity: The pivalate ligand can tune the reactivity of the organozinc reagent, leading to improved yields and selectivity in some cases.[1][2][4]

  • User-Convenience: Their solid nature makes them easier to dose accurately compared to solutions of organozinc halides.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of cobalt-catalyzed couplings with zinc pivalates.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst• Ensure the cobalt salt is anhydrous and of high purity. • Consider a brief pre-activation of the catalyst if applicable. • Confirm that no reaction occurs in the absence of the cobalt source to verify its catalytic role.[4]
Poor quality of organothis compound• Synthesize fresh organothis compound reagent. • Ensure the complete removal of solvents after preparation to obtain a solid reagent.[9] • The presence of stoichiometric LiCl can decrease yield in some cases.[1]
Inappropriate solvent• Acetonitrile (MeCN) is often the solvent of choice.[1][6] If using other solvents, ensure they are anhydrous.
Suboptimal temperature• Vary the reaction temperature. Some reactions proceed well at 25 °C, while others may require cooling to 0 °C.[1][8]
Ligand inhibition• If using a ligand, try running the reaction without it. Some ligands, like TMEDA, can be detrimental in certain reactions.[1][4]
Formation of Side Products (e.g., Homocoupling) Radical side reactions• The reaction mechanism is believed to involve radical intermediates.[8] Adjusting substrate concentrations or the rate of addition of one reagent may help minimize side reactions. • Competitive side reactions like β-H elimination can be an issue.[4] The choice of cobalt catalyst and the use of organozinc pivalates can help mitigate this.
Poor Regio- or Stereoselectivity Incorrect catalyst or ligand system• The choice of cobalt salt can influence selectivity. • While often detrimental to yield, in some specific cases, a ligand might be necessary to control selectivity.
Substrate structure• The inherent electronic and steric properties of the substrates will play a significant role in determining selectivity.
Inconsistent Results Air or moisture contamination• Although organozinc pivalates are more stable, the cobalt catalyst and the reaction itself can still be sensitive to air and moisture.[4] • Use standard Schlenk techniques or a glovebox for optimal results. • Ensure all glassware is oven-dried and solvents are anhydrous.

Experimental Protocols

General Procedure for Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

This protocol is adapted from a reported procedure for the cobalt-catalyzed regioselective difluoroalkylarylation of alkenes.[6]

A suspension of CoBr₂ (10 mol%), the alkene (1.0 equiv), the difluoroalkyl bromide (2.0 equiv), and the solid arylthis compound (2.0 equiv) in degassed acetonitrile (MeCN) is stirred at 23 °C for 3-6 hours under an argon atmosphere.[6] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

Parameter Value
Cobalt Catalyst CoBr₂ (10 mol%)
Alkene 1.0 equiv
Difluoroalkyl Bromide 2.0 equiv
Arylthis compound 2.0 equiv
Solvent Acetonitrile (MeCN)
Temperature 23 °C
Time 3 - 6 hours
Atmosphere Argon
General Procedure for Cobalt-Catalyzed Selective 1,2-Dialkyldifluoroalkylation of Dienoates

This protocol is based on a reported method for the selective 1,2-dialkyldifluoroalkylation of dienoates.[8]

To a mixture of the dienoate (1.0 equiv) and CoI₂ (10 mol%) in acetonitrile (MeCN) is added the difluoroalkyl halide (1.5 equiv) and the alkylthis compound (2.5 equiv). The reaction is stirred at 25 °C for 16 hours.[8]

Parameter Value
Cobalt Catalyst CoI₂ (10 mol%)
Dienoate 1.0 equiv
Difluoroalkyl Halide 1.5 equiv
Alkylthis compound 2.5 equiv
Solvent Acetonitrile (MeCN)
Temperature 25 °C
Time 16 hours

Visualized Workflows and Pathways

experimental_workflow prep Preparation of Solid Organothis compound reaction_setup Reaction Setup: - Anhydrous Solvent (MeCN) - Inert Atmosphere (Ar) prep->reaction_setup reagents Addition of Reagents: - Cobalt Catalyst (e.g., CoI₂) - Substrate (e.g., Diene) - Alkylating/Arylating Agent - Organothis compound reaction_setup->reagents reaction Reaction at Controlled Temperature (e.g., 0-25 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cobalt-catalyzed couplings.

troubleshooting_logic start Low/No Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_reagents Verify Quality of Organothis compound start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) start->check_conditions solution Optimized Reaction check_catalyst->solution check_reagents->solution check_ligand Evaluate Ligand Effect (if any) check_conditions->check_ligand check_ligand->solution side_products Side Product Formation adjust_concentration Adjust Reagent Concentrations/Addition Rate side_products->adjust_concentration adjust_concentration->solution inconsistent_results Inconsistent Results improve_technique Improve Inert Atmosphere Techniques inconsistent_results->improve_technique improve_technique->solution

Caption: Troubleshooting logic for reaction optimization.

catalytic_cycle CoI Co(I) Species Radical Radical Intermediate (R•) CoI->Radical SET to R-X CoII Co(II) Species CoII->CoI Reduction by R-ZnOPiv CoIII Co(III) Species CoIII->CoI Regenerates Catalyst Product Coupled Product CoIII->Product Reductive Elimination Radical->CoIII Radical Addition to Substrate & Trapping

Caption: Simplified proposed catalytic cycle.

References

Technical Support Center: Solid Air-Stable Zinc Pivalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of solid air-stable zinc pivalates.

Frequently Asked Questions (FAQs)

Q1: What is zinc pivalate (B1233124) and what is its appearance?

Zinc pivalate, with the chemical formula Zn(O₂CC(CH₃)₃)₂, is a zinc salt of pivalic acid. It is typically a white, amorphous solid.[1]

Q2: What are the primary applications of this compound in research?

This compound is a key precursor for generating various organothis compound reagents, which are known for their enhanced air and moisture stability.[2][3][4] These reagents are widely used in transition-metal-catalyzed cross-coupling reactions, such as Negishi couplings, for the formation of carbon-carbon bonds in complex molecule synthesis.[2][3][] It also serves as a catalyst in polymer science, particularly for transesterification reactions.[2]

Q3: How should solid this compound be properly stored?

For long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][6] The storage area should be cool and dry.[4] While it is recognized for its relative air stability, minimizing exposure to atmospheric moisture and oxygen is a best practice to ensure its purity and reactivity over time.

Q4: Can this compound be handled in the open air?

Yes, one of the advantages of this compound is that it can be weighed in the air for brief periods without significant decomposition.[1][6] However, for all other manipulations, it is recommended to handle it in a well-ventilated area, preferably within a fume hood, and to minimize the duration of air exposure.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of solid this compound in experimental settings.

Problem/Observation Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent or low yields in subsequent reactions (e.g., Negishi coupling). 1. Degradation of this compound: The reagent may have been improperly stored, leading to hydrolysis. 2. Presence of impurities: Residual pivalic acid or zinc oxide from synthesis can interfere with reactions. 3. Catalyst deactivation: Other components in the reaction mixture may be deactivating the catalyst.1. Verify Reagent Quality:    - Visual Inspection: Check for any change from a white powder to a clumpy or discolored solid.    - Spectroscopic Analysis: Run ¹H NMR in DMSO-d₆. Pure this compound should show a clean singlet around 1.08 ppm.[1][6] The presence of a broad peak around 12 ppm may indicate free pivalic acid.    - IR Spectroscopy: Check for the characteristic carboxylate stretches.[6][7] 2. Purification: If impurities are suspected, consider washing the solid with a non-polar solvent like hexane (B92381) and drying under high vacuum. For synthesis, ensure the complete removal of water and excess pivalic acid.[1] 3. Reaction Conditions: Ensure all glassware is dry and reactions are run under an inert atmosphere.
The this compound solid appears clumpy, wet, or has a vinegary smell. Hydrolysis: The compound has likely absorbed moisture from the air, leading to the formation of zinc hydroxide/oxide and free pivalic acid.- The reagent is likely degraded and should be discarded. - To prevent this, always store this compound in a desiccator or glovebox and ensure containers are sealed tightly after use.
Poor solubility of this compound in the reaction solvent. 1. Incorrect solvent choice. 2. Degraded material: Hydrolyzed this compound (zinc oxide/hydroxide) is insoluble in most organic solvents.1. Solvent Selection: this compound is used to prepare organozinc reagents in solvents like THF.[8][9] If you are dissolving the solid directly, ensure you are using an appropriate solvent. Note that comprehensive solubility data in all common organic solvents is not readily available. 2. Check for Degradation: If the material is insoluble in a solvent where it is expected to dissolve (like THF for subsequent reactions), it is likely degraded.
Formation of a yellow foam when drying the product of a reaction involving this compound. This is often observed during the synthesis of organozinc pivalates when removing the solvent under vacuum.This is a normal observation in the preparation of certain solid organozinc pivalates and is not necessarily an indication of a problem.[1][6] Continue drying under high vacuum to obtain the final solid product.

Data and Protocols

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₈O₄Zn-
Molecular Weight 267.64 g/mol -
Appearance Puffy amorphous white solid[1]
Melting Point 305–315 °C (sublimation)[1][6]
¹H NMR (500 MHz, DMSO-d₆) δ 1.08 (s, 18H)[1][6]
¹³C NMR (101 MHz, DMSO-d₆) δ 28.3, 37.8, 184.0[1][6]
IR (neat, cm⁻¹) 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609[1][6]
Solubility Soluble in THF for use in subsequent reactions.[8][9] Quantitative solubility data in various organic solvents is not widely published.-
Experimental Protocol: Synthesis of Anhydrous this compound

This protocol is adapted from Organic Syntheses.[6]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap, add toluene.

  • Add pivalic acid (2.2 equivalents) to the toluene and stir until a colorless solution is formed.

  • Add zinc oxide (1.0 equivalent) in portions to the solution.

  • Heat the suspension to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete after 16 hours.

  • Cool the mixture to room temperature and concentrate it by rotary evaporation.

  • Remove the remaining pivalic acid and water by drying the white solid under high vacuum (e.g., 0.1 mmHg) at an elevated temperature (e.g., 100 °C) for at least 6 hours.

  • The final product is a puffy, amorphous white solid. Store under an inert atmosphere.

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storing this compound A Receive this compound B Visually Inspect (White, free-flowing powder?) A->B C Store in a cool, dry place under inert atmosphere (e.g., Argon in a glovebox or desiccator) B->C Yes D Quarantine for Quality Control B->D No (clumpy, discolored) E Need to use in experiment? C->E I QC Analysis (e.g., NMR, IR) D->I E->C No F Weigh quickly in air E->F Yes G Perform reaction under inert atmosphere F->G H Return to storage immediately, ensuring container is tightly sealed G->H H->C J Does it meet specifications? I->J J->C Yes K Discard according to safety protocols J->K No

Caption: Decision workflow for receiving, storing, and using this compound.

Troubleshooting_Reaction_Failure Troubleshooting Low Yield or Failed Reactions start Reaction Failure (Low Yield / No Product) check_reagent 1. Check this compound Quality start->check_reagent is_degraded Is it degraded? (Clumpy, discolored, wet) check_reagent->is_degraded run_qc Perform QC (NMR/IR) is_degraded->run_qc No discard Discard and use new batch is_degraded->discard Yes passed_qc Passes QC? run_qc->passed_qc passed_qc->discard No check_conditions 2. Review Reaction Conditions passed_qc->check_conditions Yes is_anhydrous Were anhydrous/inert conditions maintained? check_conditions->is_anhydrous improve_technique Improve inert atmosphere technique (dry glassware, purge with gas) is_anhydrous->improve_technique No check_catalyst 3. Investigate Catalyst/Other Reagents is_anhydrous->check_catalyst Yes success Problem Identified & Rectified improve_technique->success catalyst_issue Potential catalyst deactivation or side reactions? check_catalyst->catalyst_issue optimize_catalyst Screen different catalysts/ligands, check purity of other reagents catalyst_issue->optimize_catalyst Yes catalyst_issue->success No, review literature optimize_catalyst->success

Caption: Logical steps for troubleshooting reactions involving this compound.

References

Technical Support Center: Troubleshooting Solvent Effects in Zinc Pivalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during reactions involving zinc pivalates. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges related to solvent effects and reagent stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with an organozinc pivalate (B1233124) is sluggish or stalling. Could the solvent be the issue?

A1: Yes, the choice of solvent is critical for the reactivity of organozinc reagents. If you are experiencing slow or incomplete conversion, consider the following:

  • Solvent Polarity: Organozinc reagents often exhibit enhanced reactivity in polar aprotic solvents. For instance, the formation of organozinc reagents is accelerated in solvents like DMSO compared to THF.[1][2] This is attributed to the acceleration of the oxidative addition step.[1] If your reaction is sluggish in a less polar solvent like THF, switching to a more polar aprotic solvent such as acetonitrile (B52724) (MeCN) may improve the reaction rate and yield.[3]

  • Catalyst Compatibility: The solvent can influence the stability and activity of the catalyst. For some cobalt-catalyzed reactions, MeCN has been identified as a crucial solvent for achieving high yields.[3]

  • Reagent Solubility: Ensure your organozinc pivalate is adequately soluble in the chosen solvent. While solid organozinc pivalates are advantageous for their stability, they must be sufficiently dissolved for the reaction to proceed efficiently.

Q2: I am observing low yields in my Negishi cross-coupling reaction using a this compound. What are the potential causes related to the solvent and reagent?

A2: Low yields in Negishi couplings with zinc pivalates can often be traced back to the stability and activity of the organozinc reagent and the reaction conditions.

  • Reagent Decomposition: Organozinc compounds are sensitive to air and moisture.[4] While solid organozinc pivalates offer enhanced stability, prolonged exposure to air can lead to decomposition.[5][6][7] It is recommended to handle even the solid reagents under an inert atmosphere as much as possible. The presence of magnesium pivalate can enhance the air and moisture stability of aryl zinc species by sequestering water.[][9]

  • Use of Protic Solvents: Organozinc reagents are generally unstable in protic solvents (e.g., water, alcohols) as they are readily protonated.[10] Ensure your solvent is anhydrous and free from acidic impurities.

  • Catalyst Deactivation: The palladium catalyst used in Negishi couplings can deactivate over the course of the reaction. This can sometimes be observed by the reaction stalling.[11] While this is not directly a solvent effect, the choice of solvent can influence catalyst stability.

Q3: Can I prepare and store my organothis compound reagent?

A3: One of the significant advantages of organozinc pivalates is their enhanced stability, which allows them to be prepared, isolated as solids, and stored.

  • Solid Organozinc Pivalates: Many aryl and heteroaryl zinc pivalates can be isolated as air-stable solids.[5][6][7] This is a considerable advantage over traditional organozinc halides, which are typically prepared and used in situ. The solid form allows for easier handling and storage.

  • Storage Conditions: For long-term storage, it is best to keep the solid organothis compound under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential degradation.

Q4: I am performing an acylation reaction with a this compound and observing side products. How can I mitigate this?

A4: The pivalate anion present in the reaction mixture can sometimes compete as a nucleophile, leading to the formation of undesired pivalate esters. To overcome this, an excess of a silylating agent like TMSCl (trimethylsilyl chloride) can be added to the reaction. The TMSCl is thought to react with the pivalate anion, preventing it from participating in side reactions.[7][]

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the impact of solvent choice on the yield of specific reactions involving zinc pivalates, based on literature data.

Reaction TypeSubstratesCatalystSolventYield (%)Reference
Cobalt-catalyzed 1,2-dialkylationDienoates and alkyl bromidesCoI2MeCNGood to high yields[3]
Cobalt-catalyzed 1,2-dialkylationDienoates and difluoroalkyl halidesCoI2MeCNModerate to good yields[3]
Negishi CouplingAryl Bromide and 2-Pyridylthis compoundPd(dba)2/SPhosTHF95%[5]
Negishi CouplingAryl Bromide and 2-Pyridylthis compoundPd(dba)2/SPhosEthyl Acetate93%[5]

Experimental Protocols

Protocol 1: Preparation of Solid Pyridin-3-ylthis compound

This protocol is adapted from Organic Syntheses.[5]

  • Reaction Setup: A dry and argon-flushed 1 L Schlenk flask equipped with a magnetic stir bar is charged with 3-bromopyridine (B30812) (1.0 equiv) and dry THF (to make a 0.8 M solution).

  • Grignard Formation: The solution is cooled to 0 °C, and iPrMgCl·LiCl (1.1 equiv) is added dropwise over 30 minutes. The reaction is then stirred at 25 °C for 3 hours.

  • Transmetalation: Solid this compound (Zn(OPiv)2, 1.15 equiv) is added in one portion under an argon counterflow. The mixture is stirred at 25 °C for 30 minutes.

  • Isolation: The solvent is removed under high vacuum to yield a solid foam. This foam is then crushed under an argon counterflow to obtain a fine powder, which is further dried under vacuum for 2 hours. The resulting solid pyridin-3-ylthis compound can be stored under argon.

Protocol 2: Negishi Cross-Coupling of Pyridin-3-ylthis compound with an Aryl Bromide

This protocol is a general representation of a Negishi coupling using a solid organothis compound.

  • Reaction Setup: A dry Schlenk flask is charged with the aryl bromide (1.0 equiv), the solid pyridin-3-ylthis compound (1.2 equiv), a palladium catalyst (e.g., Pd(dba)2, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., THF) is added, and the mixture is stirred under an inert atmosphere.

  • Reaction: The reaction is heated to the desired temperature (e.g., 60 °C) and monitored by TLC or GC/MS until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature, quenched with a saturated aqueous solution of NH4Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions Start Reaction Start Problem Low Yield or Stalled Reaction Start->Problem CheckReagent Verify this compound Quality and Handling Problem->CheckReagent Step 1 CheckSolvent Evaluate Solvent Choice Problem->CheckSolvent Step 2 CheckCatalyst Assess Catalyst Activity Problem->CheckCatalyst Step 3 ReagentStability Was the reagent exposed to air/moisture? CheckReagent->ReagentStability SolventPolarity Is the solvent sufficiently polar aprotic? CheckSolvent->SolventPolarity CatalystDeactivation Consider catalyst deactivation CheckCatalyst->CatalystDeactivation SwitchSolvent Switch to MeCN or other polar aprotic solvent SolventPolarity->SwitchSolvent No ProticSolvent Is the solvent strictly anhydrous? SolventPolarity->ProticSolvent Yes Success Reaction Successful SwitchSolvent->Success ProticSolvent->CheckCatalyst Yes DrySolvent Use freshly dried solvent ProticSolvent->DrySolvent No DrySolvent->Success ReagentStability->CheckSolvent No PrepareFresh Prepare fresh organothis compound ReagentStability->PrepareFresh Yes PrepareFresh->Success OptimizeCatalyst Optimize catalyst loading or change ligand CatalystDeactivation->OptimizeCatalyst OptimizeCatalyst->Success

Caption: Troubleshooting workflow for this compound reactions.

ExperimentalWorkflow General Experimental Workflow for Solid this compound Synthesis Start Start with Organic Halide Metalation Metal-Halogen Exchange (e.g., with iPrMgCl·LiCl) in THF Start->Metalation Transmetalation Add Solid Zn(OPiv)2 Metalation->Transmetalation SolventRemoval Remove Solvent under Vacuum Transmetalation->SolventRemoval Isolation Isolate Solid Organothis compound SolventRemoval->Isolation Storage Store under Inert Atmosphere Isolation->Storage Reaction Use in Subsequent Reaction (e.g., Negishi) Isolation->Reaction End Final Product Reaction->End

Caption: Synthesis workflow for solid zinc pivalates.

References

Technical Support Center: Enhancing the Stability of Organozinc Reagents with Pivalate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with organozinc pivalate (B1233124) reagents.

Frequently Asked Questions (FAQs)

Q1: What makes organozinc pivalate reagents more stable than traditional organozinc halides?

A1: Organothis compound reagents exhibit enhanced stability, particularly against moist air, compared to conventional organozinc compounds.[1][2] This increased stability is largely attributed to the presence of magnesium pivalate (Mg(OPiv)₂) or this compound (Zn(OPiv)₂), which are generated during the synthesis of the reagent.[1][2][3] These pivalate salts are believed to sequester water contaminants, thereby protecting the reactive organozinc species from decomposition.[1] The resulting organozinc pivalates are often solid, free-flowing powders that can be handled in the air for short periods with minimal loss of activity.[4][5][6]

Q2: What are the common methods for preparing organothis compound reagents?

A2: There are several established methods for the preparation of aryl and heteroaryl organozinc pivalates:

  • Magnesium Insertion: This method involves the direct insertion of magnesium metal into an organic halide in the presence of this compound (Zn(OPiv)₂) and lithium chloride (LiCl).[2][4]

  • Halogen/Magnesium Exchange: This approach utilizes a Grignard reagent, such as iPrMgCl·LiCl, to perform a halogen/magnesium exchange with the organic halide, followed by transmetalation with Zn(OPiv)₂.[5]

  • Directed Magnesiation/Zincation: For substrates with directing groups, directed magnesiation can be achieved using a base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by transmetalation with Zn(OPiv)₂. Alternatively, a direct zincation can be performed using TMPZnOPiv.[4][5]

Q3: Can organothis compound reagents be used in a variety of cross-coupling reactions?

A3: Yes, organozinc pivalates are versatile reagents compatible with a broad range of C-C bond-forming reactions.[4] They are excellent nucleophiles in Negishi cross-coupling reactions catalyzed by palladium or cobalt.[2][6] Additionally, they have been successfully employed in acylations, copper-catalyzed allylations, and addition reactions to aldehydes.[2][4] Their functional group tolerance is a significant advantage, making them suitable for complex molecule synthesis.[7]

Q4: Is the presence of LiCl always necessary for the stability and reactivity of organozinc pivalates?

A4: While LiCl is often used in the preparation of organozinc reagents to facilitate the formation of soluble and reactive species, its presence can sometimes be detrimental to the air stability of the final solid organothis compound due to its hygroscopic nature.[4][8] In some cases, reducing the amount of LiCl has been shown to significantly enhance the air stability of the resulting solid reagents.[4] However, for certain applications, such as cobalt-catalyzed reactions, the absence of LiCl during the preparation of the alkylthis compound was found to be beneficial for the reaction yield.[9]

Troubleshooting Guides

Problem 1: Low or no yield in a Negishi cross-coupling reaction using a freshly prepared organothis compound reagent.

Possible Cause Troubleshooting Step
Decomposition of the organozinc reagent - Ensure all glassware was rigorously dried and the reaction was performed under an inert atmosphere (Argon or Nitrogen).- Although more stable, organozinc pivalates are still sensitive to air and moisture, especially in solution.[2] Handle the solid reagent quickly in the air and minimize exposure.- Prepare the reagent fresh and use it immediately for the best results.
Inefficient transmetalation to the catalyst - The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using bulky, electron-rich phosphine (B1218219) ligands which can inhibit undesirable side reactions.[10]- Ensure the catalyst is active. Use a freshly opened bottle or a trusted source of the palladium catalyst.
Presence of inhibitory species - As mentioned in the FAQs, excess LiCl can be hygroscopic and introduce water into the reaction. If possible, try preparing the reagent with a reduced amount of LiCl.[4]- The pivalate anion itself can sometimes interfere with certain reactions, such as acylations. In such cases, the addition of an additive like TMSCl may be necessary to overcome side reactions.[4]
Incorrect reaction conditions - Optimize the reaction temperature. While many couplings proceed at room temperature, some may require heating.- Verify the stoichiometry of all reagents, especially the catalyst loading.

Problem 2: The prepared solid organothis compound is not a free-flowing powder and appears sticky or oily.

Possible Cause Troubleshooting Step
Incomplete solvent removal - After the reaction to form the organothis compound, ensure the solvent (typically THF) is completely removed under high vacuum.[5] Drying the solid residue for an extended period (e.g., 2 hours or more) is often necessary.[5]- Gently crushing the resulting foam or solid under an inert atmosphere can help release trapped solvent and result in a fine powder.[5]
Excess pivalic acid or other impurities - During the preparation of this compound, ensure that the removal of water and any excess pivalic acid is complete. This is typically achieved by heating under high vacuum, sometimes using a liquid nitrogen trap.[5]
Hygroscopic nature of byproducts - If a high concentration of LiCl was used in the preparation, the resulting solid can be more hygroscopic.[4] Minimize exposure to air during and after the solvent removal process.

Quantitative Data Summary

The stability of organothis compound reagents can vary depending on the specific organic group and the exact composition of the solid. Below is a summary of reported stability data.

ReagentStability TestResult
4,6-dichloropyrimidin-5-ylthis compoundExposure to air for 4 hoursAlmost no loss of activity[2][5]
2-pyridylzinc pivalatesHandled on the benchtopSufficiently air-stable for use in cross-coupling[6]
General aryl and heteroarylzinc pivalatesStorageIndefinitely stable when stored under an inert atmosphere[6]

Experimental Protocols

1. Preparation of this compound (Zn(OPiv)₂)

This protocol is adapted from Organic Syntheses.[2][5]

  • To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and septum, add toluene (B28343) (250 mL) and pivalic acid (11.3 g, 110 mmol).

  • Add zinc oxide (4.07 g, 50 mmol) in portions at 25 °C over 15 minutes.

  • Equip the flask with a Dean-Stark trap and a reflux condenser, and heat the suspension to reflux under a nitrogen atmosphere for 16 hours.

  • After cooling to 25 °C, concentrate the mixture by rotary evaporation.

  • Remove the remaining pivalic acid and water under high vacuum (0.1 mmHg) using a liquid nitrogen cold trap while warming the flask to 100 °C for at least 6 hours.

  • The resulting this compound is a puffy, amorphous white solid.

2. Preparation of a Solid Arylthis compound via Halogen/Magnesium Exchange

This protocol is a general representation based on literature procedures.[5]

  • To a dry and argon-flushed Schlenk flask, add the aryl bromide (1.0 equiv) and dry THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add iPrMgCl·LiCl (1.1 equiv) via a syringe pump over 30 minutes.

  • Stir the mixture at 0 °C for the time required to complete the exchange (this can be monitored by GC analysis).

  • To this solution, add a solution of Zn(OPiv)₂ (1.2 equiv) in dry THF.

  • Allow the mixture to warm to 25 °C and stir for 30 minutes.

  • Remove the solvent under high vacuum (0.1 mmHg) using a liquid nitrogen cold trap.

  • Dry the solid residue under high vacuum for at least 2 hours to obtain the solid arylthis compound.

Visualizations

experimental_workflow cluster_zn_piv_prep Preparation of this compound cluster_organozinc_prep Preparation of Arylthis compound piv_acid Pivalic Acid reflux Reflux with Dean-Stark Trap piv_acid->reflux zno Zinc Oxide zno->reflux toluene Toluene toluene->reflux drying High Vacuum Drying (100 °C) reflux->drying zn_piv Zn(OPiv)₂ drying->zn_piv transmetalation Transmetalation (25 °C) zn_piv->transmetalation aryl_halide Aryl Halide (Ar-X) exchange Halogen/Mg Exchange (0 °C) aryl_halide->exchange grignard iPrMgCl·LiCl grignard->exchange thf Dry THF thf->exchange exchange->transmetalation solvent_removal Solvent Removal (High Vacuum) transmetalation->solvent_removal aryl_zn Solid Ar-ZnOPiv solvent_removal->aryl_zn

Caption: Workflow for the preparation of solid organozinc pivalates.

troubleshooting_guide start Low/No Yield in Cross-Coupling Reaction q1 Was the reaction performed under inert atmosphere with dry reagents/solvents? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the catalyst/ligand system appropriate and active? yes1->q2 ans1 Potential reagent decomposition. Redo experiment with rigorous exclusion of air and moisture. no1->ans1 yes2 Yes q2->yes2 no2 No / Unsure q2->no2 q3 Were potential inhibitors (e.g., excess LiCl) considered? yes2->q3 ans2 Screen different catalysts/ligands. Use a fresh, active catalyst source. no2->ans2 yes3 Yes q3->yes3 no3 No q3->no3 end_node Consider optimizing reaction parameters (temperature, concentration). yes3->end_node ans3 Modify reagent preparation to reduce LiCl or add scavengers for interfering anions (e.g., TMSCl). no3->ans3

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: Lithium Chloride Effects on Zinc Pivalate Reagent Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of lithium chloride (LiCl) with zinc pivalate (B1233124) reagents. This resource is intended for researchers, scientists, and professionals in drug development who utilize these reagents in their synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of lithium chloride in the preparation and reactivity of zinc pivalate reagents?

A1: Lithium chloride plays a multifaceted role in enhancing the utility of this compound reagents. Its principal functions are:

  • Increased Solubility and Formation Rate: LiCl is crucial for solubilizing organozinc intermediates that form on the surface of metallic zinc during direct insertion methods.[1][2][3][4][5] This solubilization accelerates the overall rate of organozinc reagent formation by preventing the build-up of poorly soluble intermediates.[1][3] Studies have shown that LiCl can shift the rate-determining step of the reaction from solubilization to the initial oxidative addition.[6]

  • Formation of More Reactive "Ate" Complexes: In solution, LiCl promotes the formation of higher-order zincates, such as RZnX₂⁻Li⁺ (where X is a halide).[7][8][9] These "ate" complexes are generally more nucleophilic and, therefore, more reactive in subsequent cross-coupling reactions.[8][9][10]

  • Enhanced Stability of Solid Reagents: While seemingly counterintuitive for a hygroscopic salt, the presence of LiCl in the preparation of solid zinc pivalates, often in conjunction with magnesium salts, contributes to reagents with remarkable stability to air and moisture.[11][12][13][14] For example, some heteroarylzinc pivalates prepared with TMPZnOPiv·LiCl show almost no loss in activity after four hours of air exposure.[12][14]

Q2: My Negishi cross-coupling reaction with a this compound reagent is sluggish. Could the absence of LiCl be the issue?

A2: Yes, the absence of LiCl can lead to significantly reduced reaction rates or even complete shutdown of the reaction.[10] If you are preparing your organozinc reagent via direct insertion into zinc metal or using a method that does not inherently introduce LiCl, the formation of the active reagent may be slow, and the resulting organozinc species might be less reactive.

Troubleshooting Steps:

  • In Situ Preparation with LiCl: Prepare the organozinc reagent in situ by adding zinc dust and LiCl to your organic iodide.[15][16] This avoids the need to handle the potentially sensitive organozinc reagent separately.

  • Use of LiCl-Containing Bases: For directed metalations, employ bases that include LiCl in their structure, such as TMPMgCl·LiCl or the milder TMPZnOPiv·LiCl, followed by transmetalation with Zn(OPiv)₂.[11][12][13][14]

  • Addition of LiCl as an Additive: If you have a pre-formed organozinc reagent, the addition of anhydrous LiCl to the reaction mixture can still promote the formation of the more reactive zincate species.

Q3: I am observing a decreased yield in my cobalt-catalyzed reaction when using a this compound reagent prepared with LiCl. Why might this be happening?

A3: While LiCl is beneficial in many cases, particularly for Pd-catalyzed Negishi couplings, it can be detrimental in others. For certain cobalt-catalyzed reactions, the presence of stoichiometric LiCl has been observed to significantly decrease the yield of the desired product.[17][18] The exact mechanism for this inhibition is not fully elucidated but may involve the formation of cobalt species with altered reactivity in the presence of excess chloride ions.

Troubleshooting Steps:

  • Prepare the Alkylthis compound in the Absence of LiCl: For the specific case of cobalt-catalyzed 1,2-dialkylation of dienoates, it is recommended to prepare the alkylthis compound from the corresponding alkyl bromide via I₂-promoted Mg insertion, followed by transmetalation with Zn(OPiv)₂, explicitly avoiding LiCl.[17][18]

Q4: How does the stability of solid this compound reagents prepared with LiCl compare to traditional organozinc halides?

A4: Solid aryl- and heteroarylzinc pivalates, often prepared using methods involving LiCl, exhibit significantly enhanced stability towards air and moisture compared to their organozinc halide counterparts.[11][12][13][14] This improved stability is attributed in part to the presence of magnesium pivalate, which can sequester water.[19] These solid reagents can often be weighed in the air with minimal loss of activity, simplifying their handling in a laboratory setting.[20]

Experimental Protocols

Protocol 1: Preparation of an Arylthis compound using TMPMgCl·LiCl

This protocol is adapted from the procedure for preparing functionalized solid arylzinc pivalates by directed metalation.[12][14]

Materials:

  • Functionalized (hetero)arene

  • TMPMgCl·LiCl solution in THF

  • Anhydrous Zn(OPiv)₂

  • Anhydrous THF

  • Standard Schlenk line equipment

Procedure:

  • To a dry, argon-flushed Schlenk flask, add the functionalized (hetero)arene (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or 25 °C, substrate-dependent).

  • Slowly add the TMPMgCl·LiCl solution (1.1 equiv) to the stirred solution.

  • Allow the reaction to stir for the required time (can range from minutes to hours) at the specified temperature to ensure complete metalation.

  • Once the metalation is complete, add solid anhydrous Zn(OPiv)₂ (1.15 equiv) in one portion under a counterflow of argon.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • The resulting solution of the arylthis compound can be used directly, or the solvent can be removed in vacuo to yield the solid reagent.

Protocol 2: One-Pot Negishi Coupling with In Situ Generated Zinc Reagent

This protocol is based on the procedure for one-pot Negishi cross-coupling reactions.[16]

Materials:

  • Organic iodide (1.0 equiv)

  • Aryl chloride, bromide, or triflate (1.2 equiv)

  • Zinc dust (1.5 equiv)

  • Anhydrous LiCl (1.5 equiv)

  • PEPPSI-IPr catalyst (1-3 mol %)

  • Anhydrous THF

Procedure:

  • To a dry, argon-flushed Schlenk flask, add zinc dust and anhydrous LiCl.

  • Add anhydrous THF to the flask.

  • Add the organic iodide to the suspension.

  • Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Add the aryl electrophile and the PEPPSI-IPr catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extracting with an organic solvent.

Data Presentation

Table 1: Effect of Lithium Salts on Organozinc Intermediate Solubilization and Macroscale Synthesis

Lithium SaltSolubilization of Surface Intermediate (Fluorescence Microscopy)Macroscale Synthesis Yield (%)Resulting Solution Species
LiCl EfficientHighRZnI₂⁻Li⁺
LiBr EfficientHighRZnI₂⁻Li⁺
LiI EfficientHighRZnI₂⁻Li⁺
LiF InefficientLowRZnI (salt-free)
LiOTf InefficientLowRZnI (salt-free)

Data compiled from studies on the direct insertion of organohalides to zinc metal.[2][4]

Table 2: Air Stability of a Solid Heteroarylthis compound

ReagentPreparation MethodInitial ActivityActivity after 4h in Air
4,6-dichloropyrimidinylthis compoundMetalation with TMPZnOPiv·LiCl~100%>95%

This demonstrates the exceptional air stability of solid zinc pivalates prepared with LiCl-containing reagents.[11][12][13][14]

Visualizations

Lithium_Chloride_Effect cluster_no_licl Without LiCl cluster_with_licl With LiCl reactant R-X + Zn(0) surface_intermediate [R-Zn-X]surface (Poorly Soluble) reactant->surface_intermediate Oxidative Addition reactant->surface_intermediate Oxidative Addition soluble_reagent R-Zn-X (solution) surface_intermediate->soluble_reagent Slow Solubilization (Rate-Limiting) ate_complex [R-Zn-X₂]⁻Li⁺ (Highly Reactive) surface_intermediate->ate_complex Fast Solubilization & Ate Formation product R-R' (Coupling Product) soluble_reagent->product Negishi Coupling ate_complex->product Fast Negishi Coupling licl LiCl

Caption: Role of LiCl in accelerating organozinc reagent formation and reactivity.

Experimental_Workflow start Start: Functionalized Arene metalation Directed Metalation (e.g., TMPMgCl·LiCl) start->metalation transmetalation Transmetalation (Zn(OPiv)₂) metalation->transmetalation reagent_solution Ar-ZnOPiv·Salts (in solution) transmetalation->reagent_solution evaporation Solvent Evaporation reagent_solution->evaporation Optional coupling Negishi Cross-Coupling (with Ar'-X, Pd-catalyst) reagent_solution->coupling solid_reagent Solid Ar-ZnOPiv (Air-stable) evaporation->solid_reagent solid_reagent->coupling product Product: Ar-Ar' coupling->product

Caption: Preparation and use of solid this compound reagents.

References

Technical Support Center: Purification of Crude Zinc Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude zinc pivalate (B1233124).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude zinc pivalate synthesized from zinc oxide and pivalic acid?

A1: The most common impurities are unreacted starting materials, including pivalic acid and zinc oxide, as well as water, which is a byproduct of the reaction.[1] If the synthesis is performed in a solvent like toluene, residual solvent may also be present.

Q2: What is the expected appearance and purity of crude this compound after initial synthesis?

A2: After synthesis and initial drying, this compound is typically a puffy, amorphous white solid.[1][2] The purity at this stage can be in the range of 98-99% after rigorous drying under vacuum to remove volatile impurities like water and excess pivalic acid.[1][2]

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification techniques for this compound are:

  • Heating under high vacuum: This is effective for removing volatile impurities such as residual pivalic acid and water.[1]

  • Sublimation: this compound sublimes at high temperatures (305–315 °C), which can be an excellent method for achieving high purity.[1][2]

  • Recrystallization: This classic technique can be used to remove non-volatile impurities. The choice of solvent is critical and typically requires screening.

  • Washing with a non-polar solvent: A slurry wash with a solvent like hexane (B92381) can help remove residual non-polar impurities, including unreacted pivalic acid.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Quantitative NMR (qNMR): This is a precise method for determining purity by integrating the signal of the analyte against a known internal standard.[1][2]

  • Gas Chromatography (GC): GC analysis can also be used to determine purity.[2]

  • Infrared (IR) Spectroscopy: The presence of a broad peak around 1700-1750 cm⁻¹ can indicate the presence of unreacted pivalic acid.

  • Melting Point Analysis: A sharp melting/sublimation point around 305–315 °C is indicative of high purity.[1][2]

Troubleshooting Guides

Issue 1: The final product is an oily or gummy solid, not a free-flowing powder.
Potential Cause Suggested Solution
Presence of unreacted pivalic acid. Wash the crude product with a non-polar solvent like hexane to remove the excess acid.
Residual solvent from synthesis or purification. Ensure the product is thoroughly dried under high vacuum, possibly at an elevated temperature (e.g., 100 °C) for several hours.[1]
Inadequate drying. Increase the drying time and/or temperature, ensuring it remains below the sublimation temperature.
Issue 2: The purity of the this compound is lower than expected after initial drying.
Potential Cause Suggested Solution
Incomplete removal of water and pivalic acid. The initial drying was insufficient. Dry the material under high vacuum (e.g., 0.1 mmHg) at an elevated temperature (100 °C) for at least 6 hours.[1]
Presence of non-volatile impurities (e.g., unreacted zinc oxide). If the impurity is insoluble, consider dissolving the this compound in a suitable solvent, filtering off the insoluble material, and then removing the solvent. Alternatively, recrystallization or sublimation can be effective.
Hydrolysis of the product due to exposure to moisture. This compound should be handled and stored under an inert atmosphere (e.g., argon) to prevent hydrolysis, although it can be weighed in the air.[1][2]
Issue 3: Elemental analysis (e.g., for Zinc content) is out of specification.
Potential Cause Suggested Solution
Presence of inorganic impurities (e.g., unreacted zinc oxide). Purify by recrystallization or sublimation. Insoluble zinc oxide can be removed by dissolving the product in a suitable solvent and filtering.
Presence of organic impurities (e.g., unreacted pivalic acid). Wash the product with a non-polar solvent or purify by sublimation.
Formation of this compound complexes or hydrates. Ensure rigorous drying conditions. If complexes with other salts (e.g., LiCl) are possible due to the synthetic route, recrystallization may be necessary to remove them.[3]

Comparison of Purification Techniques

Technique Typical Purity Estimated Yield Advantages Disadvantages
Heating Under Vacuum >98%95-99%Simple, effective for volatile impurities.Not effective for non-volatile impurities.
Sublimation >99%70-90%Can yield very high purity product.Requires specialized equipment and high temperatures.
Recrystallization >99%60-95%Excellent for removing a wide range of impurities.Can be time-consuming, requires solvent screening, potential for lower yield.
Solvent Washing >97%90-98%Quick and easy for removing soluble impurities like unreacted acid.May not be effective for all impurities.

Experimental Protocols

Protocol 1: Purification by Heating Under High Vacuum

This protocol is adapted from a standard synthesis procedure and is effective for removing volatile impurities like water and excess pivalic acid.[1]

  • Place the crude this compound in a round-bottomed flask.

  • Connect the flask to a high vacuum line (e.g., 0.1 mmHg) with a cold trap (e.g., liquid nitrogen).

  • Heat the flask in an oil bath to 100 °C.

  • Maintain these conditions for at least 6 hours with vigorous stirring to ensure all volatile impurities are removed.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like argon.

Protocol 2: Purification by Sublimation

This method is suitable for achieving very high purity.

  • Place the crude this compound in a sublimation apparatus.

  • Evacuate the apparatus to a high vacuum.

  • Slowly heat the apparatus to a temperature just below the sublimation point of this compound (around 300 °C).

  • The pure this compound will sublime and deposit on the cold finger or cooler parts of the apparatus.

  • Collect the purified crystals after the apparatus has cooled to room temperature.

Protocol 3: Purification by Recrystallization (General Procedure)

As specific solvent systems for this compound are not widely reported, a general solvent screening approach is recommended. This compound is a salt and may have appreciable solubility in polar solvents.

  • Solvent Screening:

    • In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization will show low solubility at room temperature and high solubility at elevated temperatures.

    • Potential solvents to screen include: ethanol, methanol, isopropanol, THF, and mixtures such as hexane/ethyl acetate (B1210297) or toluene/ethanol.

  • Dissolution:

    • Place the crude this compound in a flask and add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Hot Filtration (Optional):

    • If insoluble impurities (like zinc oxide) are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis crude Crude this compound vacuum Heating under Vacuum crude->vacuum sublimation Sublimation crude->sublimation recrystallization Recrystallization crude->recrystallization washing Solvent Washing crude->washing pure Pure this compound vacuum->pure sublimation->pure recrystallization->pure washing->pure qnmr qNMR pure->qnmr gc GC pure->gc mp Melting Point pure->mp

Caption: General workflow for the purification of crude this compound.

troubleshooting_guide start Crude Product Issue? oily Product is Oily/Gummy? start->oily low_purity Purity is Low? start->low_purity elemental_off Elemental Analysis Off? start->elemental_off wash Wash with Hexane oily->wash Yes dry Dry under High Vacuum at 100°C oily->dry Yes low_purity->dry Volatile Impurities sublime_recrystallize Sublime or Recrystallize low_purity->sublime_recrystallize Non-volatile Impurities elemental_off->sublime_recrystallize Organic Impurities filter Dissolve, Filter, and Recrystallize elemental_off->filter Inorganic Impurities

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Managing Exotherms in Organozinc Pivalate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with organozinc pivalates. The focus is on the safe management of exothermic events during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm and why is it a concern in organozinc pivalate (B1233124) synthesis?

A: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] In organozinc pivalate synthesis, particularly during the initial formation of the organomagnesium precursor (Grignard reagent) and the subsequent transmetalation with this compound, significant heat can be generated.[3] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway. This can cause solvent to boil violently, increase pressure in a sealed vessel, and accelerate decomposition or unwanted side reactions.

Q2: Which steps in the preparation of organozinc pivalates are exothermic?

A: There are typically two main exothermic steps:

  • Formation of the Organomagnesium (Grignard) Reagent: The reaction of an organic halide with magnesium metal is highly exothermic.[4] This step often has an "induction period," a delay before the reaction starts, which can lead to a dangerous accumulation of unreacted starting material.

  • Transmetalation with this compound (Zn(OPiv)₂): The reaction of the pre-formed organomagnesium reagent with this compound is also exothermic. While generally less vigorous than the Grignard formation, a noticeable temperature increase occurs. One documented procedure noted a temperature rise to 40 °C upon addition of solid Zn(OPiv)₂ to a Grignard solution at room temperature.[3][5]

Q3: What are the primary factors that influence the intensity of the exotherm?

A: The key factors include:

  • Rate of Addition: The faster a reagent is added, the faster heat is generated. For dose-controlled reactions, the rate of heat release is directly proportional to the addition rate.[4]

  • Reagent Concentration: More concentrated solutions will generate more heat per unit volume.

  • Scale of the Reaction: Heat dissipates less efficiently as the reaction scale increases. The surface-area-to-volume ratio decreases, making it harder for cooling systems to remove the heat generated.

  • Effectiveness of Cooling: The efficiency of the cooling bath (e.g., ice-water vs. dry ice/acetone) and stirring rate are critical for heat removal.

  • Purity of Reagents and Glassware: Impurities or moisture on magnesium turnings or in the solvent can inhibit the reaction, leading to a longer and more dangerous induction period.

Q4: What are the signs of a potential thermal runaway?

A: Be alert for a rapid, uncontrolled increase in the internal reaction temperature, a sudden change in pressure, vigorous boiling of the solvent (especially if the reaction is meant to be run at a lower temperature), and unexpected changes in color or viscosity.

Troubleshooting Guide

Problem 1: The reaction has not started after adding a portion of the organic halide to the magnesium (long induction period).

  • Question: I've added some of my aryl bromide, but there's no sign of reaction (no bubbling, no temperature increase). What should I do?

  • Answer:

    • DO NOT ADD MORE HALIDE. Adding more reactant before the reaction initiates is extremely dangerous, as it can lead to a violent, delayed exotherm when the reaction finally starts.

    • Check for Localized Heating: Gently warm a single spot of the flask with a heat gun to try and initiate the reaction. Be prepared to apply cooling immediately if it starts.

    • Add an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.

    • Agitation: Ensure stirring is vigorous enough to keep the magnesium suspended and interacting with the solution.

    • If Unsuccessful: If the reaction still does not start, it may be necessary to safely quench the unreacted mixture and restart with freshly dried glassware and solvents, and activated magnesium.

Problem 2: The internal temperature is rising too quickly during the addition of the organic halide.

  • Question: I've started the dropwise addition of my organic halide, and the internal thermometer shows the temperature is climbing much faster than expected and approaching the solvent's boiling point.

  • Answer:

    • Stop the Addition Immediately: Halt the feed of the organic halide. The primary goal is to stop adding fuel to the reaction.

    • Increase Cooling: Ensure your cooling bath is topped up and making good contact with the flask. If using an ice bath, add more ice and salt. If necessary and available, switch to a colder bath (e.g., dry ice/acetone).

    • Maintain Stirring: Efficient stirring is crucial for transferring heat from the reaction mixture to the flask walls and into the cooling bath.

    • Monitor Closely: Keep a close watch on the internal temperature. Do not resume addition until the temperature is stable and well within the desired range.

    • Resume at a Slower Rate: Once the temperature is under control, resume the addition at a significantly slower rate.

Problem 3: A sudden, sharp temperature spike occurred after adding this compound (Zn(OPiv)₂).

  • Question: I added the solid Zn(OPiv)₂ to my prepared Grignard reagent, and the temperature jumped by 15-20 °C very quickly.

  • Answer:

    • Anticipate the Exotherm: This transmetalation step is known to be exothermic.[3] The addition should always be done portion-wise or as a slurry with cooling. Adding the entire amount of solid at once can lead to a rapid release of heat.[3]

    • Immediate Cooling: If an unexpected spike occurs, immerse the flask in a cooling bath (ice-water) to absorb the heat.

    • Future Prevention: For subsequent experiments, cool the Grignard solution to 0 °C before beginning the Zn(OPiv)₂ addition. Add the solid in small portions over time, allowing the temperature to return to the baseline between additions. Monitor the internal temperature continuously throughout the addition.

Data Presentation: Thermal Risks in Synthesis

The primary thermal hazard arises from the Grignard formation step. The data below, adapted from studies on analogous Grignard reactions, illustrates the critical relationship between addition (dosing) rate and heat accumulation.

Table 1: Influence of Addition Rate on Exotherm During Grignard Reagent Formation

ParameterSlow Addition Rate (e.g., 0.5 g/min )Fast Addition Rate (e.g., 2.0 g/min )Significance for Safety
Reaction Enthalpy (ΔHr) ~ -295 to -397 kJ/mol[4][6]~ -295 to -397 kJ/mol[4][6]The total heat released is inherent to the reaction, but the rate of release is controllable.
Heat Accumulation LowHigh[6]A faster addition rate leads to more unreacted material accumulating, increasing the potential for a thermal runaway if cooling fails.
Adiabatic Temperature Rise (ΔTad) Lower potential rise at any given momentCan exceed 200 K[6]This is the theoretical temperature increase if cooling is lost. High accumulation can lead to temperatures that boil the solvent and cause over-pressurization.
Control Dose-controlled; heat generation stops when addition stops.Accumulation-controlled; reaction continues after addition stops, posing a greater risk.A dose-controlled process is inherently safer.

Table 2: Key Parameters for Managing Exotherms in Organothis compound Synthesis

StepParameterRecommended Control MeasureRationale
Grignard Formation Addition Rate Slow, dropwise addition via syringe pump or addition funnel.To keep the reaction in a "dose-controlled" state and prevent reactant accumulation.[4]
Temperature Maintain internal temperature at 0-10 °C during addition.Provides a larger safety margin before reaching the boiling point of the solvent (e.g., THF, ~66 °C).
Monitoring Continuous monitoring with a low-mass thermocouple.Visual observation of reflux is not a substitute for accurate internal temperature measurement.
Transmetalation Addition Method Add solid Zn(OPiv)₂ in small portions.A documented procedure noted a temperature rise to 40 °C when adding the solid in one portion.[3][5] Portion-wise addition allows for dissipation of heat between additions.
Temperature Cool Grignard reagent to 0 °C before addition.Mitigates the exotherm from the transmetalation.
Solvent Volume Use appropriate solvent volume.A more dilute reaction provides greater thermal mass to absorb the heat of reaction, slowing the rate of temperature rise.

Experimental Protocols

Protocol 1: Safe Laboratory-Scale Preparation of an Arylthis compound

This protocol incorporates enhanced safety measures for managing exotherms.

1. Setup:

  • Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a rubber septum for reagent addition.

  • Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.

  • Prepare an ice-water bath large enough to immerse the lower half of the reaction flask.

2. Grignard Reagent Formation (Exothermic Step 1):

  • Charge the flask with magnesium turnings.

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Dissolve the aryl halide in anhydrous THF in a separate dry flask to create a stock solution. Load this solution into a syringe for use with a syringe pump.

  • Begin vigorous stirring and cool the magnesium slurry to 0-5 °C using the ice bath.

  • Add ~5% of the aryl halide solution to the magnesium slurry to initiate the reaction. A slight temperature increase and bubbling indicate initiation. If no initiation occurs, refer to the Troubleshooting Guide (Problem 1) .

  • Once initiation is confirmed, add the remaining aryl halide solution dropwise via syringe pump over a period of 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-3 hours to ensure complete conversion.

3. Transmetalation (Exothermic Step 2):

  • Once the Grignard formation is complete, cool the reaction mixture back down to 0 °C in the ice bath.

  • Weigh the solid this compound (Zn(OPiv)₂) in a dry container under an inert atmosphere if possible (though it is relatively air-stable).[3]

  • Add the solid Zn(OPiv)₂ in 4-5 small portions over 15-20 minutes.

  • Monitor the internal temperature after each addition. Ensure the temperature returns to below 5 °C before adding the next portion. A temperature rise to ~40 °C has been observed when adding this reagent all at once to a room temperature solution.[3][5]

  • After the final addition, remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes. The organothis compound is now ready for use or isolation.

Visualizations

Workflow for Safe Synthesis

G cluster_0 Setup cluster_1 Grignard Formation cluster_2 Transmetalation cluster_3 Completion setup_glass Assemble & Dry Glassware prep_reagents Prepare Reagent Solutions setup_glass->prep_reagents setup_cooling Prepare Cooling Bath prep_reagents->setup_cooling add_mg_thf Charge Mg & THF setup_cooling->add_mg_thf cool_0c Cool to 0 °C add_mg_thf->cool_0c initiate Initiate with small portion of Ar-X cool_0c->initiate check_init Initiation? initiate->check_init check_init->initiate No, troubleshoot slow_add Slowly add remaining Ar-X (Maintain T < 15 °C) check_init->slow_add Yes stir_rt Stir at 25 °C slow_add->stir_rt recool_0c Re-cool to 0 °C stir_rt->recool_0c add_zn Add Zn(OPiv)₂ in portions (Maintain T < 5 °C) recool_0c->add_zn final_stir Stir at 25 °C add_zn->final_stir product_ready Organothis compound Ready final_stir->product_ready

Caption: Experimental workflow for the safe preparation of organozinc pivalates.

Troubleshooting an Unexpected Exotherm

G start Unexpected Rapid Temperature Increase! stop_add IMMEDIATE ACTION: 1. Stop All Reagent Addition 2. Ensure Max Cooling & Stirring start->stop_add q1 Did temperature stabilize after stopping addition? stop_add->q1 a1_yes Problem Likely Dose-Related q1->a1_yes Yes a1_no Potential Runaway: Accumulated Reagent Reacting q1->a1_no No sol1 SOLUTION: 1. Wait for T to drop to target 2. Resume addition at << 50% of original rate 3. Monitor closely a1_yes->sol1 sol2 EMERGENCY: 1. Prepare for quench 2. If T continues to rise toward boiling point, execute emergency shutdown/quench protocol a1_no->sol2

Caption: Decision tree for troubleshooting a sudden, unexpected exotherm.

References

Validation & Comparative

Zinc Pivalate vs. Zinc Chloride in Negishi Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Negishi cross-coupling reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. A critical component of this reaction is the organozinc reagent, traditionally prepared from zinc halides like zinc chloride. However, the emergence of solid, air- and moisture-stable organozinc pivalates has presented a compelling alternative. This guide provides an objective comparison of zinc pivalate (B1233124) and zinc chloride in the context of Negishi cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic considerations to aid in the selection of the optimal reagent for specific synthetic needs.

At a Glance: Key Differences

FeatureOrganozinc Reagents from Zinc PivalateOrganozinc Reagents from Zinc Chloride
Reagent Stability High; often isolable as air- and moisture-stable solids.[1][2][3]Low; typically prepared and used in situ due to high sensitivity to air and moisture.
Handling Can be weighed and handled in air for short periods.[1]Requires strict anhydrous and anaerobic conditions (glovebox or Schlenk techniques).
Preparation Transmetalation from organolithium or Grignard reagents with Zn(OPiv)₂.[1][4]Transmetalation from organolithium or Grignard reagents with ZnCl₂ or direct insertion of zinc into organic halides.[5]
Functional Group Tolerance Excellent, due to the mild preparation and reaction conditions.[3][6]Generally good, but the more reactive nature of the organometallic precursors can be a limitation.
Reaction Yields Comparable to or exceeding those with zinc chloride-derived reagents in many cases.High yields are achievable, but can be more sensitive to reaction conditions and substrate purity.

Performance in Negishi Cross-Coupling: A Data-Driven Comparison

Table 1: Negishi Coupling with Organozinc Pivalates
Organothis compoundElectrophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-Pyridylthis compound4-BromoacetophenonePd₂(dba)₃ / XPhosTHF601695[6]
2-Pyridylthis compound4-ChlorobenzonitrilePd₂(dba)₃ / XPhosTHF601685[6]
Phenylthis compound4-BromoanisolePd(OAc)₂ / SPhosTHF25298[7]
4-Methoxycarbonylphenylthis compound4-IodoanisolePd₂(dba)₃ / CPhosTHFRT1293[8]
Table 2: Negishi Coupling with Organozinc Chlorides
Organozinc ChlorideElectrophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-Pyridylzinc chloride4-BromoacetophenonePd₂(dba)₃ / XPhosTHF601691[6]
Phenylzinc chloride4-IodoanisolePd(PPh₃)₄THFreflux287[9]
4-Phenylbenzylzinc chlorideEthyl chloroformatePd(PPh₃)₄THFRT1267[9]
2,4-Difluorophenylzinc bromide*5-Bromosalicylic acidPd(OAc)₂ / SPhosTHFRT1275[9]

*Note: While technically a bromide, its preparation and reactivity are analogous to organozinc chlorides for the purpose of this comparison.

Mechanistic Insights and the Role of the Anion

The generally accepted catalytic cycle for the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination.

Negishi_Cycle Pd(0)L_n Pd(0)L_n R^1-Pd(II)(X)L_n R^1-Pd(II)(X)L_n Pd(0)L_n->R^1-Pd(II)(X)L_n Oxidative Addition R^1-X R^1-X R^1-Pd(II)(R^2)L_n R^1-Pd(II)(R^2)L_n R^1-Pd(II)(X)L_n->R^1-Pd(II)(R^2)L_n Transmetalation R^2-ZnY R^2-ZnY R^1-Pd(II)(R^2)L_n->Pd(0)L_n Reductive Elimination R^1-R^2 R^1-R^2 R^1-Pd(II)(R^2)L_n->R^1-R^2

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

The counter-ion on the zinc reagent (pivalate vs. chloride) can influence the transmetalation step, which is often rate-limiting. While detailed kinetic studies directly comparing the two are scarce, the nature of the anion can affect the Lewis acidity of the zinc center and the solubility and aggregation state of the organozinc species. The presence of salts like lithium chloride, often used in the preparation of organozinc halides, is known to break up organozinc aggregates, forming more reactive "ate" complexes which can accelerate transmetalation.[5] The pivalate anion, being larger and more electron-donating than chloride, may modulate the reactivity of the organozinc reagent, contributing to its enhanced stability.

Experimental Protocols

Preparation of Organothis compound Reagents

This protocol is adapted from the work of Knochel and co-workers.[1][4]

A. Preparation of this compound (Zn(OPiv)₂)

  • To a dry 500 mL round-bottom flask under an argon atmosphere, add toluene (B28343) (250 mL) and pivalic acid (11.3 g, 110 mmol).

  • Add zinc oxide (4.07 g, 50 mmol) portion-wise at 25 °C.

  • Heat the resulting suspension to reflux with a Dean-Stark trap for 12 hours.

  • Cool the mixture to room temperature and filter the white solid.

  • Wash the solid with hexane (B92381) and dry under high vacuum at 100 °C for at least 6 hours to yield this compound as a white powder.

B. Preparation of Pyridin-3-ylthis compound

  • To a dry and argon-flushed 1 L Schlenk flask, add 3-bromopyridine (B30812) (6.32 g, 40.0 mmol) and dry THF (50 mL).

  • Cool the solution to 0 °C and add iPrMgCl·LiCl (1.25 M in THF, 35.2 mL, 44.0 mmol) dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, suspend this compound (13.4 g, 50.0 mmol) in dry THF (50 mL) and add it to the Grignard reagent solution at 0 °C.

  • Warm the reaction mixture to 25 °C and stir for 30 minutes.

  • Remove the solvent under vacuum to obtain the solid pyridin-3-ylthis compound, which can be used directly in the subsequent cross-coupling reaction.

Pivalate_Prep cluster_A A. This compound Synthesis cluster_B B. Organothis compound Synthesis PivOH Pivalic Acid Reflux Reflux (Dean-Stark) PivOH->Reflux ZnO Zinc Oxide ZnO->Reflux Toluene Toluene Toluene->Reflux ZnOPiv2 Zn(OPiv)₂ Reflux->ZnOPiv2 Aryl-Br Aryl Bromide Grignard Aryl-MgBr·LiCl Aryl-Br->Grignard iPrMgCl_LiCl iPrMgCl·LiCl iPrMgCl_LiCl->Grignard THF_0C THF, 0 °C THF_0C->Grignard ArylZnOPiv Solid Aryl-ZnOPiv Grignard->ArylZnOPiv ZnOPiv2_B Zn(OPiv)₂ ZnOPiv2_B->ArylZnOPiv Transmetalation

Caption: Workflow for the preparation of solid organozinc pivalates.

Preparation of Organozinc Chloride Reagents

This is a general procedure for the in situ preparation of an organozinc chloride reagent.

  • To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 equiv).

  • Add a crystal of iodine to activate the magnesium.

  • Add a solution of the aryl bromide (1.0 equiv) in anhydrous THF via syringe. The reaction is typically initiated with gentle heating.

  • After the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0 °C.

  • Slowly add a solution of ZnCl₂ (1.0 M in THF, 1.1 equiv) to the Grignard reagent.

  • Stir the resulting solution for 30 minutes at room temperature. The organozinc chloride solution is now ready for use in the Negishi coupling.

Chloride_Prep Aryl-Br Aryl Bromide Grignard_Formation Grignard Formation Aryl-Br->Grignard_Formation Mg Magnesium Mg->Grignard_Formation THF_anhydrous Anhydrous THF THF_anhydrous->Grignard_Formation Aryl-MgBr Aryl-MgBr Grignard_Formation->Aryl-MgBr Aryl-ZnCl Aryl-ZnCl (in solution) Aryl-MgBr->Aryl-ZnCl Transmetalation ZnCl2 ZnCl₂ in THF ZnCl2->Aryl-ZnCl

Caption: Workflow for the in situ preparation of organozinc chlorides.

General Protocol for Negishi Cross-Coupling
  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Add the aryl or heteroaryl halide (1.0 equiv) and anhydrous solvent (e.g., THF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the solution of the organozinc chloride (1.2-1.5 equiv) or the solid organothis compound (1.2-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Both this compound and zinc chloride are effective reagents for Negishi cross-coupling reactions, each with its own set of advantages and disadvantages.

This compound-derived organozinc reagents offer a significant practical advantage in their enhanced stability to air and moisture. This allows for easier handling and storage, making them particularly attractive for high-throughput screening, medicinal chemistry applications, and process development where operational simplicity is paramount. The yields obtained with organozinc pivalates are generally high and the functional group tolerance is excellent.

Zinc chloride-derived organozinc reagents remain a widely used and cost-effective option. Their in situ preparation from readily available starting materials is a key advantage. While they require more stringent handling conditions, they are highly effective and have a long-standing track record in a vast array of synthetic applications.

The choice between this compound and zinc chloride will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates, and the available laboratory infrastructure. For syntheses where stability, ease of handling, and functional group tolerance are the primary concerns, organozinc pivalates represent a superior choice. For more traditional applications where cost and the use of well-established protocols are important, organozinc chlorides remain a reliable and powerful tool.

References

A Head-to-Head Comparison: Arylzinc Pivalates vs. Conventional Arylzinc Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reagents, the choice between arylzinc pivalates and conventional arylzinc halides is a critical one. This guide provides an objective comparison of their reactivity, stability, and functional group tolerance, supported by experimental data and detailed protocols to inform your selection process.

The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3] Central to this reaction is the organozinc reagent. While traditional arylzinc halides have long been the workhorses in this field, the emergence of solid, air- and moisture-stable arylzinc pivalates has offered a compelling alternative.[1][4][5] This comparison guide delves into the key performance differences between these two classes of reagents to aid in the selection of the optimal tool for your synthetic endeavors.

Executive Summary: Pivalates Offer Stability Without Sacrificing Reactivity

The primary advantage of arylzinc pivalates lies in their significantly enhanced stability towards air and moisture, a feature that simplifies their handling and storage compared to the often pyrophoric and moisture-sensitive nature of conventional arylzinc halides.[6][7] This enhanced stability is attributed to the presence of the pivalate (B1233124) group.[6] While one might expect this increased stability to temper reactivity, studies have shown that arylzinc pivalates exhibit reactivity comparable to, and in some cases, even superior to their halide counterparts, particularly in challenging coupling reactions.[4][8]

Data Presentation: A Quantitative Look at Performance

The following tables summarize the performance of arylzinc pivalates and arylzinc halides in Negishi cross-coupling reactions, drawing from various studies to provide a comparative overview of their efficiency.

Table 1: Comparison of Yields in the Negishi Cross-Coupling of Arylzinc Reagents with Aryl Halides

Arylzinc ReagentCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Phenylzinc Pivalate4-BromobenzonitrilePd(dba)₂ / SPhosTHF295[4]
Phenylzinc Chloride4-BromobenzonitrilePd(OAc)₂ / SPhosTHF292[9]
4-Methoxycarbonylphenylthis compound4-IodoanisolePd(dba)₂ / XPhosTHF1288[1]
4-Methoxycarbonylphenylzinc Iodide4-IodoanisolePd(OAc)₂ / XPhosTHF1285[10]
2-Pyridylthis compound4-ChloroacetophenonePEPPSI-IPrTHF1689[4][5]
2-Pyridylzinc Bromide4-ChloroacetophenonePdCl₂(dppf)THF2475[11]
4-Fluorophenylthis compoundEthyl 4-bromobenzoatePEPPSI-IPrTHF294[6]
4-Fluorophenylzinc BromideEthyl 4-bromobenzoatePd(PPh₃)₄THF690[11]

Note: Data is compiled from multiple sources and reaction conditions may not be identical. This table is intended for comparative illustration.

Table 2: Functional Group Tolerance

Functional GroupArylzinc PivalatesArylzinc Halides
EsterTolerated[4][5]Tolerated[9][10]
KetoneTolerated[4][5]Tolerated
NitrileTolerated[4]Tolerated[9]
AldehydeTolerated[9]Tolerated[9]
AmideToleratedTolerated
Free N-H (e.g., Indole)Tolerated[4][5]Tolerated[9]

Both reagent classes exhibit excellent functional group tolerance, a hallmark of organozinc reagents.[2]

Reactivity Profile: A Deeper Dive

Kinetic studies and comparative experiments have revealed nuances in the reactivity of these two reagent classes. While often displaying similar reaction rates and yields in straightforward couplings, arylzinc pivalates have been shown to outperform arylzinc halides in certain cobalt-catalyzed reactions.[8] The pivalate anion is believed to play a crucial role in the catalytic cycle, influencing the transmetalation step.

Conventional arylzinc halides, particularly those prepared via direct insertion of zinc into aryl iodides, can sometimes lead to side reactions.[10] In contrast, the preparation of arylzinc pivalates often results in cleaner reaction profiles.

Stability and Handling: The Pivalate Advantage

The most significant distinction between the two reagent types is their stability. Arylzinc pivalates are often isolated as free-flowing solids that are stable indefinitely when stored under an inert atmosphere and can be handled briefly in the air with minimal degradation.[4][5] This operational simplicity is a considerable advantage in a research and development setting.

Conversely, conventional arylzinc halides are typically prepared and used in situ as solutions and are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the preparation of both arylzinc pivalates and arylzinc halides, and their subsequent use in a Negishi cross-coupling reaction.

Preparation of a Solid Arylthis compound

Synthesis of Pyridin-3-ylthis compound [6]

  • To a dry and argon-flushed Schlenk flask, add 3-bromopyridine (B30812) (1.0 equiv) and dry THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add i-PrMgCl·LiCl (1.1 equiv) to the solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • To the resulting solution, add solid Zn(OPiv)₂ (1.15 equiv) in one portion under an argon counterflow.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under high vacuum to obtain the solid pyridin-3-ylthis compound as a powder.

Preparation of a Conventional Arylzinc Halide

Synthesis of (4-(methoxycarbonyl)phenyl)zinc iodide [10]

  • Flame-dry zinc powder (1.5 equiv) under vacuum in a round-bottom flask.

  • After cooling to room temperature under argon, add silver acetate (B1210297) (0.01 equiv) and the aryl iodide (1.0 equiv).

  • Add dry THF via syringe and stir the mixture at room temperature.

  • The reaction progress can be monitored by GC analysis of hydrolyzed aliquots. The resulting solution of the arylzinc iodide is used directly in the next step.

General Procedure for Negishi Cross-Coupling
  • To a dry and argon-flushed flask, add the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add a solution of the aryl halide (1.0 equiv) in dry THF.

  • To this mixture, add a solution of the arylzinc reagent (pivalate or halide, 1.2 equiv).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

The following diagrams illustrate the preparation of these key reagents and their role in the Negishi cross-coupling catalytic cycle.

G cluster_pivalate Arylthis compound Synthesis ArX Aryl Halide (Ar-X) ArMgCl ArMgCl·LiCl ArX->ArMgCl Halogen-Magnesium Exchange iPrMgCl_LiCl i-PrMgCl·LiCl ArZnOPiv Arylthis compound (Solid) ArMgCl->ArZnOPiv Transmetalation ZnOPiv2 Zn(OPiv)₂ ZnOPiv2->ArZnOPiv

Caption: Synthesis of Arylzinc Pivalates.

G cluster_halide Arylzinc Halide Synthesis ArI Aryl Iodide (Ar-I) ArZnI Arylzinc Iodide (in situ) ArI->ArZnI Direct Insertion Zn_dust Zinc Dust Zn_dust->ArZnI

Caption: Synthesis of Arylzinc Halides.

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr ArX Ar-X ArX->PdII_1 ArZnY Ar'ZnY ArZnY->PdII_1

Caption: Negishi Cross-Coupling Catalytic Cycle.

Conclusion: Making an Informed Decision

Both arylzinc pivalates and conventional arylzinc halides are powerful tools for carbon-carbon bond formation via the Negishi cross-coupling reaction. The choice between them will largely depend on the specific requirements of the synthesis.

For applications where operational simplicity, ease of handling, and storage stability are paramount, arylzinc pivalates are the clear choice. Their solid nature and enhanced stability make them particularly well-suited for high-throughput screening, medicinal chemistry applications, and process development where robustness and reproducibility are critical.

Conventional arylzinc halides remain a viable and cost-effective option, especially when prepared and used in situ for large-scale syntheses where the stringent handling requirements can be effectively managed.

Ultimately, the decision rests on a balance of factors including the scale of the reaction, the available laboratory infrastructure, and the specific functional groups present in the substrates. This guide provides the foundational data and protocols to empower researchers to make the most informed choice for their synthetic challenges.

References

The Pivalate Advantage: A Kinetic Comparison of Cobalt-Catalyzed Reactions with Alkylzinc Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and robust catalytic systems is paramount. In the realm of cobalt-catalyzed cross-coupling reactions, the choice of the organozinc reagent can significantly impact reaction kinetics and overall performance. This guide provides an objective comparison, supported by experimental data, of alkylzinc pivalates against traditional alkylzinc halides, highlighting the kinetic benefits conferred by the pivalate (B1233124) ligand.

Recent studies have underscored the superior performance of alkylzinc pivalates in cobalt-catalyzed reactions, attributing their enhanced reactivity to the presence of the pivalate (OPiv) group.[1][2][3] Kinetic experiments consistently demonstrate that these salt-stabilized, solid organozinc pivalates lead to faster reaction rates compared to their conventional halide counterparts (e.g., alkylzinc chlorides, bromides, and iodides).[2] This enhanced reactivity is crucial for the efficient construction of Csp³–Csp³ and Csp³–Csp² bonds, which are vital transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][4]

Comparative Kinetic Analysis

Kinetic studies comparing various phenylzinc reagents in a cobalt-catalyzed difluoroalkylarylation of alkenes reveal a distinct reactivity advantage for arylzinc pivalates.[2] As illustrated by the data summarized below, phenylzinc pivalate consistently outperforms phenylzinc halides, leading to significantly higher conversions in shorter reaction times.

Reagent IDOrganozinc ReagentTime (min)Conversion (%)
3a-I PhZnOPiv5~60
10~85
20>95
3a-II PhZnCl20~20
40~35
60~45
3a-III PhZnBr20~15
40~25
60~35
3a-IV PhZnI20~10
40~20
60~25
Data extracted and compiled from kinetic plots in Cheng et al., Nature Communications, 2021.[2]

Similarly, in the cobalt-catalyzed selective 1,2-dialkylation of dienoates, alkylzinc pivalates demonstrate superior reactivity. The "OPiv-tuning" on the alkylzinc reagent has been identified as a key factor for improving reactivity in these challenging twofold Csp³–Csp³ cross-couplings.[1][3]

Reagent IDAlkylzinc ReagentTime (min)Yield (%)
3a-I i-AmylZnOPiv10~50
20~70
40>80
3a-II i-AmylZnCl20~10
40~20
80~30
Data extracted and compiled from kinetic plots in Lin et al., Chemical Science, 2023.[1]

Proposed Catalytic Cycle

Mechanistic studies suggest that these reactions proceed through a Co(I)/Co(II)/Co(III) catalytic cycle.[2] The enhanced reactivity of the organozinc pivalates is thought to facilitate the transmetalation step with the cobalt catalyst.

Cobalt_Catalytic_Cycle cluster_legend Legend Co(I) Co(I) Species Co(II)-R Co(II) Intermediate Co(I)->Co(II)-R Oxidative Addition (R-X) Co(III)(R)(Alkyl) Co(III) Intermediate Co(II)-R->Co(III)(R)(Alkyl) Transmetalation (Alkyl-ZnOPiv) Product Coupled Product Co(III)(R)(Alkyl)->Product Reductive Elimination

Caption: Proposed catalytic cycle for cobalt-catalyzed cross-coupling reactions.

Experimental Protocols

General Procedure for Kinetic Analysis:

The following is a representative experimental protocol for monitoring the kinetics of cobalt-catalyzed cross-coupling reactions.[2]

1. Reaction Setup:

  • In a nitrogen-filled glovebox, a reaction vial is charged with CoBr₂ (10 mol%), the alkene or diene substrate (1.0 equiv.), the alkyl/aryl halide (2.0 equiv.), and the respective organozinc reagent (pivalate or halide, 2.0 equiv.).

  • An internal standard (e.g., dodecane) is added for quantitative analysis.

  • The reaction is initiated by the addition of the solvent (e.g., degassed MeCN) at a specified temperature (e.g., 23 °C).

2. Sample Collection and Analysis:

  • At designated time points, an aliquot of the reaction mixture is withdrawn.

  • The aliquot is immediately quenched (e.g., with a saturated aqueous solution of NH₄Cl).

  • The quenched sample is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried, filtered, and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the product relative to the internal standard.

3. Data Processing:

  • The conversion and yield are plotted against time to generate kinetic profiles for each organozinc reagent.

  • Initial reaction rates can be determined from the initial slope of these plots.

Experimental Workflow:

Kinetic_Experiment_Workflow cluster_setup Reaction Setup (In Glovebox) cluster_monitoring Reaction Monitoring cluster_analysis Analysis A Charge Vial: CoBr₂, Substrates, Organozinc Reagent, Internal Standard B Add Solvent (t=0) A->B C Withdraw Aliquot at Time 't' B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F GC / GC-MS Analysis E->F G Plot Data: Conversion/Yield vs. Time F->G H Determine Rates G->H

Caption: Workflow for a typical kinetic experiment.

References

Efficacy of zinc pivalate compared to other organozinc reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Zinc Pivalate (B1233124) Versus Other Organozinc Reagents

In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, organozinc reagents have long been indispensable tools. Their utility in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, is well-established, enabling the synthesis of complex molecules crucial for drug discovery and materials science. Among the various forms of organozinc reagents, solid organozinc pivalates have emerged as a superior class of reagents, offering significant advantages in terms of stability, handling, and reactivity. This guide provides an objective comparison of zinc pivalate with other common organozinc reagents, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Enhanced Stability and Ease of Handling: The Pivalate Advantage

Traditional organozinc reagents, such as organozinc halides (RZnX, where X = Cl, Br, I), are notoriously sensitive to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions. This sensitivity presents significant challenges in handling and storage, often impacting the reproducibility of synthetic protocols. In contrast, organozinc pivalates can be prepared as solid, free-flowing powders with remarkably enhanced air and moisture stability. This key advantage stems from the coordination of the pivalate anion to the zinc center, which imparts a greater degree of stability to the organometallic species.[1]

The ability to handle these reagents in the air for brief periods without significant degradation streamlines the experimental workflow and makes them more amenable to high-throughput screening and automated synthesis platforms. This user-friendly nature represents a significant advancement in the practical application of organozinc chemistry.

Comparative Efficacy in Cross-Coupling Reactions

While direct, comprehensive side-by-side comparisons of this compound with other organozinc reagents like zinc triflate, zinc acetate (B1210297), and diethylzinc (B1219324) across a broad range of reactions are not extensively documented in single studies, the available data and numerous reports highlight the superior or comparable performance of organozinc pivalates in various cross-coupling reactions.

Palladium-Catalyzed Negishi Coupling

The Negishi cross-coupling reaction is a cornerstone of C-C bond formation.[2] Organozinc pivalates have proven to be highly effective nucleophiles in this reaction, often exhibiting reactivity comparable to their less stable organozinc halide counterparts.[3][4] Their solid nature and stability do not compromise their ability to undergo transmetalation with palladium catalysts efficiently.

Table 1: Comparison of Arylzinc Pivalates and Arylzinc Halides in a Cobalt-Catalyzed Difluoroalkylarylation of Alkenes

While not a direct comparison across all reagent types, kinetic experiments have demonstrated the unique reactivity of arylzinc pivalates compared to conventional arylzinc halides in a cobalt-catalyzed three-component cross-coupling reaction. The data below is illustrative of the enhanced performance observed with the pivalate ligand.

Organozinc ReagentInitial Reaction Rate (Normalized)
Arylthis compound1.00
Arylzinc ChlorideSignificantly Slower
Arylzinc BromideSignificantly Slower
Arylzinc IodideSignificantly Slower

This table is a qualitative representation based on kinetic data suggesting the superior performance of arylzinc pivalates in this specific reaction. Quantitative rate constants were not provided in a comparative table.[5]

Cobalt-Catalyzed Cross-Coupling

The use of more earth-abundant and less toxic first-row transition metals like cobalt is a growing area of interest. Organozinc pivalates have been shown to be excellent coupling partners in a variety of cobalt-catalyzed reactions.[6][7][8] Their enhanced stability and tunable reactivity, influenced by the pivalate anion, are key to their success in these systems.[5][9]

The "OPiv-tuning" on alkylzinc pivalates has been highlighted as crucial for improving their reactivity in twofold Csp³–Csp³ cross-couplings.[5][9] Kinetic experiments have shown that isopentylthis compound exhibits superior reactivity compared to the corresponding halide-supported isopentylzinc reagents in cobalt-catalyzed selective 1,2-dialkylation processes.[5]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. The following protocols are adapted from peer-reviewed sources and provide a clear methodology for the preparation and application of organozinc pivalates.

Protocol 1: Preparation of Solid Pyridin-3-ylthis compound

This procedure describes the synthesis of a solid, air-stable heteroarylthis compound reagent.

Materials:

  • 3-Bromopyridine (B30812)

  • Magnesium turnings

  • This compound (Zn(OPiv)₂)

  • Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A dry and argon-flushed Schlenk flask equipped with a magnetic stir bar is charged with magnesium turnings (1.2 equiv) and LiCl (1.2 equiv).

  • A solution of 3-bromopyridine (1.0 equiv) in anhydrous THF is added dropwise at room temperature. The reaction is stirred until the magnesium is consumed.

  • In a separate flask, Zn(OPiv)₂ (1.1 equiv) is suspended in anhydrous THF.

  • The freshly prepared Grignard reagent is transferred via cannula to the Zn(OPiv)₂ suspension at 0 °C.

  • The reaction mixture is stirred for 30 minutes at room temperature.

  • The solvent is removed under high vacuum to yield the solid pyridin-3-ylthis compound as a free-flowing powder. The solid reagent should be stored under an inert atmosphere.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling of a Solid Organothis compound with an Aryl Bromide

This protocol details the use of a solid organothis compound in a typical Negishi cross-coupling reaction.

Materials:

  • Solid Pyridin-3-ylthis compound (from Protocol 1)

  • Ethyl 4-bromobenzoate (B14158574)

  • PEPPSI™-IPr catalyst

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry and argon-flushed flask containing the solid pyridin-3-ylthis compound (1.15 equiv), add anhydrous THF.

  • Add ethyl 4-bromobenzoate (1.0 equiv) to the suspension.

  • Add the PEPPSI™-IPr catalyst (1 mol%).

  • Stir the reaction mixture at room temperature for 2 hours under an argon atmosphere.

  • Upon completion (monitored by TLC or GC-MS), the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving organozinc pivalates.

G cluster_prep Preparation of Solid Organothis compound cluster_advantages Advantages of Solid Organozinc Pivalates ArylHalide Aryl/Heteroaryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg, LiCl Mg Magnesium (Mg) Solution Organothis compound in Solution Grignard->Solution + Zn(OPiv)₂ ZnOPiv2 This compound (Zn(OPiv)₂) Solid Solid Organothis compound (Ar-ZnOPiv) Solution->Solid Solvent Evaporation Traditional Traditional Organozinc Halides (in solution) Handling Difficult Handling (Air/Moisture Sensitive) Traditional->Handling Storage Requires Inert Atmosphere Storage Traditional->Storage Workflow Complex Workflow Traditional->Workflow Pivalate Solid Organozinc Pivalates EasyHandling Easy to Handle (Air/Moisture Stable) Pivalate->EasyHandling LongStorage Long-term Storage Stability Pivalate->LongStorage SimpleWorkflow Simplified Workflow Pivalate->SimpleWorkflow

Caption: Workflow for the preparation of solid organozinc pivalates and their advantages.

Negishi_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation ZnXOPiv Zn(X)OPiv PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_R1R2->R1R2 R1X R¹-X (Aryl/Vinyl Halide) R1X->PdII_RX R2ZnOPiv R²-ZnOPiv (Organothis compound) R2ZnOPiv->PdII_RX

Caption: Catalytic cycle of the Negishi cross-coupling reaction using an organothis compound.

Conclusion

Solid organozinc pivalates represent a significant advancement in the field of organic synthesis. Their enhanced stability towards air and moisture simplifies handling and storage, making them more practical and user-friendly alternatives to traditional organozinc halides. While extensive quantitative comparisons with other organozinc reagents like zinc triflate and zinc acetate are still needed, the available evidence strongly suggests that organozinc pivalates offer comparable or superior reactivity in a variety of important C-C bond-forming reactions, including the Negishi and cobalt-catalyzed cross-couplings. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the full potential of these versatile and robust reagents in the synthesis of novel and complex molecules.

References

Unveiling the Structural Diversity of Zinc Pivalate Complexes: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of X-ray crystallographic studies on zinc pivalate (B1233124) complexes reveals a fascinating array of structural motifs, from simple mononuclear species to intricate coordination polymers. This guide provides a comparative overview of their key structural parameters, detailed experimental protocols for their characterization, and a visual representation of the crystallographic workflow, offering valuable insights for researchers in coordination chemistry, materials science, and drug development.

Zinc pivalate, the zinc salt of pivalic acid, serves as a versatile building block in the construction of coordination complexes with diverse nuclearities and dimensionalities. The bulky tert-butyl groups of the pivalate ligands play a crucial role in influencing the steric and electronic environment around the zinc center, leading to a rich variety of crystal structures. Understanding these structures is paramount for tailoring the physicochemical properties of these materials for applications ranging from catalysis to the development of novel therapeutic agents.

Comparative Analysis of Crystallographic Data

The structural parameters of this compound complexes, as determined by single-crystal X-ray diffraction, exhibit significant variation depending on the coordination environment of the zinc ion. This includes the presence of additional ligands, the solvent system used for crystallization, and the resulting nuclearity of the complex. Below is a summary of key crystallographic data for representative this compound complexes.

ComplexFormulaCrystal SystemSpace GroupZn Coordination GeometryZn-O Bond Lengths (Å)Zn...Zn Distance (Å)
Polymeric this compound[1]{Zn(C₅H₉O₂)₂}n--Distorted Tetrahedral1.960 - 2.0013.366, 3.470
Dinuclear this compound Diaminobutane[Zn₂(C₅H₉O₂)₂(C₄H₁₂N₂)₂(C₄H₁₃N₂)₂]·4(C₅H₉O₂)·2H₂O-----
Heterometallic Zinc-Lanthanide Pivalate[Zn₂Ln(OH)(C₅H₉O₂)₄(NO₃)₂(pyzphen)₂]-----

Data for the dinuclear and heterometallic complexes are qualitative as specific bond lengths and distances were not available in the initial search results.

The polymeric form of this compound, {Zn(Piv)₂}n, features a one-dimensional chain structure where each zinc atom is coordinated to four oxygen atoms from four different pivalate anions, resulting in a distorted tetrahedral geometry[1]. The bridging pivalate ligands create alternating shorter and longer distances between adjacent zinc atoms along the polymer chain[1]. The introduction of other ligands, such as 1,4-diaminobutane (B46682) (dab), can lead to the formation of discrete binuclear complexes like [Zn₂(piv)₂(dab)₂(Hdab)₂]·4piv·2H₂O[1]. Furthermore, this compound is a precursor for the synthesis of heterometallic complexes, such as those containing lanthanide ions, which exhibit interesting magnetic and luminescent properties[1].

Experimental Protocols

The determination of the crystal structure of this compound complexes involves two key stages: the synthesis of high-quality single crystals and the subsequent analysis by X-ray diffraction.

Synthesis of Anhydrous Zinc(II) Pivalate Crystals

A common method for the synthesis of anhydrous zinc(II) pivalate suitable for X-ray crystallography involves the reaction of zinc oxide with pivalic acid.

Materials:

Procedure:

  • Suspend zinc oxide in a solution of pivalic acid in toluene.

  • Heat the mixture to reflux to facilitate the reaction and remove water via a Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated white solid by filtration.

  • Wash the solid with a suitable solvent (e.g., cold toluene or hexane) and dry under vacuum.

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the complex in an appropriate solvent or by vapor diffusion techniques.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of a this compound complex using a single-crystal X-ray diffractometer.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX-II) with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Cryostat for low-temperature data collection (e.g., 100 K)

  • Goniometer head and mounting loops

  • Microscope for crystal selection

Procedure:

  • Crystal Mounting: Select a suitable single crystal of the this compound complex under a microscope. The crystal should be well-formed with sharp edges and no visible defects. Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.

  • Data Collection: Mount the crystal on the goniometer head of the diffractometer and cool it to the desired temperature (typically 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step is typically performed using software provided with the diffractometer.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using a least-squares minimization procedure. The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality. The geometric parameters, including bond lengths, bond angles, and torsion angles, are then analyzed to describe the molecular structure and intermolecular interactions.

Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a this compound complex can be visualized as a logical workflow, from synthesis to the final structural analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography of this compound Complexes cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound Complex crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: A flowchart illustrating the key stages in the X-ray crystallographic study of this compound complexes.

This guide provides a foundational understanding of the structural chemistry of this compound complexes based on X-ray crystallographic studies. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel coordination compounds. Further investigations into a wider range of this compound derivatives will undoubtedly continue to expand our knowledge of their structural diversity and potential applications.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Zinc Pivalate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of zinc pivalate (B1233124) and its organozinc derivatives against other common analytical techniques. Detailed experimental protocols for NMR analysis are presented, alongside quantitative data summarized in comparative tables to facilitate reagent selection and quality control in research and development.

Introduction to Zinc Pivalate Reagents

This compound (Zn(OPiv)₂) is a versatile reagent and precursor in organic synthesis, notably in the formation of organozinc pivalates (R-ZnOPiv). These organozinc reagents have gained prominence due to their enhanced air and moisture stability compared to traditional organozinc halides, making them valuable intermediates in cross-coupling reactions, such as Negishi couplings, for the formation of carbon-carbon bonds.[1][2] The pivalate ligand is thought to contribute to the stability of these reagents.[3] Accurate characterization of both the this compound precursor and the resulting organozinc reagents is crucial for ensuring reproducibility and success in subsequent synthetic steps.

NMR Spectroscopy: The Primary Analytical Tool

NMR spectroscopy is the most powerful and widely used method for the structural elucidation and purity assessment of this compound and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) offers a precise method for determining purity.

The NMR spectrum of this compound is characterized by the signals of the pivalate ligand. In Deuterated Dimethyl Sulfoxide (DMSO-d₆), the following chemical shifts are typically observed:

Nucleus Chemical Shift (δ) in DMSO-d₆ Multiplicity Integration
¹H1.08 ppmSinglet (s)9H
¹³C28.3, 37.8, 184.0 ppm--

Table 1: ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.[1][2]

The formation of organozinc pivalates introduces additional signals in the NMR spectrum corresponding to the organic moiety (R group). The specific chemical shifts will vary depending on the nature of the aryl, heteroaryl, or alkyl group attached to the zinc atom.

Reagent Type Representative ¹H NMR Signals (R group) Representative ¹³C NMR Signals (R group)
Arylthis compound Typically in the aromatic region (δ 7.0-8.5 ppm), specific shifts and coupling patterns depend on the substituents.Signals corresponding to aromatic carbons, with shifts influenced by the zinc atom and substituents.
Alkylthis compound Signals in the aliphatic region, with chemical shifts dependent on the alkyl chain structure.Signals corresponding to the alkyl carbons.

Table 2: General NMR characteristics of organothis compound reagents.

Experimental Protocols

Standard ¹H and ¹³C NMR Analysis

Objective: To confirm the identity and structural integrity of this compound or its derivatives.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the this compound reagent.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for this compound, or CDCl₃ for some organozinc derivatives) in a clean, dry vial.[4]

    • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

    • The final sample depth in the NMR tube should be at least 4.5 cm.[5]

  • Instrument Parameters:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR: Use a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[6] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To accurately determine the purity of a this compound sample.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh the this compound sample (e.g., 19.8 mg) and a certified internal standard (e.g., 17.3 mg of ethylene (B1197577) carbonate) using an analytical balance.[1][2]

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to ensure a homogeneous solution.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Parameters:

    • Ensure the spectrometer is properly tuned and the field is locked.

    • Use a pulse angle of 90° and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.

    • Acquire the spectrum with a sufficient signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum as described for standard NMR.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison with Alternative Analytical Techniques

While NMR is the primary tool, other techniques provide complementary information for a full characterization of this compound reagents.

Technique Principle Information Provided Advantages Disadvantages
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed molecular structure, connectivity, purity (qNMR), and identification of isomers.Non-destructive, highly reproducible, provides unambiguous structural information, quantitative.[8]Lower sensitivity compared to mass spectrometry, requires soluble samples.[8]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O stretch of the carboxylate).[1][2]Fast, simple sample preparation, good for identifying functional groups.Provides limited structural information, not typically quantitative.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and elemental composition (High-Resolution MS).[1]High sensitivity, requires very small sample amounts, can determine elemental formula.[8]Can be destructive, may not distinguish between isomers, quantification can be complex.[8]
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary and mobile phase.Purity of volatile derivatives or starting materials.[2]High resolution for separating mixtures of volatile compounds.Sample must be volatile or derivatized, not suitable for non-volatile zinc salts.
Elemental Analysis Determines the elemental composition of a sample.Percentage of C, H, and other elements, which can be compared to the theoretical values.Provides fundamental composition data to support the proposed structure.Does not provide structural information, requires a pure sample.
Solid-State ⁶⁷Zn NMR NMR spectroscopy of the ⁶⁷Zn isotope in the solid state.Information about the local coordination environment of the zinc atoms.[9]Provides direct insight into the metal center's environment.Low sensitivity due to the low natural abundance and unfavorable NMR properties of ⁶⁷Zn.[9]

Table 3: Comparison of analytical techniques for the characterization of this compound reagents.

Visualizing Experimental Workflows

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Experiment (¹H or ¹³C) load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift Analysis & Integration process->analyze report Generate Report analyze->report Method_Selection node_goal Goal of Analysis? node_structure Structural Confirmation? node_goal->node_structure  Identity node_purity Purity Determination? node_goal->node_purity  Quantity node_functional Functional Group Identification? node_goal->node_functional  Composition node_mw Molecular Weight Confirmation? node_goal->node_mw  Mass res_nmr ¹H & ¹³C NMR node_structure->res_nmr res_qnmr qNMR node_purity->res_qnmr res_ir IR Spectroscopy node_functional->res_ir res_ms Mass Spectrometry node_mw->res_ms

References

A Comparative Guide to Zinc Pivalate and Zinc Acetate as Catalysts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and process efficiency. Zinc-based catalysts, valued for their low cost, low toxicity, and moderate Lewis acidity, are workhorses in a myriad of chemical transformations. Among the various zinc salts utilized, zinc acetate (B1210297) and zinc pivalate (B1233124) have emerged as versatile and effective catalysts. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.

While both are zinc carboxylates, the subtle yet significant difference in their anionic ligands—acetate versus the sterically bulkier pivalate—imparts distinct properties that influence their stability, solubility, and catalytic activity in different reaction environments.

Data Presentation: At a Glance Comparison

The following table summarizes the key differences and performance of zinc acetate and zinc pivalate in various catalytic applications. Direct comparative data under identical conditions is often scarce in the literature; therefore, this table collates data from various studies to provide a representative overview.

FeatureZinc Acetate (Zn(OAc)₂)This compound (Zn(OPiv)₂)Key Distinctions & Remarks
Primary Catalytic Role Versatile Lewis acid for various reactions (e.g., esterification, condensation, polymerization).[1][2][3][4]Precursor to stable organozinc reagents for cross-coupling reactions; also used in polymerization.[5][6][7][8]This compound's bulky nature leads to the formation of highly stable and handleable organothis compound reagents.[8]
Anhydrous Form Less hygroscopic than zinc chloride.Can be prepared and handled as a stable solid.[5][9]Anhydrous forms are crucial for moisture-sensitive reactions.
Solubility Soluble in water and alcohols.[10]Soluble in organic solvents like THF and toluene (B28343).[5][11]The different solubilities can influence the choice of reaction medium.
Lewis Acidity Milder Lewis acid.[1]Considered a tunable Lewis acid, with electronic effects of benzoate (B1203000) analogues studied.[12]The steric bulk of the pivalate can influence substrate coordination and reactivity.
Counterion Influence The acetate anion can act as a Brønsted base.[1]The pivalate anion's bulkiness enhances the stability of organozinc intermediates.[6][8]This stability is a key advantage in cross-coupling reactions.

Performance in Key Organic Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction. A direct comparison between zinc acetate and the closely related zinc chloride has been reported, highlighting the efficacy of zinc salts in this transformation.

CatalystMolar Ratio (Catalyst:Aldehyde)Reaction Time (min)Yield (%)
Zn(OAc)₂·2H₂O0.11598
ZnCl₂0.12095
Data sourced from a study on the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) under solvent-free conditions at room temperature.[1]
Transesterification of β-Keto Esters

Transesterification is a vital reaction in both academic and industrial settings. Zinc salts have been shown to be effective catalysts for the transesterification of β-keto esters.

While a direct comparison is not available, studies have shown that various zinc compounds, including zinc oxide (which can be formed in situ from zinc acetate), are efficient catalysts for this reaction.[13][14] The choice between zinc acetate and this compound would likely depend on the specific substrate and the desired reaction conditions, with the solubility of the catalyst playing a key role.

Synthesis of Xanthene Derivatives

Zinc acetate has been effectively used in the synthesis of xanthene derivatives, particularly under ultrasound irradiation, leading to excellent yields in short reaction times.[15][16] This highlights its utility in promoting multi-component reactions for the construction of complex heterocyclic systems.

Experimental Protocols

Synthesis of Anhydrous this compound

Objective: To synthesize anhydrous this compound from zinc oxide and pivalic acid.

Materials:

  • Zinc oxide (ZnO)

  • Pivalic acid (CH₃)₃CCOOH

  • Toluene

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Septum

  • Dean-Stark trap

  • Reflux condenser

  • Oil bath

  • Vacuum line with a cold trap

Procedure:

  • To a dry, tared 500 mL round-bottomed flask equipped with a magnetic stirring bar and a septum, add toluene (250 mL).[5][9]

  • Add pivalic acid (11.3 g, 110 mmol).[5][9]

  • Add zinc oxide (4.07 g, 50 mmol) in portions at 25 °C over 15 minutes to form a suspension.[5][9]

  • Equip the flask with a Dean-Stark trap and a reflux condenser and stir the suspension under a nitrogen atmosphere at reflux in an oil bath for 16 hours.[5][9]

  • After cooling to 25 °C, concentrate the mixture by rotary evaporation.

  • Remove the remaining pivalic acid and water in vacuo using a vacuum line with a liquid nitrogen cold trap.

  • Warm the resulting white solid to 100 °C in an oil bath and dry for at least 6 hours to obtain anhydrous this compound as a puffy amorphous white solid.[5][9]

Synthesis of Anhydrous Zinc Acetate

Objective: To synthesize anhydrous zinc acetate from zinc oxide and acetic acid.

Materials:

  • Zinc oxide (ZnO)

  • Glacial acetic acid (CH₃COOH)

  • Toluene

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Dean-Stark apparatus

  • Condenser

  • Filtration apparatus

  • Vacuum oven or desiccator

Procedure:

  • Suspend zinc oxide in glacial acetic acid in a reaction flask. The reaction is: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O.[10]

  • Gently heat the mixture with stirring until a clear solution is obtained.[10]

  • Allow the solution to cool to crystallize zinc acetate dihydrate. Collect the crystals by filtration.

  • To obtain the anhydrous form, transfer the dihydrate crystals to a flask with toluene and fit it with a Dean-Stark apparatus.[10]

  • Heat the mixture to reflux. The water of crystallization will be removed azeotropically with toluene and collected in the Dean-Stark trap.[10]

  • Once no more water is collected, cool the mixture, filter the anhydrous zinc acetate crystals, wash with a volatile solvent, and dry under vacuum.[10]

Mandatory Visualization

Proposed Mechanism for Zinc Carboxylate-Catalyzed Transesterification

The following diagrams illustrate the proposed mechanistic pathways for the transesterification of an ester with an alcohol, catalyzed by a generic zinc carboxylate (ZnX₂), which can be either zinc acetate or this compound. The Lewis acidic zinc center plays a crucial role in activating the reactants.

Transesterification_Lewis_Acid_Mechanism Reactants Ester (RCOOR') + Alcohol (R''OH) + Zinc Carboxylate (ZnX₂) Coordination Coordination of Ester to Zinc Center Reactants->Coordination Step 1 Activation Activation of Carbonyl (Increased Electrophilicity) Coordination->Activation Nucleophilic_Attack Nucleophilic Attack by Alcohol Activation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 3 Elimination Elimination of Leaving Group (R'OH) Proton_Transfer->Elimination Step 4 Products Transesterified Ester (RCOOR'') + Alcohol (R'OH) + Regenerated Catalyst (ZnX₂) Elimination->Products

Caption: Lewis Acid Catalysis Pathway for Transesterification.

Experimental Workflow for Catalyst Synthesis

The following diagram outlines a general workflow for the synthesis and isolation of anhydrous zinc carboxylate catalysts.

Catalyst_Synthesis_Workflow Start Start: Zinc Oxide (ZnO) + Carboxylic Acid (RCOOH) Reaction Reaction in Solvent (e.g., Toluene) Start->Reaction Dehydration Azeotropic Dehydration (Dean-Stark Trap) Reaction->Dehydration Isolation Isolation of Product Dehydration->Isolation Washing Washing with Solvent Isolation->Washing Filtration Drying Drying under Vacuum Washing->Drying End End: Anhydrous Zinc Carboxylate (Zn(OOCR)₂) Drying->End

Caption: General Workflow for Anhydrous Zinc Carboxylate Synthesis.

Conclusion

Both this compound and zinc acetate are valuable and versatile catalysts in organic synthesis. The choice between them should be guided by the specific requirements of the reaction.

  • Zinc Acetate is a readily available, cost-effective, and efficient Lewis acid catalyst for a wide range of reactions, including condensations, esterifications, and polymerizations. Its solubility in polar solvents makes it suitable for a variety of reaction conditions.

  • This compound shines in its role as a precursor for the formation of highly stable and easy-to-handle solid organothis compound reagents. This enhanced stability, attributed to the bulky pivalate group, is a significant advantage in moisture-sensitive cross-coupling reactions, allowing for greater functional group tolerance and reproducibility.

For researchers and drug development professionals, understanding the distinct advantages of each catalyst will enable more rational catalyst selection, leading to the development of more efficient and robust synthetic methodologies.

References

A Head-to-Head Comparison: The Superiority of Solid Organozinc Pivalates over Solution-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the crucial field of carbon-carbon bond formation, organozinc reagents have long been indispensable tools. Their utility in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is well-documented. However, the practical application of traditional solution-based organozinc reagents, typically organozinc halides, has been hampered by their inherent instability, particularly their sensitivity to air and moisture. This drawback necessitates stringent anhydrous and anaerobic reaction conditions, adding complexity and cost to synthetic procedures.

A significant advancement in this area has been the development of solid organozinc pivalates. These reagents have emerged as a robust and user-friendly alternative, offering a plethora of advantages that streamline synthetic workflows and enhance reproducibility. This guide provides an objective comparison of solid organozinc pivalates and their solution-based counterparts, supported by experimental data, detailed protocols, and graphical representations of key processes.

Enhanced Stability and Ease of Handling: A Qualitative Leap Forward

The most striking advantage of solid organozinc pivalates is their remarkable stability in the presence of air and moisture.[1][2][3] Unlike their solution-based counterparts, which often require storage in flammable solvents under an inert atmosphere and are handled using specialized air-free techniques, solid organozinc pivalates can be weighed and handled in the open air for short periods with minimal degradation.[4] This operational simplicity translates to greater convenience and safety in the laboratory.

The enhanced stability is attributed to the unique solid-state structure of the pivalate (B1233124) reagents. Often prepared via a magnesium insertion in the presence of zinc pivalate, the resulting solid is a mixture that includes magnesium pivalate.[3][5] It is proposed that this magnesium pivalate acts as an internal desiccant, sequestering water molecules and thereby protecting the organozinc species from hydrolysis.[5]

Quantitative Data Presentation

To provide a clear and concise comparison, the following tables summarize the key performance indicators of solid organozinc pivalates versus traditional solution-based organozinc halides.

Table 1: Stability and Handling Comparison

FeatureSolid Organozinc PivalatesSolution-Based Organozinc Halides
Physical State Free-flowing solid powderSolution in an organic solvent (e.g., THF)
Air Stability Can be handled in air for short periods with minimal decomposition.[4] Some examples show >95% activity after 4 hours of air exposure.[6]Highly sensitive to air and moisture, leading to rapid decomposition.[7]
Storage Indefinitely stable when stored under an inert atmosphere at room temperature.[4]Requires storage in sealed containers under an inert atmosphere, often at low temperatures. Prone to decomposition over time.
Handling Can be weighed directly on a balance in the air.Requires handling using syringe techniques under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Table 2: Performance in Negishi Cross-Coupling

While direct side-by-side comparisons under identical conditions are not extensively reported in the literature, the reactivity of solid organozinc pivalates is consistently described as being "comparable" to that of traditional organozinc halides in Negishi reactions.[4] The key advantage lies not in superior intrinsic reactivity, but in the ease of use and the ability to perform reactions under less stringent conditions, often leading to high yields.

Reagent TypeElectrophileNucleophileCatalystSolventYield (%)Reference
Solid Pivalate Aryl Bromide2-Pyridylthis compoundPd/Buchwald LigandTHF85-95%[4]
Solid Pivalate Aryl Chloride2-Pyridylthis compoundPd/Buchwald LigandTHF70-88%[4]
Solution-based Halide Aryl BromideArylzinc Halide (in situ)Pd/LigandTHFTypically high, but requires strict inert conditionsGeneral knowledge

Experimental Protocols

To illustrate the practical differences in using these two types of reagents, detailed experimental protocols are provided below.

Protocol 1: Preparation and Use of a Solid Organothis compound in a Negishi Cross-Coupling

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: Preparation of Solid Pyridin-3-ylthis compound

  • To a dry, argon-flushed flask containing magnesium turnings and lithium chloride, add a solution of 3-bromopyridine (B30812) in anhydrous THF.

  • Stir the mixture at room temperature until the magnesium is consumed.

  • Add solid this compound to the reaction mixture and stir for 30 minutes.

  • Remove the solvent under high vacuum to obtain the solid pyridin-3-ylthis compound as a free-flowing powder. This solid can be stored under argon for extended periods.

Part B: Negishi Cross-Coupling

  • In a flask open to the air, weigh the solid pyridin-3-ylthis compound, the aryl bromide coupling partner, and the palladium catalyst (e.g., PEPPSI-IPr).

  • Add anhydrous THF to the flask.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2: In Situ Generation and Use of a Solution-Based Organozinc Halide in a Negishi Cross-Coupling
  • To a dry, argon-flushed flask containing activated zinc dust, add a solution of the aryl iodide in anhydrous THF.

  • Heat the mixture to reflux until the organozinc reagent is formed (this can be monitored by GC-MS analysis of quenched aliquots).

  • Cool the solution to room temperature and add the palladium catalyst and the aryl bromide coupling partner under a positive pressure of argon.

  • Stir the reaction at room temperature or with heating until completion.

  • Work-up and purification are similar to Protocol 1.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation of Solid Organothis compound cluster_coupling Negishi Cross-Coupling start_prep Start with Aryl Halide mg_insertion Magnesium Insertion in THF with LiCl start_prep->mg_insertion grignard Formation of Grignard Reagent mg_insertion->grignard transmetalation Transmetalation with Zn(OPiv)2 grignard->transmetalation solvent_removal Solvent Removal under Vacuum transmetalation->solvent_removal solid_reagent Solid Organothis compound solvent_removal->solid_reagent weighing Weighing Reagents in Air solid_reagent->weighing reaction Reaction with Aryl Halide and Pd Catalyst in THF weighing->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Coupled Product purification->product

Caption: Experimental workflow for the preparation and use of solid organozinc pivalates.

negishi_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-ZnOPiv) Zn(OPiv)X Zn(OPiv)X Ar-Pd(II)-X(L2)->Zn(OPiv)X Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) R-ZnOPiv R-ZnOPiv R-ZnOPiv->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Negishi cross-coupling reaction using an organothis compound.

stabilization_mechanism cluster_solid Solid Organothis compound Matrix RZnOPiv R-Zn-OPiv H2O H2O (from air) RZnOPiv->H2O Decomposition pathway inhibited MgOPiv2 Mg(OPiv)2 H2O->MgOPiv2 Sequestered by Mg(OPiv)2

Caption: Proposed stabilization mechanism of solid organozinc pivalates.

Conclusion

Solid organozinc pivalates represent a significant advancement in organometallic chemistry, offering a practical and robust alternative to their solution-based counterparts. Their enhanced air and moisture stability simplifies handling and storage, making them more amenable to a wider range of laboratory settings, including high-throughput screening and automated synthesis. While their intrinsic reactivity is comparable to traditional organozinc reagents, the operational simplicity and improved safety profile of solid pivalates make them a superior choice for many applications, particularly in drug discovery and development where efficiency and reliability are paramount. The continued development of these user-friendly reagents is poised to further accelerate innovation in chemical synthesis.

References

A Comparative Guide: Functional Group Tolerance of Zinc Pivalate vs. Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organometallic reagent is critical to the success of complex molecular syntheses. This guide provides an objective comparison of the functional group tolerance of two prominent classes of reagents: zinc pivalates and Grignard reagents. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to select the optimal reagent for their specific synthetic challenges.

Executive Summary

Organozinc pivalates demonstrate significantly broader functional group tolerance compared to their Grignard counterparts. The lower reactivity of the carbon-zinc bond, coupled with the stabilizing effect of the pivalate (B1233124) group, renders these reagents compatible with a wide array of sensitive functionalities, including esters, ketones, nitriles, and even acidic protons. In contrast, the highly reactive and basic nature of Grignard reagents leads to incompatibility with many common functional groups, often resulting in side reactions and lower yields.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the reactivity of zinc pivalates and Grignard reagents with various functional groups, highlighting the superior tolerance of zinc pivalates in the presence of sensitive moieties.

Table 1: Compatibility with Electrophilic Functional Groups

Functional GroupZinc Pivalate (in Negishi Coupling)Grignard Reagent
Ester High Tolerance . Yields of 80-95% are common in cross-coupling reactions with substrates containing ester groups.[1][2][3]Reactive . Grignard reagents add twice to esters to form tertiary alcohols.[4][5]
Ketone High Tolerance . Ketone-containing substrates can be used in Negishi couplings with excellent yields (e.g., 85-95%).[2][3]Reactive . Readily attacked by Grignard reagents to form tertiary alcohols.[4][5]
Nitrile High Tolerance . Nitrile groups are well-tolerated in substrates undergoing Negishi coupling (e.g., 70-85% yield).[1][6]Reactive . Grignard reagents add to nitriles to form ketones after hydrolysis.[4]
Aldehyde Tolerated . While more reactive than ketones, aldehydes can be tolerated under specific conditions in reactions with organozinc pivalates.Highly Reactive . Readily undergoes nucleophilic attack by Grignard reagents to form secondary alcohols.[4][5]
Amide High Tolerance . Amide functionalities are generally compatible with organothis compound-mediated cross-couplings.Reactive . Can be deprotonated by Grignard reagents or undergo nucleophilic attack.
Nitro Group Tolerated . Successful couplings have been reported with substrates bearing nitro groups.Reactive . Often reduced by Grignard reagents.
Halogens (Cl, Br, I) High Tolerance . Aryl and alkyl halides are common coupling partners in Negishi reactions.[1][2][3]Reactive . Can undergo exchange reactions or act as electrophiles.

Table 2: Compatibility with Protic Functional Groups

Functional GroupThis compoundGrignard Reagent
Alcohol Tolerated (with protection or excess reagent).Highly Reactive . Acts as a strong base, leading to deprotonation.[7]
Amine (Primary & Secondary) Tolerated (free N-H groups are compatible).[2][3]Highly Reactive . Acts as a strong base, leading to deprotonation.
Carboxylic Acid Tolerated (with protection).Highly Reactive . Rapid acid-base reaction occurs.[7]
Terminal Alkyne Tolerated (with protection).Highly Reactive . The acidic proton is readily abstracted.
Water Enhanced stability compared to Grignard reagents, but anhydrous conditions are still recommended.[8]Extremely Reactive . Rapidly quenched by water.[7]

Experimental Protocols

Detailed methodologies for the preparation and reaction of both zinc pivalates and Grignard reagents are provided below to facilitate reproducibility and adaptation in the laboratory.

Preparation and Use of Organozinc Pivalates

Protocol 1: Preparation of a Solid Arylthis compound Reagent

This procedure details the preparation of pyridin-3-ylthis compound as a stable, solid reagent.[9][10]

  • Initial Grignard Formation: To a dry, argon-flushed Schlenk flask containing magnesium turnings (1.2 equiv.), add a solution of 3-bromopyridine (B30812) (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Transmetalation: After formation of the Grignard reagent, cool the solution to 0 °C and add solid this compound (Zn(OPiv)₂) (1.1 equiv.) in one portion.

  • Isolation: Stir the reaction mixture at room temperature for 30 minutes. Remove the solvent under high vacuum to obtain the solid arylthis compound reagent as a free-flowing powder. The solid can be stored under an inert atmosphere for extended periods.

Protocol 2: Negishi Cross-Coupling with a Functionalized Aryl Bromide

This protocol describes a typical Negishi cross-coupling reaction using a prepared solid arylthis compound.[2][3][11]

  • Catalyst Preparation: In a dry, argon-flushed flask, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in anhydrous THF.

  • Reaction Setup: To this catalyst mixture, add the functionalized aryl bromide (1.0 equiv.) and the solid arylthis compound reagent (1.2 equiv.).

  • Reaction and Workup: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Preparation and Use of Grignard Reagents

Protocol 3: Preparation of Phenylmagnesium Bromide

This is a standard procedure for the synthesis of a Grignard reagent.[12][13][14]

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Initiation: Place magnesium turnings (1.1 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of bromobenzene (B47551) (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is used directly in the next step.

Protocol 4: Reaction of Phenylmagnesium Bromide with a Ketone

This protocol outlines the reaction of a Grignard reagent with a ketone to form a tertiary alcohol.[14]

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Substrate Addition: Dissolve the ketone (e.g., benzophenone, 0.95 equiv.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with stirring.

  • Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and slowly quench by pouring it over crushed ice. Add a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.

  • Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Grignard_Reactivity cluster_electrophiles Electrophilic Functional Groups cluster_protic Protic Functional Groups Grignard Grignard Reagent (R-MgX) Ketone Ketone (R'COR'') Grignard->Ketone Nucleophilic Addition Ester Ester (R'COOR'') Grignard->Ester Double Addition Nitrile Nitrile (R'CN) Grignard->Nitrile Addition Alcohol Alcohol (R'OH) Grignard->Alcohol Deprotonation Amine Amine (R'NH2) Grignard->Amine Deprotonation

Caption: Reactivity of Grignard Reagents with Common Functional Groups.

Zinc_Pivalate_Tolerance cluster_electrophiles Functionalized Substrate in Negishi Coupling Zinc_Pivalate This compound (R-ZnOPiv) Product Cross-Coupled Product Zinc_Pivalate->Product Ester Ester Ester->Product Ketone Ketone Ketone->Product Nitrile Nitrile Nitrile->Product Amine Amine (N-H) Amine->Product label_tolerant Tolerated

Caption: Functional Group Tolerance of Zinc Pivalates in Negishi Coupling.

Experimental_Workflow cluster_zinc This compound Synthesis cluster_grignard Grignard Reagent Synthesis start_zn Start: Aryl Halide grignard_zn Form Grignard Reagent start_zn->grignard_zn transmetalation Transmetalate with Zn(OPiv)₂ grignard_zn->transmetalation isolate_zn Isolate Solid This compound transmetalation->isolate_zn end_zn Stable Reagent isolate_zn->end_zn start_g Start: Alkyl/Aryl Halide reaction_g React with Mg Metal in Anhydrous Ether start_g->reaction_g end_g Reactive Grignard Solution (Use in situ) reaction_g->end_g

Caption: Comparative Workflow for Reagent Preparation.

Conclusion

The choice between zinc pivalates and Grignard reagents hinges on the chemical landscape of the substrates involved. For complex syntheses involving molecules with sensitive functional groups, organozinc pivalates offer a robust and reliable solution, minimizing undesired side reactions and maximizing yields. Their enhanced stability also allows for easier handling and storage. While Grignard reagents remain powerful tools for carbon-carbon bond formation, their utility is limited by their high reactivity and basicity, necessitating careful substrate selection and often the use of protecting groups. For drug development and the synthesis of intricate molecular architectures, the superior functional group tolerance of zinc pivalates makes them an invaluable asset in the synthetic chemist's toolbox.

References

A Comparative Guide to the Bioavailability of Zinc Salts: Pivalate vs. Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different zinc salts, with a focus on zinc picolinate (B1231196) and zinc gluconate, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of zinc compounds for supplementation and therapeutic applications.

Quantitative Bioavailability Data

The following table summarizes key quantitative data from comparative human studies on the bioavailability of various zinc salts.

Zinc SaltParameterValueComparator(s)Study PopulationKey FindingsReference
Zinc Picolinate Change in Hair ZincSignificantly increased (p < 0.005)Zinc Gluconate, Zinc Citrate (B86180), Placebo15 healthy volunteersPicolinate was the only form to significantly increase hair, urine, and erythrocyte zinc levels over 4 weeks.[1][2][3]Barrie et al., 1987
Change in Urine ZincSignificantly increased (p < 0.001)Zinc Gluconate, Zinc Citrate, Placebo15 healthy volunteersBarrie et al., 1987
Change in Erythrocyte ZincSignificantly increased (p < 0.001)Zinc Gluconate, Zinc Citrate, Placebo15 healthy volunteersBarrie et al., 1987
Change in Serum ZincNo significant changeZinc Gluconate, Zinc Citrate, Placebo15 healthy volunteersBarrie et al., 1987
Zinc Gluconate Median Fractional Absorption60.9%Zinc Citrate (61.3%), Zinc Oxide (49.9%)15 healthy adultsAbsorption was comparable to zinc citrate and significantly higher than zinc oxide.[4]Wegmuller et al., 2014
Change in Hair, Urine, Erythrocyte, and Serum ZincNo significant changeZinc Picolinate, Zinc Citrate, Placebo15 healthy volunteersDid not produce significant changes in these parameters compared to placebo.[1][2][3]Barrie et al., 1987
Zinc Citrate Median Fractional Absorption61.3%Zinc Gluconate (60.9%), Zinc Oxide (49.9%)15 healthy adultsAbsorption was comparable to zinc gluconate and significantly higher than zinc oxide.[4]Wegmuller et al., 2014
Change in Hair, Urine, Erythrocyte, and Serum ZincNo significant changeZinc Picolinate, Zinc Gluconate, Placebo15 healthy volunteersDid not produce significant changes in these parameters compared to placebo.[1][2][3]Barrie et al., 1987
Zinc Oxide Median Fractional Absorption49.9%Zinc Citrate (61.3%), Zinc Gluconate (60.9%)15 healthy adultsShowed significantly lower absorption compared to zinc citrate and gluconate.[4]Wegmuller et al., 2014

Experimental Protocols

Barrie et al., 1987: Comparative Absorption of Zinc Picolinate, Zinc Citrate, and Zinc Gluconate in Humans
  • Study Design : A double-blind, four-period crossover trial.[1][2]

  • Subjects : 15 healthy human volunteers.[1][2]

  • Intervention : Subjects were randomly assigned to a sequence of four-week supplementation periods with zinc picolinate, zinc citrate, zinc gluconate (all equivalent to 50 mg elemental zinc per day), and a placebo.[1][2]

  • Sample Collection : Hair, urine, erythrocyte, and serum samples were collected from each participant before and after each four-week supplementation period.[1][2]

  • Analysis : Zinc levels in the collected biological samples were measured to determine the change from baseline for each zinc salt and the placebo.[1][2]

Wegmuller et al., 2014: Zinc Absorption from Zinc Citrate, Zinc Gluconate, and Zinc Oxide
  • Study Design : A randomized, double-masked, 3-way crossover study.[4][5]

  • Subjects : 15 healthy adults.[4][5]

  • Intervention : Participants received supplements containing 10 mg of elemental zinc as either zinc citrate, zinc gluconate, or zinc oxide, administered without food.[4][5]

  • Methodology : The study employed the double-isotope tracer method using 67Zn and 70Zn to precisely measure the fractional absorption of zinc.[4][5]

  • Analysis : The fractional absorption of zinc from each compound was calculated and compared.[4][5]

Visualizations

Signaling Pathway of Intestinal Zinc Absorption

cluster_enterocyte Lumen Intestinal Lumen ZIP4 ZIP4 Transporter Lumen->ZIP4 Zn²⁺ Influx Enterocyte Enterocyte Bloodstream Portal Bloodstream Zn_free Free Zn²⁺ ZIP4->Zn_free MT Metallothionein (Storage) Zn_free->MT Binding/ Release ZNT1 ZNT1 Transporter Zn_free->ZNT1 ZNT1->Bloodstream Zn²⁺ Efflux

Caption: Intestinal epithelial zinc transport pathway.

Experimental Workflow for a Human Zinc Bioavailability Study

start Subject Recruitment (Healthy Volunteers) washout Washout Period (If Crossover Design) start->washout intervention Oral Administration of Zinc Salt Supplement washout->intervention sampling Biological Sample Collection (Blood, Urine, etc.) over Time intervention->sampling analysis Zinc Quantification in Samples (e.g., ICP-MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis comparison Statistical Comparison of Bioavailability Parameters pk_analysis->comparison end Conclusion on Relative Bioavailability comparison->end

Caption: Generalized workflow for a human clinical trial assessing zinc bioavailability.

References

Salt-Stabilized Organozinc Pivalates: A Comparative Guide to Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust and reliable organometallic reagents is paramount. Organozinc compounds, valued for their functional group tolerance, are often hampered by their sensitivity to air and moisture. The advent of salt-stabilized organozinc pivalates has marked a significant advancement in the field, offering enhanced stability and broader applicability. This guide provides a comprehensive comparison of these reagents with traditional alternatives, supported by experimental data and structural elucidation.

Salt-stabilized organozinc pivalates, often formulated as a complex mixture of RZnOPiv, Mg(OPiv)₂, and LiCl, exhibit remarkable resistance to degradation by atmospheric moisture.[1][2] This enhanced stability is primarily attributed to the hygroscopic nature of magnesium pivalate (B1233124), which effectively sequesters water molecules, thereby protecting the reactive organozinc species.[1] This guide delves into the structural intricacies and comparative performance of these pivalate-stabilized reagents, offering insights for their effective utilization in synthesis.

Comparative Stability of Organozinc Reagents

The most significant advantage of organozinc pivalates is their pronounced stability in the presence of air and moisture compared to their halide counterparts. While traditional organozinc halides (RZnX) are notoriously pyrophoric and require stringent inert atmosphere techniques, solid organozinc pivalates can be handled in the air for short periods with minimal degradation.[2][3]

One study demonstrated that a particular heteroarylzinc pivalate showed almost no loss of activity after four hours of exposure to air.[3] This level of stability streamlines experimental setups and makes these reagents more amenable to high-throughput screening and industrial applications. The presence of lithium chloride also plays a crucial role, not in atmospheric stability, but in solubilizing the organozinc species in ethereal solvents, thus facilitating their reactivity in cross-coupling reactions.[1]

Table 1: Qualitative Comparison of Organozinc Reagent Stability

Reagent TypeFormulation ExampleAir StabilityMoisture StabilityHandling Conditions
Organozinc HalideRZnClLow (Pyrophoric)LowStrict Inert Atmosphere
Salt-Stabilized Organothis compoundRZnOPiv·Mg(OPiv)₂·nLiClSignificantly EnhancedSignificantly EnhancedCan be handled briefly in air

Structural Elucidation: A Deeper Look

The structural characterization of these complex organometallic species has been achieved through a combination of techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided invaluable insights into the interactions between the organozinc component and the stabilizing salts.

Crystallographic Data

X-ray diffraction studies have been instrumental in revealing the solid-state structure of salt-stabilized organozinc pivalates. For instance, the crystal structure of [(THF)₂Li₂(Cl)₂(OPiv)₂Zn] has shed light on the role of LiCl in the multicomponent mixture.[1] The coordination of lithium and zinc centers with both chloride and pivalate ligands creates a complex, aggregated structure that contributes to the overall stability of the reagent.

A detailed comparison of bond lengths and angles within these complexes can reveal subtle electronic and steric effects imparted by the various salt components. While a comprehensive comparative table across a wide range of pivalate structures is still an area of active research, the available data points to a complex interplay of ionic and covalent interactions.

NMR Spectroscopy

In solution, NMR spectroscopy provides a powerful tool to understand the dynamic equilibria at play. Studies in deuterated tetrahydrofuran (B95107) ([D₈]THF) have shown that in solution, the organothis compound reagents can exist as separated species of the organozinc halide and magnesium pivalate.[1] This segregation in solution is crucial for their reactivity, as it frees the organozinc component to participate in catalytic cycles.

A comparison of the ¹H and ¹³C NMR chemical shifts of the organic moiety (R group) in pivalate-stabilized reagents versus traditional organozinc halides can indicate changes in the electronic environment around the carbon-zinc bond. Generally, the electron-donating pivalate group can influence the nucleophilicity of the organic group.

Alternative Stabilization Strategies

While pivalate stabilization has proven highly effective, other methods for enhancing the stability and reactivity of organozinc reagents exist.

  • Rieke® Zinc: The use of highly reactive, finely divided zinc metal, known as Rieke® Zinc, allows for the direct formation of organozinc reagents from organic halides under milder conditions and with greater functional group tolerance.[4]

  • Other Carboxylates and Additives: Research into the use of other carboxylates or alkoxides as stabilizing agents is ongoing. The choice of the carboxylate can influence both the stability and the reactivity of the resulting organozinc reagent.

  • Solvent Effects: The choice of solvent can also play a significant role in the stability and aggregation state of organozinc reagents.

The performance of these alternatives relative to pivalate stabilization depends on the specific substrate and reaction conditions. However, the ease of preparation and handling of solid, air-stable organozinc pivalates makes them a highly attractive option for many synthetic applications.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis and application of these reagents. The following sections provide an overview of key experimental methodologies.

General Synthesis of Solid Salt-Stabilized Arylzinc Pivalates

A common method involves the initial formation of a Grignard reagent, followed by transmetalation with this compound.

  • Grignard Reagent Formation: To a solution of the aryl bromide in dry tetrahydrofuran (THF), a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) is added dropwise at 0 °C.[3]

  • Transmetalation: After stirring, solid this compound (Zn(OPiv)₂) is added to the reaction mixture.[3]

  • Isolation: The solvent is removed under high vacuum to yield the solid organothis compound, which can be stored under an inert atmosphere.[3]

SynthesisWorkflow ArylBromide Aryl Bromide in THF GrignardFormation Grignard Reagent Formation ArylBromide->GrignardFormation iPrMgCl_LiCl iPrMgCl·LiCl iPrMgCl_LiCl->GrignardFormation Transmetalation Transmetalation GrignardFormation->Transmetalation ZnOPiv2 Solid Zn(OPiv)₂ ZnOPiv2->Transmetalation SolventRemoval Solvent Removal (Vacuum) Transmetalation->SolventRemoval FinalProduct Solid Arylthis compound SolventRemoval->FinalProduct

Application in Cross-Coupling Reactions

Salt-stabilized organozinc pivalates are highly effective nucleophiles in various transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.

Negishi Cross-Coupling Reaction

The Negishi coupling forms a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The use of salt-stabilized organozinc pivalates in this reaction is advantageous due to their stability and ease of handling.

NegishiCycle Pd(0)L_n Pd(0)Lₙ Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Lₙ Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Lₙ Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-ZnOPiv) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Cobalt-Catalyzed Reactions

More recently, the use of first-row transition metals like cobalt as catalysts has gained attention due to their lower cost and toxicity. Salt-stabilized organozinc pivalates have been successfully employed in cobalt-catalyzed reactions, such as the difluoroalkylarylation of alkenes.[5] Kinetic studies in these systems have highlighted the superior reactivity of organozinc pivalates compared to conventional organozinc halides.[5]

References

Safety Operating Guide

Proper Disposal of Zinc Pivalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of zinc pivalate (B1233124), a chemical compound frequently used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Disposal Overview

Zinc pivalate, like all chemical waste, must be managed responsibly. The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal facility.[1] Under no circumstances should this compound or its solutions be discharged into the sewer system. [1] Environmental regulations are stringent regarding zinc compounds due to their potential for aquatic toxicity.

Quantitative Data on Zinc Waste Management

ParameterValue/GuidelineSource/RegulationNotes
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.ChemicalBook Safety Data Sheet[1]Direct disposal to landfill or sewer is not permitted.
Aqueous Zinc Concentration Limit Solutions with > 1 ppm zinc must be managed as Dangerous Waste.Washington State University EH&SThis is a general guideline for zinc waste and should be applied to this compound solutions.
Contaminated Packaging Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated.ChemicalBook Safety Data Sheet[1]Follow local regulations for sharps and container disposal.

Experimental Protocols for Waste Handling

Given that in-laboratory treatment of this compound for the purpose of drain disposal is not a recommended or compliant practice, this section focuses on the proper procedures for the collection and segregation of this compound waste for professional disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Designated and clearly labeled hazardous waste container (sealable, compatible material).

  • Hazardous waste labels (compliant with institutional and local regulations).

  • Chemical spill kit.

Procedure for Solid this compound Waste:

  • Collection: Carefully transfer all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into a designated hazardous waste container.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

Procedure for Solutions Containing this compound:

  • Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealable, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound Solution"), the solvent(s) used, and an estimated concentration of the this compound.

  • Storage: Store the sealed waste container in a designated secondary containment bin within a secure and well-ventilated waste accumulation area.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ZincPivalateDisposal cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal start This compound Waste Generated (Solid or Liquid) decision Is the waste solid or liquid? start->decision solid_waste Solid Waste (e.g., powder, contaminated gloves) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision->liquid_waste Liquid collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. liquid_waste->collect_liquid store Store sealed container in a secure, designated waste accumulation area. collect_solid->store collect_liquid->store pickup Arrange for pickup by a licensed chemical waste disposal service. store->pickup end Proper and Compliant Disposal pickup->end

Figure 1. Workflow for the proper disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling Zinc pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Zinc Pivalate (B1233124)

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Zinc pivalate. This document provides immediate and essential safety protocols, operational guidance for handling, and compliant disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. While specific toxicity data for this compound is limited, the available safety data sheets for related zinc compounds and pivalic acid indicate that it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE:

Protection Type Required PPE Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.Gloves must be inspected before use. Change gloves immediately if contaminated. A fully buttoned lab coat protects against accidental skin contact.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter.Recommended when working in a non-ventilated area or when dust generation is likely. A full-face respirator may be necessary if exposure limits are exceeded.
Occupational Exposure Limits (OELs)

While specific OELs for this compound have not been established, the limits for related zinc compounds and pivalic acid provide a basis for safe handling. It is crucial to maintain workplace exposure levels below these thresholds.

Substance Organization Exposure Limit (8-hour TWA) Short-Term Exposure Limit (STEL)
Zinc Oxide (fume) OSHA5 mg/m³-
Zinc Oxide (total dust) OSHA15 mg/m³-
Zinc Oxide (respirable fraction) OSHA5 mg/m³-
Zinc Oxide (fume and dust) NIOSH5 mg/m³10 mg/m³ (fume), 15 mg/m³ (dust, ceiling)
Zinc Oxide (respirable particulate matter) ACGIH2 mg/m³10 mg/m³
Pivalic Acid (Particulates not otherwise regulated - Respirable fraction) Various (US)5 mg/m³-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. All concentrations are in milligrams per cubic meter (mg/m³).

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

1. Pre-Operational Checks:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Verify that all required PPE is available, in good condition, and correctly worn.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Have a spill kit readily accessible.

2. Handling Procedure:

  • Handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents.

  • When weighing or transferring the powder, do so carefully to minimize dust formation.

  • Use dedicated spatulas and glassware.

  • If preparing a solution, add the solid to the liquid slowly to avoid splashing.

3. Post-Operational Clean-up:

  • Decontaminate all surfaces and equipment used.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Properly remove and dispose of PPE as described in the disposal plan.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste this compound (solid or in solution) and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Container Management:

  • Keep the waste container closed when not in use.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[2]

  • Do not discharge this compound or its solutions into the sewer system.[2] Empty containers should also be treated as hazardous waste.[1]

Visual Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_spillkit Ensure Spill Kit is Accessible prep_workspace->prep_spillkit handle_weigh Weigh/Transfer with Care prep_spillkit->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_ppe Doff and Dispose of PPE cleanup_wash->cleanup_ppe dispose_collect Collect Waste in Labeled Container cleanup_ppe->dispose_collect dispose_store Store Waste Appropriately dispose_collect->dispose_store dispose_professional Arrange for Professional Disposal dispose_store->dispose_professional SafetyPrecautions Figure 2: Hierarchy of Safety Controls for this compound cluster_controls Safety Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If elimination is not feasible administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative In addition to engineering controls ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe As the final line of defense

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.